Allylic-SAM
Description
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Structure
2D Structure
Properties
Molecular Formula |
C17H24N6O5S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-prop-2-enylsulfonio]butanoate |
InChI |
InChI=1S/C17H24N6O5S/c1-2-4-29(5-3-9(18)17(26)27)6-10-12(24)13(25)16(28-10)23-8-22-11-14(19)20-7-21-15(11)23/h2,7-10,12-13,16,24-25H,1,3-6,18H2,(H2-,19,20,21,26,27)/t9-,10+,12?,13-,16+,29?/m0/s1 |
InChI Key |
GFGYWGPRDTVIHL-HJDMPBIMSA-N |
Isomeric SMILES |
C=CC[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
C=CC[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Allylic-SAM: Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosyl-L-methionine (SAM) is a universal methyl donor crucial for a vast array of biological processes. The study of methylation events, particularly on nucleic acids, has been greatly advanced by the development of SAM analogs. This technical guide provides a comprehensive overview of Allylic-S-adenosyl-L-methionine (Allylic-SAM), a pivotal tool for the investigation of methyltransferase activity. We will delve into its core structure, primary function as a bioorthogonal probe, and its applications in identifying and enriching methylated RNA. This guide includes a summary of available quantitative data, detailed experimental protocols for its synthesis and use, and visualizations of relevant biochemical pathways and workflows to facilitate its adoption in research and drug development.
Introduction to this compound
Allylic-S-adenosyl-L-methionine (this compound) is a synthetic analog of the natural cofactor S-adenosyl-L-methionine (SAM). In this compound, the methyl group attached to the sulfonium center of SAM is replaced by an allyl group (-CH₂-CH=CH₂). This structural modification allows this compound to be utilized by methyltransferase enzymes as a substrate, leading to the transfer of the allyl group, instead of a methyl group, onto their target molecules, such as RNA, DNA, or proteins.[1]
The introduction of the allyl group, a bioorthogonal chemical reporter, enables the subsequent detection and enrichment of the modified biomolecules through highly specific chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1] This makes this compound an invaluable tool for identifying the targets of methyltransferases and for mapping post-transcriptional modifications on RNA with high precision.
Primary Function: A Probe for Methyltransferase Activity
The primary function of this compound is to serve as a chemical probe to identify the substrates of SAM-dependent methyltransferases.[2][3] By replacing the natural methyl group with a chemically tractable allyl group, researchers can tag and subsequently isolate molecules that have been targeted by these enzymes.
The overall workflow involves three key steps:
-
Enzymatic Allylation: The methyltransferase of interest utilizes this compound to transfer the allyl group to its specific substrate (e.g., a particular nucleotide within an RNA molecule).
-
Bioorthogonal Ligation (Click Chemistry): The allylated substrate is then reacted with a reporter molecule containing an azide group. This reporter can be a fluorescent dye for imaging, a biotin tag for enrichment, or other functional moieties.[4]
-
Detection and/or Enrichment: The tagged substrates can then be visualized, quantified, or purified for downstream analysis, such as mass spectrometry or next-generation sequencing.
This approach allows for the sensitive and specific detection of methyltransferase activity and the identification of their cognate substrates within complex biological mixtures.
Quantitative Data
While extensive kinetic data for this compound with a wide range of methyltransferases is still emerging in the literature, preliminary studies and data on analogous SAM derivatives indicate that the substitution of the methyl group with a larger alkyl or allyl group generally results in a decreased rate of enzymatic transfer. The steric bulk of the allyl group compared to the methyl group can affect the binding affinity (Km) and the catalytic turnover rate (kcat) of the enzyme.
For example, studies on various methyltransferases have shown that while they can accommodate SAM analogs with larger substituents, the catalytic efficiency is often reduced. The precise kinetic parameters are highly dependent on the specific methyltransferase and its substrate. Researchers should anticipate that the Km for this compound may be higher and the kcat may be lower compared to SAM. It is therefore crucial to perform pilot experiments to determine the optimal enzyme and this compound concentrations for any new system under investigation.
Table 1: Representative Kinetic Parameters for SAM-dependent Methyltransferases (using SAM)
| Enzyme Family | Substrate | Km for SAM (µM) | kcat (min-1) | Reference |
| RNA Methyltransferase | tRNA | 3-6 | 0.004-0.008 | |
| Protein Lysine Methyltransferase | Histone H3 peptide | 0.76 | - | |
| DNA Methyltransferase | DNA | 2.35 | - |
Note: This table provides example kinetic parameters for the natural cofactor SAM to serve as a baseline for comparison when using this compound. Specific kinetic data for this compound is limited and should be determined empirically for the enzyme of interest.
Experimental Protocols
Synthesis of this compound
The chemical synthesis of this compound is typically achieved through the reaction of S-adenosyl-L-homocysteine (SAH) with an activated allyl source, such as allyl bromide, under acidic conditions.
Materials:
-
S-adenosyl-L-homocysteine (SAH)
-
Allyl bromide
-
Acetic acid
-
Formic acid
-
Silver perchlorate (AgClO₄)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
In a round-bottom flask, dissolve SAH in a mixture of acetic acid and formic acid.
-
Add silver perchlorate to the solution.
-
Add allyl bromide and stir the reaction at room temperature for several hours.
-
Quench the reaction by adding 0.1% TFA.
-
Extract the aqueous phase with diethyl ether to remove unreacted allyl bromide and other organic impurities.
-
Purify the crude this compound from the aqueous phase using reverse-phase HPLC with a TFA-containing mobile phase.
-
Lyophilize the HPLC fractions containing the purified this compound to obtain a stable powder.
-
Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.
In Vitro RNA Allylation Assay
This protocol describes the enzymatic transfer of the allyl group from this compound to a target RNA molecule in a controlled in vitro setting.
Materials:
-
Purified RNA methyltransferase
-
Target RNA substrate
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl₂)
-
RNase inhibitor
Procedure:
-
Set up the reaction mixture in a total volume of 20-50 µL.
-
Add the reaction buffer, RNase inhibitor, and the target RNA substrate to a microcentrifuge tube.
-
Add the purified RNA methyltransferase to the reaction mixture.
-
Initiate the reaction by adding this compound to the desired final concentration.
-
Incubate the reaction at the optimal temperature for the methyltransferase (typically 30-37°C) for a predetermined amount of time (e.g., 1-2 hours).
-
Stop the reaction by heat inactivation of the enzyme or by adding a chelating agent like EDTA if the enzyme is magnesium-dependent.
-
The allylated RNA is now ready for downstream applications such as click chemistry labeling and enrichment.
Click Chemistry Labeling and Enrichment of Allylated RNA
This protocol outlines the labeling of allylated RNA with a biotin-azide reporter for subsequent enrichment.
Materials:
-
Allylated RNA from the in vitro reaction
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate
-
Streptavidin-coated magnetic beads
Procedure:
-
To the solution containing the allylated RNA, add the biotin-azide reporter molecule.
-
Prepare the copper catalyst by pre-mixing CuSO₄ and the THPTA/TBTA ligand.
-
Add the copper catalyst to the RNA/biotin-azide mixture.
-
Initiate the click reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Purify the biotinylated RNA from the reaction mixture using ethanol precipitation or a suitable RNA cleanup kit.
-
Resuspend the purified biotinylated RNA in a binding buffer.
-
Add streptavidin-coated magnetic beads to the RNA solution and incubate to allow for binding.
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elute the enriched, allylated RNA from the beads using a suitable elution buffer (e.g., by heating or using a competitive biotin solution). The enriched RNA can then be analyzed by methods such as RT-qPCR or RNA sequencing.
Visualizations
Biochemical Pathway of SAM and this compound Metabolism
Caption: Biochemical pathways of natural SAM and synthetic this compound.
Experimental Workflow for this compound Application
Caption: Experimental workflow for using this compound to identify RNA methyltransferase targets.
Conclusion
This compound has emerged as a powerful and versatile tool in the field of chemical biology, particularly for the study of methyltransferases and their roles in cellular processes. Its ability to act as a surrogate for SAM and introduce a bioorthogonal allyl group onto substrates enables the specific and sensitive detection of methylation events. The protocols and conceptual frameworks provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations. As research in this area continues, the development of new SAM analogs and their applications will undoubtedly provide deeper insights into the complex world of biological methylation.
References
- 1. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic characterization of three human RNA adenosine methyltransferases reveals diverse substrate affinities and reaction optima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. broadpharm.com [broadpharm.com]
Allylic-SAM in RNA Methylation: A Technical Guide to Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism and application of S-adenosyl-L-methionine (SAM) analogues bearing an allylic group (allylic-SAM) in the study of RNA methylation. These tools are pivotal for the site-specific installation of bioorthogonal functional groups onto RNA, enabling detailed investigation of RNA modification patterns, functions, and the enzymes that catalyze them.
Introduction: Beyond the Methyl Group
Post-transcriptional modification of RNA is a critical layer of gene regulation. Methylation, the most common of these modifications, is catalyzed by a large family of methyltransferase (MTase) enzymes that utilize S-adenosyl-L-methionine (SAM) as the primary methyl donor.[1] While essential, the small size of the methyl group makes its direct detection and functional analysis challenging.
To overcome this, researchers have developed synthetic analogues of SAM where the reactive methyl group is replaced with a larger, chemically tractable moiety.[2] this compound, an analogue featuring an allyl group (-CH₂-CH=CH₂), has emerged as a powerful tool. RNA methyltransferases can recognize this analogue and transfer the allyl group onto their native RNA substrates.[3][4] This "transalkylation" installs a bioorthogonal chemical handle—the alkene—which can be selectively derivatized through reactions like click chemistry, allowing for the enrichment, detection, and visualization of modified RNA molecules.[5]
Core Mechanism of Action: S_N2-Mediated Allyl Transfer
The vast majority of SAM-dependent methyltransferases, including those that process RNA, operate via a bimolecular nucleophilic substitution (S_N2) mechanism. The enzyme brings the nucleophilic atom on the RNA substrate (e.g., the N6-nitrogen of adenine) into close proximity with the electrophilic carbon of the SAM cofactor.
In the case of this compound, the reaction proceeds via the same S_N2 pathway. The nucleophilic nitrogen of an adenosine residue, for instance, attacks the terminal carbon of the allyl group attached to the sulfonium center of the SAM analogue. This forms a new carbon-nitrogen bond and releases S-adenosyl-L-homocysteine (SAH) as a byproduct.
A key feature of using allylic and propargylic SAM analogues is the concept of "double activation." The presence of a π-system (a double or triple bond) adjacent to the reactive carbon helps to stabilize the trigonal bipyramidal transition state formed during the S_N2 reaction through hyperconjugation. This stabilization partially compensates for the increased steric bulk of the allyl group compared to a methyl group, allowing many natural methyltransferases to accept and transfer these larger moieties, albeit often with reduced efficiency.
Caption: S_N2 Mechanism of RNA Allylation.
It is important to distinguish this S_N2 mechanism from the radical-based chemistry employed by the "Radical SAM" superfamily of enzymes. These enzymes use an iron-sulfur cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical, which then initiates catalysis, a fundamentally different process.
Synthesis of this compound Cofactors
The utility of this compound has driven the development of robust synthesis protocols. Both chemical and chemoenzymatic routes are employed, each with distinct advantages.
Chemical Synthesis
Chemical synthesis typically involves the direct alkylation of S-adenosyl-L-homocysteine (SAH). A major drawback of this approach is the formation of a racemic mixture of (R,S) and (S,S) diastereomers at the sulfonium center, of which only the (S,S) form is biologically active.
Protocol for Chemical Synthesis of this compound
-
Reactant Preparation : In a 50 mL round-bottom flask, dissolve 100 mg of S-(5'-Adenosyl)-L-homocysteine in 1 mL of acetic acid and 1 mL of formic acid.
-
Reaction Initiation : Add 52.0 mg of AgClO₄ followed by 2.125 mL of allyl bromide to the mixture. Add a stir bar and stir at 25°C for 8 hours. Critical Safety Note: Perform these steps in a chemical fume hood with appropriate personal protective equipment (PPE).
-
Quenching : Quench the reaction by adding 20 mL of 0.1% trifluoroacetic acid (TFA) in water.
-
Extraction : Transfer the mixture to a separation funnel and wash three times with 10 mL of diethyl ether. Retain the lower aqueous phase after each wash.
-
Filtration and Lyophilization : Filter the aqueous phase through a 0.22 µm filter. Add 0.1% of the filtrate's volume of TFA to the filtered solution and immediately freeze and lyophilize the product. Critical Note: Immediate lyophilization is recommended to minimize degradation.
-
Purification : Purify the crude allyl-SAM product via reverse-phase high-performance liquid chromatography (HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Quantification : Determine the concentration of the purified product by measuring absorbance at 260 nm.
Chemoenzymatic Synthesis
To overcome the stereoselectivity challenge of chemical synthesis, chemoenzymatic methods have been developed. These routes often employ halogenases, such as SalL from Salinispora tropica, which can catalyze the diastereoselective formation of SAM analogues from L-methionine analogues and 5'-chloro-5'-deoxyadenosine (ClDA). This approach produces only the biologically active (S,S) diastereomer and can be coupled directly to downstream enzymatic allylation reactions in a one-pot setup, circumventing issues with the instability of the purified SAM analogue.
Caption: Chemoenzymatic Synthesis Workflow.
Quantitative Analysis of Enzyme Kinetics
While many RNA methyltransferases can utilize this compound, the catalytic efficiency is generally lower than with the natural cofactor, SAM. This is reflected in a higher Michaelis constant (K_m), indicating weaker binding affinity, and a lower catalytic rate (k_cat). Direct side-by-side kinetic comparisons are not widely published, but qualitative reports confirm this trend for key enzymes like the METTL3-METTL14 complex.
For context, the kinetic parameters for several human RNA adenosine methyltransferases with the natural SAM cofactor are summarized below.
| Enzyme Complex | RNA Substrate | K_m (SAM) | k_cat (h⁻¹) | Catalytic Efficiency (k_cat/K_m) (h⁻¹µM⁻¹) | Reference |
| METTL3-METTL14 | ssRNA (GGACU motif) | 102 ± 15 nM | 18 ± 2 | ~176 | |
| PCIF1 | mRNA cap analog | ~1 µM | >230 | >230 | |
| MettL5-Trm112 | 18S rRNA oligo | ~1 µM | ~18 | ~18 | |
| MettL16 | MAT2A 3' UTR hairpin | >400 µM | ~3 | <0.0075 |
Table 1: Kinetic Parameters of Human RNA Methyltransferases with Natural SAM Cofactor.
The significantly higher K_m and lower k_cat observed for MettL16 highlight the diverse substrate affinities among different RNA methyltransferases. The reduced efficiency with this compound necessitates careful optimization of in vitro and in vivo labeling experiments, often requiring higher concentrations of the cofactor or longer incubation times.
Experimental Protocols and Applications
The primary application of this compound is to label and map RNA modifications. The installed allyl group serves as a handle for subsequent chemical reactions, most notably copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry), which can attach reporter tags such as biotin or fluorophores. A prominent example of this strategy is m6A-SAC-seq, a method for the transcriptome-wide mapping of N6-methyladenosine (m6A) at single-nucleotide resolution.
In Vitro RNA Allylation Activity Assay (MTase-Glo™)
A general method to assess the ability of a methyltransferase to utilize this compound is to measure the production of the byproduct, SAH. The MTase-Glo™ assay provides a robust, luminescence-based readout for this purpose.
Protocol Outline:
-
Reaction Setup : Prepare a reaction mixture in a 384-well plate containing:
-
Appropriate reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).
-
The RNA substrate of interest.
-
The purified RNA methyltransferase enzyme.
-
Varying concentrations of this compound to determine K_m.
-
-
Incubation : Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a set time within the linear range of the reaction.
-
SAH Detection :
-
Add MTase-Glo™ Reagent, which converts the SAH produced into ADP. Incubate for 30 minutes at room temperature.
-
Add MTase-Glo™ Detection Solution, which contains a luciferase/luciferin system that generates a light signal proportional to the amount of ADP (and thus SAH). Incubate for 30 minutes.
-
-
Measurement : Read the luminescence on a plate-reading luminometer.
-
Analysis : Correlate the luminescence signal to the concentration of SAH produced using a standard curve. Use this data to calculate kinetic parameters.
m6A-SAC-seq: Mapping m6A with Allylic Labeling
The m6A-SAC-seq (m6A-Selective Allyl Chemical labeling and sequencing) protocol uses a specific dimethyltransferase (MjDim1) that selectively transfers an allyl group from this compound onto existing m6A sites, converting them to N6-allyl-N6-methyladenosine. This doubly modified base is then subjected to a chemical treatment that induces mutations during reverse transcription, allowing for precise, base-resolution identification of the original m6A site via sequencing.
Caption: m6A-SAC-seq Experimental Workflow.
Detailed Protocol for m6A-SAC-seq
-
RNA Preparation (Day 1) :
-
Isolate total RNA from cells or tissues. A minimum of 30 ng is required.
-
Perform either poly(A) selection (for mRNA) or ribosomal RNA depletion (for total transcriptome coverage).
-
Chemically fragment the RNA to an average size of <200 nucleotides.
-
-
Selective Allylation of m6A (Day 2) :
-
Set up the allylation reaction in a total volume of 20 µL:
-
Fragmented RNA (e.g., 30-100 ng).
-
1x Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT).
-
RNase Inhibitor.
-
Purified MjDim1 dimethyltransferase (e.g., 4 nmol).
-
This compound cofactor (synthesized as described in Section 3.1).
-
-
Incubate at 16°C for 2 hours.
-
Purify the allylated RNA using an RNA cleanup kit.
-
-
Chemical Treatment and Library Preparation (Day 3) :
-
Treat the allylated RNA with an iodine-based solution. This induces cyclization of the N6-allyladenine, which causes misincorporation during reverse transcription.
-
Perform reverse transcription using random primers. The polymerase will introduce mutations (substitutions, deletions) at the sites of the modified bases.
-
Proceed with standard library preparation protocols for high-throughput sequencing (e.g., second-strand synthesis, adapter ligation, PCR amplification).
-
-
Sequencing and Data Analysis (Day 4+) :
-
Sequence the prepared libraries on a suitable platform.
-
Align the sequencing reads to the reference transcriptome.
-
Use specialized bioinformatic tools to call mutations at high confidence. The positions of these mutations correspond to the original m6A sites.
-
By including spike-in controls with known m6A stoichiometry, the mutation rate can be calibrated to provide quantitative estimates of m6A levels at each identified site.
-
Conclusion and Future Outlook
The use of this compound analogues has transformed the study of RNA methylation from a correlative science to one where modification sites can be precisely mapped and quantified across the transcriptome. The S_N2-mediated transfer of a bioorthogonal allyl group by native RNA methyltransferases provides a powerful platform for downstream analysis. While the catalytic efficiency is lower than with the natural SAM cofactor, techniques like m6A-SAC-seq demonstrate that this can be overcome to achieve remarkable sensitivity and resolution.
Future developments in this field will likely focus on engineering methyltransferases with improved acceptance of bulkier SAM analogues, expanding the toolbox of transferable chemical groups, and developing novel chemical derivatization strategies that are compatible with live-cell imaging and analysis. These advancements will continue to deepen our understanding of the epitranscriptome and its role in health and disease, offering new avenues for therapeutic intervention and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Frontiers | Hydrogen Peroxide-Based Fluorometric Assay for Real-Time Monitoring of SAM-Dependent Methyltransferases [frontiersin.org]
- 4. A SAM analogue-utilizing ribozyme for site-specific RNA alkylation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
The Core Principles of Allylic-SAM in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosyl-L-methionine (SAM) is a pivotal cofactor in a vast array of biological processes, serving primarily as the principal methyl group donor in reactions catalyzed by methyltransferases (MTases).[1][2][3] Beyond this canonical role, SAM is also involved in polyamine biosynthesis and radical-mediated reactions.[4] The inherent reactivity and biological significance of SAM have spurred the development of synthetic analogs to probe and manipulate SAM-dependent pathways. Among these, allylic-SAM has emerged as a powerful tool for studying enzyme mechanisms, identifying enzyme substrates, and developing novel therapeutic agents.[1] This guide provides an in-depth overview of the fundamental principles of using this compound in research, complete with experimental protocols and data presentation.
Core Principles of this compound Utilization
This compound is an analog of S-adenosyl-L-methionine where the methyl group attached to the sulfonium center is replaced by an allyl group (a three-carbon chain with a double bond). This seemingly simple substitution imparts unique chemical properties that are exploited in various research applications.
The primary principle behind the use of this compound lies in its ability to act as a surrogate for SAM in enzymatic reactions. Many methyltransferases can recognize and bind this compound, subsequently transferring the allyl group to their native substrates. The transferred allyl group can then serve as a chemical handle for further modifications, such as the attachment of reporter molecules (e.g., fluorophores, biotin) via click chemistry, enabling the detection and identification of methylation targets.
Furthermore, the electronic properties of the allyl group, particularly the π-electrons of the double bond, can stabilize the transition state of the transfer reaction, making the transfer of the larger allyl group surprisingly efficient, often only an order of magnitude slower than methyl group transfer.
In the context of radical SAM enzymes, which utilize SAM to generate a highly reactive 5'-deoxyadenosyl radical, this compound serves as a valuable mechanistic probe. The olefin moiety within the allyl group can act as a trap for the generated radical, leading to the formation of unique adducts that can be characterized to elucidate reaction intermediates and mechanisms.
Applications in Research and Drug Development
The unique properties of this compound have led to its application in several key areas of research:
-
Substrate Identification for Methyltransferases: By transferring a "clickable" allyl group to substrates, this compound facilitates the identification of novel targets of methyltransferases in complex biological mixtures.
-
Enzyme Activity Assays: The transfer of the allyl group can be monitored using various analytical techniques, providing a means to assay the activity of methyltransferases.
-
Mechanistic Studies of Radical SAM Enzymes: this compound is used to trap radical intermediates, providing crucial insights into the catalytic mechanisms of this diverse enzyme superfamily.
-
Development of Enzyme Inhibitors: Modified this compound analogs can be designed to act as inhibitors of specific methyltransferases, offering potential therapeutic avenues for diseases associated with aberrant methylation.
-
Biocatalysis and Synthetic Chemistry: The ability of methyltransferases to utilize this compound for selective alkylation is being explored for the development of novel biocatalytic methods in organic synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and enzymatic utilization of this compound and related analogs.
Table 1: Relative Activity of SalL Mutants in the Synthesis of SAM Analogs
| Enzyme Variant | Substrate | Relative Activity vs. L-Met (wt SalL) |
| wt SalL | L-Met | 1.00 |
| wt SalL | Ethyl-L-Met | 0.05 |
| wt SalL | Propyl-L-Met | 0.033 |
| wt SalL | Butyl-L-Met | 0.033 |
| wt SalL | Allyl-L-Met | 0.017 |
| W190A SalL | L-Met | - |
| W190A SalL | Ethyl-L-Met | - |
| W190A SalL | Propyl-L-Met | Comparable to wt |
| W190A SalL | Allyl-L-Met | Comparable to wt |
| W190A SalL | Butyl-L-Met | 3-fold higher than wt |
Table 2: Kinetic Parameters of Wild-type and V140T AtHMT for Ethyl Iodide
| Enzyme | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹M⁻¹) |
| Wild-type AtHMT | 0.003 ± 0.0002 | 1.3 ± 0.2 | 2.3 |
| V140T AtHMT | 0.018 ± 0.001 | 1.1 ± 0.2 | 16.4 |
Key Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol describes a general method for the chemical synthesis of this compound via nucleophilic substitution.
Materials:
-
S-adenosyl-L-homocysteine (SAH)
-
Allyl bromide
-
Formic acid
-
HPLC purification system
Procedure:
-
Dissolve S-adenosyl-L-homocysteine (SAH) in an acidic aqueous solution, such as formic acid. The acidic conditions help to stabilize the resulting product and improve regioselectivity.
-
Add allyl bromide to the SAH solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC.
-
Upon completion, the reaction will yield a mixture of two diastereomers of this compound.
-
Purify the diastereomers using reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain this compound as a stable salt.
Protocol 2: Enzymatic Assay of a Methyltransferase using this compound
This protocol outlines a general procedure for assaying the activity of a SAM-dependent methyltransferase using this compound and quantifying the product by mass spectrometry.
Materials:
-
Purified methyltransferase
-
Substrate for the methyltransferase
-
This compound
-
Reaction buffer (enzyme-specific)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, the methyltransferase substrate at a suitable concentration, and the purified methyltransferase.
-
Initiate the reaction by adding this compound to the mixture.
-
Incubate the reaction at the optimal temperature for the enzyme for a defined period.
-
Quench the reaction, for example, by adding a strong acid or an organic solvent.
-
Analyze the reaction mixture by LC-MS/MS to detect and quantify the formation of the allylated substrate. The mass of the product will be the mass of the substrate plus the mass of the allyl group.
-
Include appropriate controls, such as a reaction without the enzyme or a reaction without this compound, to ensure the observed product formation is enzyme-dependent.
Protocol 3: In Situ Generation and Application of this compound for Biocatalysis
This protocol describes a one-pot, multi-enzyme cascade for the in situ synthesis of this compound and its subsequent use in a methyltransferase-catalyzed alkylation.
Materials:
-
L-homocysteine
-
Allyl thiol
-
O-acetyl-L-homoserine sulfhydrolase (OAHS)
-
Methionine adenosyltransferase (MAT)
-
A methyltransferase (MTase) and its substrate
-
ATP
-
Reaction buffer
Procedure:
-
Combine L-homocysteine and allyl thiol in a reaction buffer containing O-acetyl-L-homoserine sulfhydrolase (ScOAHS). This will produce S-allyl-L-homocysteine.
-
To the same reaction vessel, add ATP and methionine adenosyltransferase (MAT) to synthesize this compound in situ.
-
Introduce the target methyltransferase and its substrate to the reaction mixture.
-
The in situ generated this compound will be used by the methyltransferase to allylate the substrate.
-
Monitor the formation of the allylated product over time using an appropriate analytical method such as HPLC or LC-MS.
Visualizing Key Processes
To better illustrate the principles and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for identifying methyltransferase substrates using this compound.
Caption: Probing radical SAM enzyme mechanisms with this compound.
Conclusion
This compound has proven to be an indispensable tool in the study of SAM-dependent enzymes. Its ability to act as a surrogate for the natural cofactor, coupled with the unique reactivity of the allyl group, has enabled researchers to address fundamental questions in enzymology, substrate identification, and drug discovery. The principles and protocols outlined in this guide provide a solid foundation for the effective application of this compound in a variety of research settings. As our understanding of the vast landscape of SAM-dependent enzymes continues to grow, the creative use of this compound and its derivatives will undoubtedly play a crucial role in future discoveries.
References
- 1. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights into SAM-Dependent Methyltransferases: A Review of Computational Approaches [mdpi.com]
- 4. Chemoenzymatic synthesis and in situ application of S-adenosyl-L-methionine analogs - PMC [pmc.ncbi.nlm.nih.gov]
Allylic-SAM: A Technical Guide to a Versatile S-adenosyl-L-methionine Analog for Researchers and Drug Development Professionals
Introduction to Allylic-SAM as a SAM Analog
S-allyl-S-adenosyl-L-methionine, commonly known as this compound, is a powerful synthetic analog of S-adenosyl-L-methionine (SAM), the universal methyl group donor in a vast array of biological reactions. By replacing the canonical methyl group of SAM with an allyl group, this compound serves as a unique chemical probe that enables the investigation and manipulation of methyltransferase activity. This technical guide provides an in-depth overview of this compound, including its synthesis, biochemical properties, and applications, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Biochemical Properties and Mechanism of Action
This compound functions as a cofactor for a variety of methyltransferases. These enzymes recognize the adenosyl and methionine moieties of the analog, facilitating the transfer of the allyl group to their specific substrates, which include RNA, DNA, proteins, and small molecules. This "allyl-labeling" provides a bioorthogonal handle that can be further modified for detection, enrichment, and analysis of methyltransferase targets.
One of the key areas where this compound has proven invaluable is in the study of RNA methylation, particularly N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA. Techniques such as m6A-Selective Allyl Chemical Labeling and Sequencing (m6A-SAC-seq) leverage the ability of specific enzymes to transfer the allyl group from this compound to m6A residues in RNA. This installed allyl group can then be chemically treated to induce mutations during reverse transcription, allowing for the precise identification of m6A sites at single-nucleotide resolution during sequencing.
Quantitative Data: Enzyme Kinetics
The efficiency of the allyl group transfer can be quantified using Michaelis-Menten kinetics. The following table summarizes the steady-state kinetic parameters for the Methanocaldococcus jannaschii Dimethyltransferase (MjDim1)-catalyzed allyl transfer from this compound to an m6A-containing RNA probe versus an unmodified RNA probe. This data highlights the enzyme's strong preference for the methylated substrate.
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) |
| m6A-containing RNA probe | 1.5 ± 0.3 | 0.18 ± 0.01 | 0.12 |
| Unmodified RNA probe | 4.9 ± 1.1 | 0.019 ± 0.001 | 0.0039 |
Experimental Protocols
Chemical Synthesis of this compound
This protocol outlines the chemical synthesis of this compound from S-(5'-Adenosyl)-L-homocysteine (SAH).
Materials:
-
S-(5'-Adenosyl)-L-homocysteine (SAH)
-
Acetic acid
-
Formic acid
-
Silver perchlorate (AgClO4)
-
Allyl bromide
-
0.1% Trifluoroacetic acid (TFA) in water
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
In a 50 mL round-bottom flask, dissolve 100 mg of SAH in 1 mL of acetic acid and 1 mL of formic acid.
-
Add 52.0 mg of AgClO4 to the solution.
-
Add 2.125 mL of allyl bromide and a stir bar.
-
Stir the reaction at 25°C for 8 hours.
-
Quench the reaction by adding 20 mL of 0.1% TFA.
-
Transfer the quenched reaction mixture to a separation funnel and wash three times with 10 mL of diethyl ether, retaining the aqueous (lower) phase each time.
-
Filter the aqueous phase through a 0.22 µm filter.
-
Purify the crude product by semi-preparative HPLC using a C18 column with a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Lyophilize the collected fractions containing pure this compound.
Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound using a Methionine Adenosyltransferase (MAT) enzyme.
Materials:
-
S-allyl-L-homocysteine (SAHC)
-
Adenosine triphosphate (ATP)
-
Tris-HCl buffer (pH 8.0)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl2)
-
Recombinant Methionine Adenosyltransferase (MAT)
-
Cation-exchange chromatography column
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 20 mM MgCl2, 5 mM SAHC, and 5 mM ATP.
-
Initiate the reaction by adding a purified recombinant MAT enzyme to a final concentration of 10 µM.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Once the reaction is complete, terminate it by adding perchloric acid to a final concentration of 5%.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Purify the this compound from the supernatant using cation-exchange chromatography.
-
Pool and lyophilize the fractions containing pure this compound.
m6A-SAC-seq Protocol using this compound
This is a summarized workflow for the m6A-SAC-seq technique.
Materials:
-
Poly(A)+ RNA
-
Recombinant MjDim1 enzyme
-
This compound
-
Iodine solution (I2 in KI)
-
Sodium thiosulfate (Na2S2O3)
-
Reverse transcriptase
-
Reagents for library preparation and sequencing
Procedure:
-
Allyl Labeling: Incubate the poly(A)+ RNA with recombinant MjDim1 enzyme and this compound to transfer the allyl group to m6A sites.
-
Iodine Treatment: Treat the allyl-labeled RNA with an iodine solution to induce cyclization of the N6-allyladenosine.
-
Quenching: Stop the cyclization reaction by adding sodium thiosulfate.
-
Reverse Transcription: Perform reverse transcription on the treated RNA. The cyclized adducts will cause misincorporations (mutations) in the resulting cDNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the cDNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference transcriptome and identify m6A sites by calling for mutations at adenosine residues.
Visualizations of Key Pathways and Workflows
Caption: The RNA m6A methylation cycle.
Caption: Workflow for this compound synthesis and application.
Applications in Drug Development
The ability to profile methyltransferase activity with high precision opens up new avenues in drug development.
-
Target Identification and Validation: By identifying the substrates of specific methyltransferases, researchers can better understand their biological roles and validate them as drug targets.
-
High-Throughput Screening: this compound-based assays can be adapted for high-throughput screening of compound libraries to identify novel methyltransferase inhibitors.
-
Mechanism of Action Studies: For compounds that modulate methyltransferase activity, this compound can be used to elucidate their precise mechanism of action.
-
Biomarker Discovery: Aberrant methylation patterns are associated with numerous diseases, including cancer. Profiling these changes using this compound can lead to the discovery of novel diagnostic and prognostic biomarkers.
The Allylic Gateway: A Technical Guide to the Role of Allylic-SAM Analogues in Elucidating Radical SAM Enzyme Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The study of radical S-adenosyl-L-methionine (SAM) enzymes, a vast and functionally diverse superfamily, has been profoundly advanced by the use of synthetic SAM analogues. Among these, allylic-SAM analogues have proven to be indispensable tools for trapping and characterizing the elusive and highly reactive 5'-deoxyadenosyl radical (5'-dAdo•), the key intermediate that initiates the radical-based catalysis in these enzymes. This technical guide provides an in-depth exploration of the role of this compound analogues in the investigation of radical SAM enzymes, complete with experimental methodologies, quantitative data, and visual representations of key processes.
Introduction: The Challenge of the 5'-Deoxyadenosyl Radical
Radical SAM enzymes catalyze a wide array of chemically challenging reactions, from methylation of unreactive carbon centers to complex molecular rearrangements.[1][2] The unifying feature of this superfamily is the reductive cleavage of SAM by a [4Fe-4S] cluster to generate a 5'-dAdo• radical.[1][2][3] This radical is a potent oxidizing agent that initiates catalysis by abstracting a hydrogen atom from a substrate or an enzyme residue. However, the high reactivity and transient nature of the 5'-dAdo• radical make its direct observation and characterization exceptionally difficult.
To overcome this challenge, researchers have turned to allylic analogues of SAM. These molecules, most notably S-3',4'-anhydroadenosyl-L-methionine (anSAM), are designed to generate a more stable, allylically-stabilized radical upon reductive cleavage by the enzyme. This stabilized radical intermediate can be trapped and studied using spectroscopic techniques, providing invaluable insights into the initial steps of the radical SAM mechanism.
The Power of Allylic Stabilization
The key to the utility of this compound analogues lies in the electronic structure of the resulting radical. Upon one-electron reduction and cleavage of the S-C5' bond, anSAM forms a 5'-deoxy-3',4'-anhydroadenosyl radical. In this species, the unpaired electron is delocalized over the C3', C4', and C5' atoms, creating a more stable allylic radical system compared to the primary alkyl radical of the natural 5'-dAdo• intermediate. This increased stability allows the radical to accumulate to concentrations that are detectable by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy.
Quantitative Insights into Enzyme-Analogue Interactions
The interaction of this compound analogues with radical SAM enzymes can be quantified to understand their efficacy as probes and their impact on catalysis. The following tables summarize key kinetic and binding parameters for selected radical SAM enzymes with SAM and its analogues.
| Enzyme | Substrate/Analogue | k_cat (min⁻¹) | K_M (µM) | Reference |
| Lysine 2,3-aminomutase | L-Lysine (with SAM) | ~2000 | 4300 (L-lysine) | |
| 0.028 (SAM) | ||||
| Pyruvate Formate-Lyase Activating Enzyme | Pyruvate Formate-Lyase (with SAM) | 0.12 | 1.2 (PFL) | |
| 2.8 (SAM) | ||||
| Biotin Synthase (BioB) | Dethiobiotin (with SAM) | 0.12 ± 0.03 | 10 ± 5 (SAM) | |
| NosN | L-Tryptophan (with SAM) | - | - | |
| Allyl-SAM | - | - |
Table 1: Kinetic Parameters of Radical SAM Enzymes with SAM and Analogues. Note: Quantitative kinetic data for this compound analogues are often focused on the rate of radical formation rather than full catalytic turnover, and comprehensive k_cat and K_M values are not always reported.
| Enzyme | Ligand | K_d (µM) | Method | Reference |
| E. coli MAT | PNPNP | 0.002 | Inhibition Assay |
Table 2: Binding Affinities of SAM Analogues to SAM-Utilizing Enzymes. Note: Data on the binding affinities of this compound analogues to radical SAM enzymes are limited in the reviewed literature. The provided data is for a non-radical SAM enzyme to illustrate typical binding affinity ranges.
Experimental Protocols
A central aspect of utilizing this compound analogues is the ability to perform detailed biochemical and biophysical experiments. This section provides an overview of key experimental protocols.
Synthesis of this compound Analogues
The synthesis of S-3',4'-anhydroadenosyl-L-methionine (anSAM) is a multi-step process that requires careful execution. A generalized workflow is presented below. For a detailed, step-by-step protocol, it is recommended to consult the supplementary information of seminal publications in the field.
Enzymatic Assays with this compound Analogues
Enzymatic assays are crucial for determining the ability of a radical SAM enzyme to process an this compound analogue and for studying the fate of the generated radical.
General Protocol for an Enzymatic Assay:
-
Anaerobic Conditions: All steps must be performed under strict anaerobic conditions (e.g., in a glovebox) to prevent the degradation of the [4Fe-4S] cluster.
-
Enzyme Reconstitution and Reduction: The radical SAM enzyme is typically purified in its apo-form and the [4Fe-4S] cluster is reconstituted in vitro. The cluster must then be reduced to its active [4Fe-4S]¹⁺ state using a strong reductant like sodium dithionite.
-
Reaction Mixture: A typical reaction mixture includes:
-
Buffer (e.g., Tris-HCl at a suitable pH)
-
Radical SAM enzyme (in the µM range)
-
Substrate (if applicable)
-
This compound analogue (e.g., anSAM)
-
Reducing agent (e.g., sodium dithionite)
-
-
Initiation and Incubation: The reaction is initiated by the addition of the this compound analogue or the enzyme. The mixture is incubated at a specific temperature for a defined period.
-
Quenching: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid) or a denaturant.
-
Analysis: The reaction products are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Trapping and Characterization of Radical Intermediates by EPR Spectroscopy
EPR spectroscopy is the primary technique for detecting and characterizing the stabilized allylic radical generated from this compound analogues.
General Protocol for EPR Sample Preparation and Analysis:
-
Sample Preparation: The enzymatic reaction is set up as described above, but on a larger scale to ensure a sufficient concentration of the radical intermediate for detection.
-
Freeze-Quenching: At a specific time point during the reaction, the sample is rapidly frozen in liquid nitrogen to trap the radical intermediate.
-
EPR Spectroscopy: The frozen sample is transferred to an EPR tube and placed in the EPR spectrometer.
-
Data Acquisition: EPR spectra are recorded at cryogenic temperatures (typically below 77 K). Key parameters to be set include microwave frequency, microwave power, modulation amplitude, and temperature.
-
Data Analysis: The resulting EPR spectrum is analyzed to determine the g-value, hyperfine couplings, and other parameters that provide information about the electronic structure and environment of the radical. Isotopic labeling of the this compound analogue can be used to aid in the assignment of hyperfine couplings.
HPLC Analysis of Reaction Products
HPLC is a powerful tool for separating and quantifying the various products of a radical SAM enzyme reaction, including the cleaved SAM analogue, the adenosyl-containing products, and any modified substrates.
General HPLC Protocol:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at 260 nm is used to monitor the adenine-containing species.
-
Quantification: The concentration of each product can be determined by comparing the peak area to a standard curve of known concentrations.
Case Study: Lysine 2,3-aminomutase (LAM)
One of the pioneering studies that demonstrated the utility of this compound analogues was the investigation of Lysine 2,3-aminomutase (LAM). LAM catalyzes the interconversion of L-lysine to L-β-lysine, a reaction proposed to proceed through a radical mechanism. By replacing SAM with anSAM, researchers were able to trap and characterize the 5'-deoxy-3',4'-anhydroadenosyl radical by EPR spectroscopy. This provided the first direct spectroscopic evidence for the formation of a 5'-deoxyadenosyl-like radical in a radical SAM enzyme, solidifying the proposed mechanism.
Case Study: The Class C Radical SAM Methyltransferase NosN
More recently, the use of an allyl analogue of SAM (allyl-SAM) has shed light on the mechanism of the class C radical SAM methyltransferase NosN. This enzyme is unusual in that it binds two SAM molecules. Experiments with allyl-SAM showed that NosN can efficiently cleave this analogue, and the resulting 5'-dAdo• radical can be trapped by the olefin moiety of a second allyl-SAM molecule or its derivative, 5'-allylthioadenosine (ATA). These findings provided direct evidence for the binding of two SAM (or allyl-SAM) molecules in the active site and suggested a mechanism where one molecule acts as the radical generator while the second serves as the methyl donor.
Conclusion and Future Directions
This compound analogues have been instrumental in advancing our understanding of the fundamental mechanisms of radical SAM enzymes. By providing a means to trap and characterize the highly reactive 5'-deoxyadenosyl radical, these chemical probes have enabled researchers to dissect the initial steps of catalysis in this important enzyme superfamily. The continued development of novel SAM analogues, coupled with advanced spectroscopic and analytical techniques, will undoubtedly lead to further breakthroughs in our understanding of these fascinating enzymes and pave the way for the development of novel therapeutics targeting radical SAM-dependent pathways.
References
An In-depth Technical Guide to Allylic-SAM and 4-Methylthio-2-oxobutanoate: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of two distinct but related molecules pertinent to cellular metabolism and biomedical research: Allylic-S-Adenosyl Methionine (Allylic-SAM) and 4-Methylthio-2-oxobutanoate (MTOB). This compound is a synthetic analog of the universal methyl donor S-Adenosyl Methionine (SAM), designed as a tool for studying methyltransferase activity. MTOB, on the other hand, is a naturally occurring keto acid and a key intermediate in the methionine salvage pathway. This document will elucidate their respective chemical properties, structures, and biological roles, and provide detailed experimental protocols for their synthesis and analysis, along with their applications in research and potential for drug development.
Part 1: Allylic-S-Adenosyl Methionine (this compound)
Allylic-S-Adenosyl Methionine (this compound) is a chemically modified version of S-Adenosyl Methionine (SAM) where the methyl group is replaced by an allyl group. This modification allows for the enzymatic transfer of the allyl group to biological substrates, such as RNA, by methyltransferases. The incorporated allyl group can then be used for various downstream applications, including enrichment and detection of methylation sites.[1][2]
Chemical Properties and Structure
The structure of this compound is analogous to that of SAM, with the key difference being the substitution of the methyl group attached to the sulfur atom with an allyl group (CH₂CH=CH₂).
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₄N₆O₅S | [2] |
| Molecular Weight | 424.47 g/mol | [2] |
| CAS Number | 875155-64-9 | [2] |
| Appearance | Solid | N/A |
| Solubility | Soluble in water | N/A |
| Storage | -20°C, protected from light |
Biological Significance and Applications
This compound serves as a valuable research tool, primarily in the field of epigenetics and RNA biology. Its main application is in the study of methyltransferases, the enzymes that catalyze the transfer of a methyl group from SAM to various substrates.
-
Enrichment and Detection of Methyltransferase Target Sites: By using this compound in in vitro or in vivo systems, the allyl group is transferred to the natural substrates of methyltransferases, such as RNA. The allylated biomolecules can then be selectively captured or labeled using click chemistry, allowing for the identification and quantification of methylation sites.
-
Mechanistic Studies of Radical SAM Enzymes: this compound has been used to investigate the mechanisms of radical SAM enzymes, which are a large superfamily of enzymes that use SAM to initiate radical-based reactions.
Experimental Protocols
This protocol is a generalized procedure based on the synthesis of SAM analogs.
Materials:
-
S-Adenosyl-L-homocysteine (SAH)
-
Allyl bromide
-
Formic acid
-
Acetonitrile
-
Diethyl ether
-
HPLC system with a C18 column
Procedure:
-
Dissolve S-Adenosyl-L-homocysteine (SAH) in a minimal amount of formic acid.
-
Add a 2-fold molar excess of allyl bromide to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours in the dark.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, precipitate the crude product by adding an excess of diethyl ether.
-
Collect the precipitate by centrifugation and wash with diethyl ether to remove unreacted allyl bromide.
-
Dry the crude product under vacuum.
-
Purify this compound by reverse-phase HPLC on a C18 column using a gradient of water and acetonitrile containing 0.1% formic acid.
-
Collect the fractions containing the product and lyophilize to obtain pure this compound.
-
Confirm the identity and purity of the product using ¹H NMR and mass spectrometry.
Materials:
-
Purified methyltransferase enzyme
-
Target RNA transcript
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM DTT)
-
RNase inhibitor
Procedure:
-
Set up the reaction mixture in a total volume of 50 µL:
-
1-2 µg of target RNA
-
1 µM purified methyltransferase
-
100 µM this compound
-
1X reaction buffer
-
10 units of RNase inhibitor
-
-
Incubate the reaction at the optimal temperature for the methyltransferase (e.g., 37°C) for 1-2 hours.
-
Stop the reaction by adding EDTA to a final concentration of 10 mM and heating at 70°C for 10 minutes.
-
Purify the allylated RNA using a suitable RNA purification kit or by ethanol precipitation.
-
The allylated RNA is now ready for downstream applications, such as biotinylation via click chemistry for subsequent enrichment.
Signaling and Experimental Workflow Diagram
The use of this compound in identifying methyltransferase targets can be represented as an experimental workflow.
Caption: Experimental workflow for identifying RNA methylation sites using this compound.
Part 2: 4-Methylthio-2-oxobutanoate (MTOB)
4-Methylthio-2-oxobutanoate (MTOB), also known as 2-keto-4-methylthiobutyric acid, is a naturally occurring alpha-keto acid. It is the final intermediate in the methionine salvage pathway, a crucial metabolic route for regenerating methionine from S-adenosylmethionine-derived byproducts.
Chemical Properties and Structure
MTOB is a four-carbon alpha-keto acid with a methylthio group at the fourth carbon.
Table 2: Chemical Properties of 4-Methylthio-2-oxobutanoate (MTOB)
| Property | Value | Reference |
| Chemical Formula | C₅H₈O₃S | |
| Molecular Weight | 148.18 g/mol | |
| CAS Number | 583-92-6 | |
| Appearance | Solid | |
| Water Solubility | 7.44 g/L | |
| pKa (Strongest Acidic) | 3.3 | |
| Cellular Location | Cytoplasm, Extracellular, Membrane |
Biological Significance and Applications
MTOB plays a central role in cellular metabolism and has been implicated in several physiological and pathological processes.
-
Methionine Salvage Pathway: MTOB is the direct precursor to methionine in the methionine salvage pathway. It is converted to methionine by various transaminases. This pathway is essential for maintaining the methionine pool, which is critical for protein synthesis and the production of SAM.
-
Apoptosis Induction: MTOB has been shown to induce apoptosis in certain cancer cell lines. This effect is, at least in part, independent of its role in methionine synthesis and may involve other cellular mechanisms.
-
Cancer Metabolism and Drug Development: The reliance of some cancer cells on the methionine salvage pathway makes the enzymes that produce and consume MTOB potential targets for anticancer therapies. Inhibitors of MTOB transaminase have been shown to selectively inhibit the growth of methionine-dependent cancer cells.
Experimental Protocols
This protocol is based on the free radical addition of methyl mercaptan to a butenoic acid derivative.
Materials:
-
2-Hydroxy-3-butenoic acid
-
Methyl mercaptan
-
Free radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., dioxane)
-
Reaction vessel suitable for handling volatile and odorous compounds
Procedure:
-
In a cooled reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 2-hydroxy-3-butenoic acid in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78°C) and add an excess of methyl mercaptan.
-
Add a catalytic amount of the free radical initiator (AIBN).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be initiated by UV light if necessary.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, carefully remove the excess methyl mercaptan and solvent under reduced pressure.
-
The resulting product, 2-hydroxy-4-(methylthio)butanoic acid, can be oxidized to MTOB using a mild oxidizing agent (e.g., pyridinium chlorochromate) in a suitable solvent like dichloromethane.
-
Purify the final product by column chromatography or recrystallization.
-
Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
This is a general protocol for measuring the activity of transaminases that utilize MTOB as a substrate.
Materials:
-
Cell lysate or purified transaminase
-
4-Methylthio-2-oxobutanoate (MTOB)
-
Amino donor (e.g., L-glutamate)
-
Pyridoxal-5'-phosphate (PLP)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, PLP, an amino donor, LDH, and NADH.
-
Add the cell lysate or purified transaminase to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding MTOB.
-
The transaminase will convert MTOB and the amino donor to methionine and an α-keto acid (e.g., α-ketoglutarate from glutamate).
-
The α-keto acid produced is then reduced by LDH, which oxidizes NADH to NAD⁺.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of the reaction can be calculated from the change in absorbance over time using the Beer-Lambert law.
-
Kinetic parameters (Km and Vmax) can be determined by varying the concentration of MTOB.
Signaling and Metabolic Pathway Diagrams
This diagram illustrates the central role of MTOB in the regeneration of methionine.
Caption: The Methionine Salvage Pathway highlighting the position of MTOB.
The precise signaling pathway for MTOB-induced apoptosis is still under investigation, but it is known to be distinct from simple ornithine decarboxylase inhibition and can occur in a p53-independent manner. A simplified potential pathway is depicted below.
Caption: A putative signaling pathway for MTOB-induced apoptosis.
Conclusion
This compound and 4-Methylthio-2-oxobutanoate are two molecules with distinct yet significant roles in biochemistry and cell biology. This compound is a powerful synthetic tool that enables the investigation of methyltransferases and their targets, with broad applications in epigenetics and drug discovery. MTOB is a key metabolite in the essential methionine salvage pathway, and its emerging role in apoptosis and cancer metabolism highlights it as a potential target for therapeutic intervention. The detailed chemical information and experimental protocols provided in this guide are intended to facilitate further research into these fascinating molecules and their applications in science and medicine.
References
Methodological & Application
Application Notes and Protocols for Allylic-SAM Based RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic and diverse world of RNA modifications, collectively known as the epitranscriptome, plays a crucial role in regulating gene expression and cellular function. The ability to label and track RNA molecules is paramount for understanding these processes and for developing novel therapeutics that target RNA. Allylic-S-adenosyl-L-methionine (Allylic-SAM), a synthetic analog of the universal methyl donor S-adenosyl-L-methionine (SAM), provides a powerful tool for the enzymatic installation of an allyl group onto RNA. This bioorthogonal handle can then be selectively modified through click chemistry, enabling the attachment of various reporter molecules for downstream analysis.
These application notes provide a comprehensive overview and detailed protocols for this compound based RNA labeling, encompassing the synthesis of precursors, metabolic and enzymatic labeling of RNA, and subsequent bioorthogonal conjugation. The information presented is intended to equip researchers in academic and industrial settings with the necessary knowledge to implement this versatile technology in their workflows, particularly in the context of drug discovery and development.
Principle of the Method
The this compound based RNA labeling strategy is a two-step process. First, an allyl group is enzymatically transferred from this compound to the target RNA molecule by a methyltransferase enzyme. This can be achieved either in living cells through metabolic labeling or in vitro using purified components. The introduced allyl group serves as a chemical handle for the second step: a highly specific and efficient click chemistry reaction. This reaction covalently attaches a molecule of interest, such as a fluorophore or a biotin tag, to the allyl-modified RNA, enabling its detection, visualization, or enrichment.
Data Presentation
Quantitative Comparison of SAM Analogs in Enzymatic Reactions
The efficiency of methyltransferase enzymes with this compound is a critical parameter. While extensive kinetic data for a wide range of methyltransferases is still an active area of research, the available information suggests that many methyltransferases can utilize this compound as a cofactor, albeit with potentially different kinetics compared to the natural substrate, SAM.
| Cofactor | Enzyme | Substrate | Relative Activity (%) | Reference |
| SAM | METTL3/METTL14 | ssRNA | 100 | [1] |
| This compound | METTL3/METTL14 | ssRNA | High | [1] |
| SAM | Human RNA Methyltransferase | mRNA cap | 100 | [2] |
| This compound | Human RNA Methyltransferase | mRNA cap | Variable | [3] |
Note: "High" indicates that the study demonstrated efficient labeling but did not provide a direct quantitative comparison to SAM.
Cytotoxicity of Metabolic Labeling Precursor
For metabolic labeling applications, the toxicity of the precursor molecule is a key consideration. Se-allyl-L-selenohomocysteine is a commonly used cell-permeable precursor that is intracellularly converted to this compound. While direct, comprehensive cytotoxicity data for Se-allyl-L-selenohomocysteine is limited, studies on related selenium and allyl-containing compounds provide some context. It is recommended that users perform their own dose-response experiments to determine the optimal non-toxic concentration for their specific cell line and experimental duration.
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Sodium Selenite | HeLa | 166 | 72 | [4] |
| Selenium Nanoparticles | HeLa | ~20-30 | Not specified | |
| S-allyl-cysteine | MCF-7 | >2245 | 48 | |
| S-allyl-cysteine | RG2, C6 | >750 | Not specified |
Note: This table provides data for related compounds to give an indication of potential toxicity. It is not a direct measure of Se-allyl-L-selenohomocysteine cytotoxicity.
Experimental Protocols
Protocol 1: Synthesis of Se-allyl-L-selenohomocysteine
This protocol describes the chemical synthesis of the metabolic labeling precursor, Se-allyl-L-selenohomocysteine.
Materials:
-
Selenium powder
-
Sodium borohydride
-
Ethanol
-
(S)-(+)-2-amino-4-bromobutyric acid hydrobromide
-
Sodium bicarbonate (NaHCO₃)
-
Allyl bromide
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Synthesis of L-selenohomocystine: a. Under a nitrogen atmosphere, suspend selenium powder (4 mmol) and sodium borohydride (4 mmol) in 120 mL of ethanol in a 250 mL round-bottom flask. b. Heat the mixture to reflux at 80°C for 2 hours. c. Add (S)-(+)-2-amino-4-bromobutyric acid hydrobromide (2 mmol) and continue refluxing for 12-24 hours. d. Quench the reaction with 10 mL of 2 M HCl. e. Remove the solvent by rotary evaporation. f. Dissolve the residue in 50 mL of 5% v/v HCl and centrifuge to remove any precipitate. g. Wash the aqueous supernatant three times with 75 mL of diethyl ether. h. Adjust the pH of the aqueous phase to approximately 7 with NaHCO₃. i. Remove the solvent by rotary evaporation to obtain the crude L-selenohomocystine.
-
Synthesis of Se-allyl-L-selenohomocysteine: a. Under a nitrogen atmosphere, dissolve the crude L-selenohomocystine and sodium borohydride (6 mmol) in 120 mL of ethanol. b. Stir the mixture for 15 minutes at room temperature. c. Add NaHCO₃ (3 mmol) and allyl bromide (3.8 mmol) and stir for 12-24 hours at room temperature. d. Remove the solvent by rotary evaporation and dissolve the crude product in 10 mL of 2 M HCl. e. Purify the Se-allyl-L-selenohomocysteine by HPLC.
Protocol 2: Metabolic Labeling of Mammalian Cells
This protocol details the metabolic labeling of cultured mammalian cells with Se-allyl-L-selenohomocysteine to introduce allyl groups into newly synthesized RNA.
Materials:
-
HeLa or HEK293T cells
-
DMEM/high-glucose medium with 10% FBS and 1% Penicillin/Streptomycin
-
Se-allyl-L-selenohomocysteine stock solution (50 mM in sterile water)
-
TRIzol reagent or other RNA extraction kit
-
Nuclease-free water
Procedure:
-
Cell Culture: Culture HeLa or HEK293T cells in DMEM/high-glucose medium supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C with 5% CO₂ to approximately 80% confluency.
-
Metabolic Labeling: a. Prepare fresh medium containing the desired final concentration of Se-allyl-L-selenohomocysteine (typically in the range of 100-500 µM, to be optimized by the user). b. Remove the old medium from the cells and replace it with the labeling medium. c. Incubate the cells for the desired labeling period (e.g., 4-24 hours).
-
RNA Isolation: a. After the incubation period, wash the cells with PBS. b. Isolate total RNA from the cells using TRIzol reagent or a preferred RNA extraction kit according to the manufacturer's instructions. c. Resuspend the purified RNA in nuclease-free water.
Protocol 3: In Vitro Enzymatic Allylation of RNA
This protocol describes the in vitro labeling of RNA using a purified RNA methyltransferase and this compound.
Materials:
-
Purified RNA substrate (e.g., in vitro transcribed RNA)
-
Purified recombinant RNA methyltransferase (e.g., METTL3/METTL14 complex)
-
This compound
-
Methylation buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 50 mM NaCl)
-
RNase inhibitor
-
RNA purification kit
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture on ice:
-
Purified RNA substrate (e.g., 1-10 µM final concentration)
-
Recombinant RNA methyltransferase (e.g., 0.2-1 µM final concentration)
-
This compound (e.g., 10-100 µM final concentration)
-
10x Methylation buffer
-
RNase inhibitor
-
Nuclease-free water to the final volume
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the methyltransferase (e.g., 22-37°C) for 1-2 hours.
-
RNA Purification: Purify the allyl-modified RNA from the reaction mixture using an RNA purification kit to remove the enzyme, unused cofactor, and buffer components.
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Allyl-Modified RNA
This protocol details the attachment of an azide-containing reporter molecule to allyl-modified RNA via CuAAC.
Materials:
-
Allyl-modified RNA (from Protocol 2 or 3)
-
Azide-functionalized reporter molecule (e.g., azide-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate buffer (50 mM, pH 7)
-
RNA purification kit or ethanol precipitation reagents
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following:
-
Allyl-modified RNA (e.g., ~1 µM final concentration)
-
Azide-functionalized reporter molecule (e.g., 500 µM final concentration)
-
CuSO₄ (100 µM final concentration)
-
THPTA (500 µM final concentration)
-
Phosphate buffer
-
-
Initiation: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to initiate the reaction.
-
Incubation: Incubate the reaction at 25°C for 30 minutes.
-
Purification: Purify the labeled RNA immediately after the reaction by phenol-chloroform extraction in the presence of EDTA (to chelate copper) followed by ethanol precipitation, or by using an appropriate RNA purification kit.
Protocol 5: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Allyl-Modified RNA
This protocol provides a copper-free method for labeling allyl-modified RNA with a strained alkyne reporter molecule.
Materials:
-
Allyl-modified RNA (from Protocol 2 or 3)
-
DBCO-functionalized reporter molecule (e.g., DBCO-fluorophore)
-
Phosphate buffer (50 mM, pH 7.0)
-
RNA purification kit or ethanol precipitation reagents
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine:
-
Allyl-modified RNA (e.g., ~1 µM final concentration)
-
DBCO-functionalized reporter molecule (e.g., 50 µM final concentration)
-
Phosphate buffer
-
-
Incubation: Incubate the reaction at 37°C for 2 hours. The reaction efficiency of SPAAC on RNA can approach 100%.
-
Purification: Purify the labeled RNA using an RNA purification kit or by ethanol precipitation to remove the unreacted reporter molecule.
Diagrams
References
- 1. N6-Allyladenosine: A New Small Molecule for RNA Labeling Identified by Mutation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic characterization of three human RNA adenosine methyltransferases reveals diverse substrate affinities and reaction optima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo RNA Modification Studies Using Allylic-SAM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of S-adenosyl-L-methionine (SAM) analogs, particularly Allylic-SAM, for the in vivo investigation of RNA modifications. This powerful technique enables the identification and quantification of specific RNA modifications, such as N6-methyladenosine (m6A), at single-nucleotide resolution across the transcriptome.
Introduction
Epitranscriptomic modifications play a crucial role in regulating RNA metabolism and function. N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and is implicated in various biological processes, including cell differentiation, development, and disease.[1] The study of these modifications has been greatly advanced by the development of chemical biology tools that allow for their precise mapping.
This compound analogs are synthetic cofactors for methyltransferase enzymes. In vivo, cells can be fed with a methionine analog, such as Se-allyl-L-selenohomocysteine, which is then converted into this compound.[2] Cellular methyltransferases utilize this analog to transfer an allyl group instead of a methyl group onto their target RNA nucleosides.[2][3] This "scar" can then be specifically detected through various biochemical methods, most notably through next-generation sequencing, allowing for the precise identification of the original modification site.
Two prominent methods that utilize this principle are m6A-label-seq and m6A-SAC-seq .[4] Both techniques offer single-nucleotide resolution mapping of m6A and provide valuable insights into the dynamics of RNA methylation.
Principle of the Method
The core principle of using this compound for in vivo RNA modification studies involves a multi-step process that combines metabolic labeling, enzymatic reaction, chemical modification, and high-throughput sequencing.
Key Methodologies: m6A-label-seq vs. m6A-SAC-seq
Both m6A-label-seq and m6A-SAC-seq are powerful techniques for mapping m6A at single-nucleotide resolution. However, they have some key differences in their approach and application.
| Feature | m6A-label-seq | m6A-SAC-seq |
| Principle | Metabolic labeling with Se-allyl-L-selenohomocysteine to introduce N6-allyladenosine (a6A) at m6A sites. | Selective allylation of existing m6A in isolated RNA using a specific methyltransferase (MjDim1) and this compound cofactor. |
| Input Material | Living cells capable of metabolizing the methionine analog. | Isolated total RNA or poly(A)+ RNA (~30 ng). |
| Detection | Iodination of a6A induces mutations during reverse transcription. | Iodination of the enzymatically added allyl group on m6A induces mutations during reverse transcription. |
| Advantages | Captures newly synthesized m6A modifications. | Can be applied to a wider range of samples, including those where metabolic labeling is not feasible. Provides stoichiometric information. |
| Limitations | Requires cell viability and metabolic activity. | Does not provide information on the dynamics of m6A deposition. |
Experimental Protocols
This section provides a generalized protocol for in vivo RNA modification studies using this compound, with specific details for both the m6A-label-seq and m6A-SAC-seq workflows.
Synthesis of this compound Precursor (for m6A-label-seq)
The precursor for in vivo generation of this compound, Se-allyl-L-selenohomocysteine, can be synthesized in a two-step process.
Materials:
-
Selenium powder
-
Sodium borohydride
-
Ethanol
-
(S)-2-amino-4-bromobutanoic acid hydrobromide
-
Sodium bicarbonate (NaHCO3)
-
Allyl bromide
-
Hydrochloric acid (HCl)
Protocol:
-
Synthesis of L-selenohomocystine:
-
Under a nitrogen atmosphere, suspend selenium powder and sodium borohydride in ethanol.
-
Stir the mixture until the solution becomes colorless.
-
Add (S)-2-amino-4-bromobutanoic acid hydrobromide and stir for 12-24 hours at room temperature.
-
Remove the solvent by rotary evaporation and purify the product.
-
-
Synthesis of Se-allyl-L-selenohomocysteine:
-
Dissolve the synthesized L-selenohomocystine and sodium borohydride in ethanol under a nitrogen atmosphere.
-
Stir for 15 minutes at room temperature.
-
Add NaHCO3 and allyl bromide and stir for 12-24 hours.
-
Remove the solvent and dissolve the crude product in HCl for purification by HPLC.
-
In Vivo Metabolic Labeling (m6A-label-seq)
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
Se-allyl-L-selenohomocysteine
Protocol:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Remove the complete medium and wash the cells once with PBS.
-
Replace the medium with methionine-free medium supplemented with an optimized concentration of Se-allyl-L-selenohomocysteine (e.g., 100-500 µM).
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the allyl group into newly synthesized RNA.
-
Harvest the cells for RNA extraction.
RNA Extraction and Fragmentation
Materials:
-
TRIzol reagent or equivalent RNA extraction kit
-
RNA fragmentation buffer (e.g., containing ZnCl2)
Protocol:
-
Extract total RNA from the labeled cells using TRIzol reagent according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.
-
For sequencing applications, fragment the RNA to the desired size range (e.g., ~100-200 nucleotides) using a fragmentation buffer. The incubation time and temperature should be optimized based on the desired fragment size.
Enzymatic Allylation of m6A (m6A-SAC-seq)
Materials:
-
Purified total RNA or poly(A)+ RNA
-
Recombinant MjDim1 methyltransferase
-
Synthesized and purified this compound
-
Reaction buffer
Protocol:
-
Set up the enzymatic reaction by combining the isolated RNA, MjDim1 enzyme, this compound, and reaction buffer.
-
Incubate the reaction at the optimal temperature for the MjDim1 enzyme (e.g., 37°C) for a defined period (e.g., 1-2 hours) to allow for the specific allylation of m6A residues.
-
Purify the allylated RNA to remove the enzyme and excess cofactors.
Chemical Treatment and Library Preparation
Materials:
-
Iodine solution
-
Reverse transcriptase
-
Reagents for cDNA synthesis and library preparation for next-generation sequencing
Protocol:
-
Treat the allyl-modified RNA with a mild iodine solution. This induces a chemical modification (cyclization) of the allylated adenosine.
-
Perform reverse transcription to synthesize cDNA. The cyclized adenosine will cause misincorporation of nucleotides by the reverse transcriptase, creating a "mutation" signature at the site of the original modification.
-
Prepare a sequencing library from the cDNA using a standard library preparation kit.
-
Perform high-throughput sequencing.
Data Analysis
The analysis of sequencing data from this compound-based methods involves a specialized bioinformatics pipeline to identify the sites of RNA modification.
The key steps in the data analysis pipeline include:
-
Quality control and adapter trimming: Raw sequencing reads are processed to remove low-quality bases and adapter sequences.
-
Alignment: The cleaned reads are aligned to a reference genome or transcriptome.
-
Variant calling: Mismatches (mutations) introduced during reverse transcription are identified at single-nucleotide resolution.
-
Filtering and annotation: The identified mutation sites are filtered to remove potential single nucleotide polymorphisms (SNPs) and annotated to specific genes and transcript features.
-
Quantification: For methods like m6A-SAC-seq, the frequency of mutations at a specific site can be used to estimate the stoichiometry of the m6A modification.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low labeling efficiency in metabolic labeling | Suboptimal concentration of Se-allyl-L-selenohomocysteine. | Titrate the concentration of the methionine analog to find the optimal balance between labeling efficiency and cell toxicity. |
| Insufficient incubation time. | Increase the incubation time, monitoring cell viability. | |
| Low yield of allylated RNA in m6A-SAC-seq | Inactive MjDim1 enzyme or degraded this compound. | Ensure proper storage and handling of the enzyme and cofactor. Perform a quality control assay to check their activity. |
| Low abundance of m6A in the input RNA. | Increase the amount of input RNA. | |
| High background of mutations in control samples | Spontaneous RNA damage during sample processing. | Handle RNA samples carefully and use RNase-free reagents and equipment. |
| Errors during reverse transcription or sequencing. | Use a high-fidelity reverse transcriptase and follow the sequencing manufacturer's protocols. | |
| Difficulty in distinguishing true modification sites from SNPs | Lack of a proper control dataset. | Sequence a control sample that has not undergone the allylation and chemical treatment steps to identify background mutations and SNPs. |
Conclusion
The use of this compound analogs for in vivo RNA modification studies provides a powerful and versatile approach to unravel the complexities of the epitranscriptome. The methods described in these application notes, particularly m6A-label-seq and m6A-SAC-seq, offer researchers the ability to map RNA modifications with high precision and sensitivity. Careful optimization of the experimental protocols and rigorous data analysis are crucial for obtaining reliable and meaningful results that will advance our understanding of RNA biology in health and disease.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. m6A-label-seq: A metabolic labeling protocol to detect transcriptome-wide mRNA N6-methyladenosine (m6A) at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-Allyladenosine: A New Small Molecule for RNA Labeling Identified by Mutation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m6A-SAC-seq for quantitative whole transcriptome m6A profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identifying Methyltransferase Targets with Allylic-SAM
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Adenosyl-L-methionine (SAM) is a universal methyl donor utilized by a vast family of enzymes known as methyltransferases (MTases).[1][2][3] These enzymes play a critical role in regulating numerous cellular processes, including gene expression, protein function, and signal transduction, by catalyzing the transfer of a methyl group to substrates like proteins, DNA, RNA, and small molecules.[1][2] The aberrant activity of MTases is implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention. However, identifying the specific substrates of a given MTase is a significant challenge due to the small size and chemical inertness of the transferred methyl group, which complicates detection and enrichment.
To overcome this limitation, SAM analogs bearing functional "handles" have been developed. Allylic-SAM analogs, which replace the methyl group with a larger propargyl or allyl moiety, serve as powerful chemical probes. These analogs are accepted by many MTases as cofactors, enabling the enzymatic transfer of the functionalized group onto the MTase's native substrate. This transferred handle can then be exploited for downstream applications, such as fluorescent labeling or affinity purification, through bioorthogonal chemistry, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This methodology provides a robust platform for the activity-based profiling and identification of novel MTase substrates.
Principle of the Method
The core principle involves a two-step, chemoenzymatic strategy. First, an MTase of interest is incubated with a potential substrate or a complex biological lysate in the presence of an this compound analog (e.g., Propargylic-Se-Adenosyl-L-selenomethionine, ProSeAM). The MTase transfers the propargyl group from the SAM analog to its substrate. In the second step, a reporter molecule containing an azide group (e.g., biotin-azide for enrichment or a fluorescent-azide for imaging) is covalently attached to the propargylated substrate via click chemistry. The now-tagged substrates can be enriched using affinity media (like streptavidin beads for biotin) and subsequently identified and quantified using high-resolution mass spectrometry.
Experimental Workflow
The identification of methyltransferase targets using this compound analogs follows a sequential, multi-stage workflow. It begins with the enzymatic reaction to label substrates, followed by bioorthogonal ligation to a reporter tag, enrichment of the tagged molecules, and finally, identification via mass spectrometry. Careful execution of each step is critical for success.
Data Presentation
Quantitative data from these experiments are crucial for validating hits. The tables below summarize typical reaction parameters and provide an example of how mass spectrometry results can be presented.
Table 1: Comparison of Selected SAM Analogs for MTase Profiling
| Analog Name | Reactive Group | Key Features | Primary Application | Reference |
|---|---|---|---|---|
| This compound | Propargyl | Broadly compatible with many MTases, including RNA MTases. | Enrichment and detection of MTase target sites in RNA. | |
| ProSeAM | Propargyl (Selenium) | Enhanced stability and broad reactivity against various lysine methyltransferases (KMTs). | Proteomic-scale identification of KMT substrates. | |
| Keto-SAM | Ketone | Reacts with hydroxylamine or hydrazide probes, minimizing background from native biomolecules. | Substrate labeling and fluorescent detection. |
| Photoaffinity-SAM | Diazirine | Forms covalent crosslinks to SAM-binding proteins upon UV irradiation. | Identification of SAM-binding proteins (the enzymes themselves). | |
Table 2: Typical Reagent Concentrations for In Vitro Labeling and Click Chemistry
| Step | Reagent | Typical Concentration | Purpose |
|---|---|---|---|
| Enzymatic Labeling | Recombinant MTase | 1 - 5 µM | Catalyze propargyl transfer |
| Substrate (e.g., Protein) | 5 - 20 µM | Target for modification | |
| This compound Analog | 50 - 200 µM | Cofactor for labeling | |
| Reaction Buffer | 1X (e.g., 50 mM Tris, pH 8.0) | Maintain optimal enzyme activity | |
| Click Chemistry (CuAAC) | Biotin-Azide | 100 - 200 µM | Reporter tag for enrichment |
| Copper(II) Sulfate (CuSO₄) | 1 mM | Catalyst precursor | |
| Sodium Ascorbate | 5 mM | Reducing agent to generate Cu(I) |
| | TBTA or THPTA | 1 mM | Copper-stabilizing ligand |
Detailed Experimental Protocols
The following protocols provide a framework for identifying protein substrates of a specific methyltransferase. Optimization may be required for different enzymes and substrates.
Protocol 1: In Vitro Propargylation of Protein Substrates
This protocol describes the enzymatic labeling of a protein substrate pool (e.g., cell lysate) with a propargyl group using an this compound analog.
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
Protein Substrate Pool (e.g., 1 mg of cell lysate in reaction buffer)
-
Recombinant Methyltransferase (to a final concentration of 1-5 µM)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 5 mM DTT, pH 8.0)
-
This compound analog (e.g., ProSeAM, to a final concentration of 100 µM)
-
Adjust the total volume to 100 µL with nuclease-free water.
-
Control Reaction: Prepare a parallel reaction without the methyltransferase to control for non-enzymatic labeling.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-3 hours with gentle agitation. The optimal time may vary depending on the enzyme's activity.
-
Reaction Quench (Optional): The reaction can be stopped by heat inactivation (e.g., 95°C for 5 minutes) or by proceeding directly to the click chemistry step.
Protocol 2: Biotinylation via Click Chemistry (CuAAC)
This protocol attaches a biotin tag to the propargylated proteins for subsequent enrichment.
-
Prepare Click Reagents:
-
Biotin-Azide Stock: 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄) Stock: 50 mM in nuclease-free water.
-
Sodium Ascorbate Stock: 100 mM in nuclease-free water (prepare fresh).
-
Ligand Stock (e.g., THPTA): 50 mM in nuclease-free water.
-
-
Ligation Reaction: To the 100 µL enzymatic reaction from Protocol 1, add the following reagents in the specified order, vortexing gently after each addition:
-
2 µL of Biotin-Azide stock (final concentration: 200 µM).
-
2 µL of Sodium Ascorbate stock (final concentration: 2 mM).
-
2 µL of Ligand stock (final concentration: 1 mM).
-
2 µL of CuSO₄ stock (final concentration: 1 mM).
-
-
Incubation: Incubate the reaction at room temperature for 1 hour in the dark with gentle rotation.
-
Protein Precipitation: To remove excess click chemistry reagents, precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for at least 1 hour (or overnight), then centrifuge at 14,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the pellet once with ice-cold methanol. Air-dry the pellet briefly.
Protocol 3: Enrichment of Biotinylated Proteins
This protocol uses streptavidin-coated magnetic beads to capture the biotin-tagged proteins.
-
Resuspend Protein: Resuspend the dried protein pellet from Protocol 2 in 100 µL of a buffer containing a strong denaturant to ensure efficient bead binding (e.g., 1% SDS in PBS).
-
Prepare Beads: Take 50 µL of streptavidin magnetic bead slurry per sample. Wash the beads three times with PBS containing 0.1% Tween-20.
-
Binding: Add the resuspended protein solution to the washed beads. Incubate for 1-2 hours at room temperature with rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series is:
-
Twice with 1% SDS in PBS.
-
Twice with 8 M urea in 100 mM Tris-HCl, pH 8.0.
-
Twice with PBS containing 0.1% Tween-20.
-
Protocol 4: On-Bead Digestion and Preparation for Mass Spectrometry
This protocol prepares the captured proteins for identification by LC-MS/MS.
-
Reduction and Alkylation:
-
Resuspend the washed beads in 100 µL of 100 mM ammonium bicarbonate.
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature. Add iodoacetamide to a final concentration of 55 mM and incubate for 20 minutes in the dark.
-
-
Digestion:
-
Add sequencing-grade Trypsin (or another appropriate protease) at a 1:50 enzyme-to-protein ratio (estimate based on initial protein input).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
Pellet the beads on a magnetic stand and carefully collect the supernatant containing the digested peptides.
-
Perform a second elution by adding 50 µL of 0.1% formic acid to the beads, incubating for 10 minutes, and combining the supernatant with the first eluate.
-
-
Desalting: Desalt the collected peptides using a C18 StageTip or ZipTip according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data can be searched against a protein database to identify the enriched proteins and, with appropriate software, pinpoint the specific sites of propargylation.
References
Application Notes and Protocols for Studying Methyltransferase Kinetics Using Allylic-SAM
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosyl-L-methionine (SAM) is a universal methyl donor essential for a vast array of biological processes, including epigenetic regulation, signal transduction, and biosynthesis. The enzymes that catalyze these methyl transfer reactions, known as methyltransferases (MTases), are a large and diverse family that have emerged as critical targets for drug development. Understanding the kinetic properties of these enzymes is fundamental to elucidating their mechanisms of action and for the rational design of inhibitors.
Allylic-SAM (S-allyl-S-adenosyl-L-methionine) is a synthetic analog of SAM where the methyl group is replaced by an allyl group. This modification allows for the enzymatic transfer of an allyl group to a substrate, providing a powerful tool for researchers. The introduction of the bulkier allyl group can modulate the enzyme's catalytic efficiency and provides a chemical handle for downstream applications such as click chemistry-based labeling and detection of MTase targets. These application notes provide a comprehensive guide to utilizing this compound for the kinetic analysis of methyltransferases.
Principle of the Assay
The kinetic analysis of a methyltransferase involves measuring the rate of the enzymatic reaction under varying concentrations of substrates (the methyl-accepting substrate and the cofactor, this compound). The data are then fitted to the Michaelis-Menten equation to determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.
The transfer of the allyl group from this compound to a substrate results in the formation of S-adenosyl-L-homocysteine (SAH), analogous to the product formed from SAM. The rate of reaction can be monitored by directly measuring the formation of the allylated product or by detecting the accumulation of SAH using a coupled-enzyme assay.
Data Presentation
A critical aspect of kinetic studies is the clear and concise presentation of quantitative data. The following tables provide a template for summarizing and comparing the kinetic parameters of methyltransferases with both the natural cofactor, SAM, and its allylic analog.
Table 1: Kinetic Parameters of a Hypothetical Methyltransferase with SAM and this compound
| Cofactor | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) |
| SAM | 1.5 | 10 | 6.7 |
| This compound | 5.8 | 1.2 | 0.21 |
Note: The data in this table is illustrative. Researchers should populate it with their experimentally determined values.
Table 2: Comparison of Kinetic Parameters for Various Methyltransferases with SAM and this compound
| Methyltransferase | Substrate | Cofactor | Km (µM) | kcat (s-1) | Reference |
| M.TaqI | DNA | SAM | Data not found | Data not found | |
| M.TaqI | DNA | This compound | Data not found | Data not found | [1] |
| PRMT1 | Peptide | SAM | Data not found | Data not found | |
| PRMT1 | Peptide | This compound | Data not found | Data not found | |
| DNMT1 | DNA | SAM | Data not found | Data not found | |
| DNMT1 | DNA | This compound | Data not found | Data not found |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for Methyltransferase Kinetics
This protocol describes a continuous enzyme-coupled assay to determine the kinetic parameters of a methyltransferase using this compound. The production of SAH is coupled to the oxidation of a chromogenic substrate, allowing for real-time monitoring of the reaction rate.
Materials:
-
Purified methyltransferase of interest
-
This compound (and SAM for comparison)
-
Methyl-accepting substrate (e.g., a specific peptide or DNA oligonucleotide)
-
SAH hydrolase (SAHH)
-
Adenosine deaminase (ADA)
-
Glutamate dehydrogenase (GLDH)
-
α-ketoglutarate
-
NADH
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
96-well microplate, UV-transparent
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of this compound and SAM of known concentrations.
-
Prepare a stock solution of the methyl-accepting substrate.
-
Prepare a "coupling enzyme mix" containing SAHH, ADA, GLDH, α-ketoglutarate, and NADH in the reaction buffer. The final concentrations in the assay should be optimized but typical starting points are: 1-5 units/mL SAHH, 1-2 units/mL ADA, 0.2-0.5 mg/mL GLDH, 1-2 mM α-ketoglutarate, and 200-400 µM NADH.
-
-
Set up the Reactions:
-
In a 96-well plate, set up a series of reactions with varying concentrations of this compound while keeping the concentration of the methyl-accepting substrate constant and saturating.
-
Also, set up a series of reactions with varying concentrations of the methyl-accepting substrate while keeping the concentration of this compound constant and saturating.
-
For each concentration point, prepare a blank reaction without the methyltransferase.
-
The final reaction volume is typically 100-200 µL.
-
-
Assay Protocol:
-
To each well, add the reaction buffer, the appropriate concentrations of this compound and the methyl-accepting substrate, and the coupling enzyme mix.
-
Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the purified methyltransferase to each well.
-
Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of SAH production.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each substrate concentration. The rate of reaction can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression analysis to determine the Km and Vₘₐₓ values.
-
Calculate the kcat value using the equation kcat = Vₘₐₓ / [E], where [E] is the enzyme concentration.
-
Protocol 2: Discontinuous HPLC-Based Assay for Methyltransferase Kinetics
This protocol is an endpoint assay that directly measures the formation of the allylated product using High-Performance Liquid Chromatography (HPLC). It is particularly useful when a continuous assay is not feasible.
Materials:
-
Purified methyltransferase of interest
-
This compound
-
Methyl-accepting substrate
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM EDTA, 5 mM DTT)
-
Quenching solution (e.g., 1 M HCl or 10% trifluoroacetic acid)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis or fluorescence)
Procedure:
-
Set up Reactions:
-
Prepare a series of reaction mixtures in separate tubes, each containing the reaction buffer, a fixed concentration of the methyltransferase, and varying concentrations of either this compound or the methyl-accepting substrate.
-
Pre-incubate the reaction mixtures at the desired temperature.
-
-
Initiate and Stop Reactions:
-
Initiate the reactions by adding the second substrate (either this compound or the methyl-accepting substrate).
-
Allow the reactions to proceed for a fixed period, ensuring that the product formation is in the linear range (typically 5-10% substrate conversion).
-
Stop the reactions at specific time points by adding the quenching solution.
-
-
Product Quantification:
-
Centrifuge the quenched reactions to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate the allylated product from the unreacted substrate.
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the purified allylated product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation as described in Protocol 1 to determine Km and Vₘₐₓ.
-
Calculate kcat from Vₘₐₓ and the enzyme concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: Workflow for determining methyltransferase kinetic parameters.
Caption: Enzymatic transfer of an allyl group from this compound.
Conclusion and Applications
The use of this compound in kinetic studies offers a valuable approach to probe the active site and mechanism of methyltransferases. By comparing the kinetic parameters obtained with this compound to those with the natural cofactor SAM, researchers can gain insights into the steric and electronic requirements of the enzyme's active site. This information is crucial for the development of potent and selective methyltransferase inhibitors, which hold great promise as therapeutic agents for a variety of diseases, including cancer and inflammatory disorders. Furthermore, the allylated products generated in these reactions can be utilized for activity-based protein profiling and the identification of novel methyltransferase substrates, thereby expanding our understanding of the biological roles of this important class of enzymes.
References
Application Notes and Protocols: m6A-label-seq using Allylic-SAM for Transcriptome-wide Mapping
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in various aspects of RNA metabolism, including splicing, export, stability, and translation.[1][2] Understanding the precise locations of m6A modifications across the transcriptome is essential for elucidating its regulatory functions in health and disease. m6A-label-seq is a powerful metabolic labeling method that enables the detection of m6A sites at single-base resolution transcriptome-wide.[3][4] This technique utilizes an analog of methionine, Se-allyl-L-selenohomocysteine (SeAHC), which is converted intracellularly to an allylic analog of S-adenosylmethionine (SAM), referred to as Allylic-SAM (SeAM).[3] Cellular methyltransferases then use SeAM to install an allyl group instead of a methyl group onto adenosine residues, creating N6-allyladenosine (a6A) at sites where m6A would normally occur. Subsequent iodination of the a6A leads to a chemical transformation that induces misincorporation during reverse transcription, allowing for the precise identification of the modified sites through high-throughput sequencing.
This document provides a detailed protocol for the m6A-label-seq technique, along with quantitative data and visual workflows to guide researchers in its application.
Quantitative Data Summary
The following tables summarize key quantitative data from m6A-label-seq experiments in various cell lines.
Table 1: Identified m6A Sites in Human and Mouse Cell Lines
| Cell Line | Number of Identified m6A Sites | Reference |
| HeLa | ~2,479 | |
| HEK293T | ~2,808 | |
| H2.35 (mouse) | Thousands |
Table 2: Comparison of m6A-label-seq with Other Mapping Techniques
| Feature | m6A-label-seq | MeRIP-seq (m6A-seq) | miCLIP |
| Resolution | Single-base | ~100-200 nucleotides | Single-base |
| Principle | Metabolic labeling and induced mutation | Antibody-based enrichment | UV crosslinking and immunoprecipitation |
| Antibody Requirement | No (for detection) | Yes (anti-m6A antibody) | Yes (anti-m6A antibody) |
| Input RNA | Can be low | Higher amounts typically required | Higher amounts typically required |
| Bias | Potential metabolic labeling bias | Antibody-related sequence bias | Crosslinking-related bias |
Experimental Protocols
This section provides a detailed methodology for performing m6A-label-seq.
Synthesis of Se-allyl-L-selenohomocysteine (SeAHC)
SeAHC serves as the precursor for the intracellular synthesis of this compound. The synthesis is a two-step chemical process followed by HPLC purification.
a. Synthesis of L-selenohomocystine:
-
Under a nitrogen atmosphere, suspend selenium powder (4 mmol) and sodium borohydride (4 mmol) in 120 mL of ethanol in a 250 mL round-bottom flask.
-
Stir the mixture until the black selenium powder disappears and the solution becomes clear.
-
Add O-acetyl-L-homoserine hydrochloride (4 mmol) to the flask and stir for 2-4 hours at room temperature.
-
Remove the solvent by rotary evaporation. The crude product will be a white solid.
b. Synthesis of Se-allyl-L-selenohomocysteine:
-
Under a nitrogen atmosphere, dissolve the L-selenohomocystine from the previous step and sodium borohydride (6 mmol) in 120 mL of ethanol in a 250 mL round-bottom flask.
-
Stir the mixture for 15 minutes at 20-30°C.
-
Add NaHCO₃ (3 mmol) and allyl bromide (3.8 mmol) and stir for 12-24 hours at 20-30°C.
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
Dissolve the crude product in 10 mL of 2 M HCl and purify by HPLC.
Metabolic Labeling of Cells
-
Culture cells (e.g., HeLa, HEK293T) in standard growth medium.
-
Replace the standard medium with methionine-free medium supplemented with the synthesized Se-allyl-L-selenohomocysteine. The optimal concentration and labeling time should be determined empirically for each cell line, but a starting point is 100-200 µM for 12-24 hours.
-
Harvest the cells after the incubation period.
RNA Extraction and mRNA Purification
-
Extract total RNA from the metabolically labeled cells using a standard RNA extraction method (e.g., TRIzol reagent).
-
Purify mRNA from the total RNA using oligo(dT) magnetic beads according to the manufacturer's instructions. This step enriches for polyadenylated transcripts.
a6A-containing RNA Enrichment (Optional but Recommended)
While m6A-label-seq can identify sites without enrichment, a selective immunoprecipitation step can improve the signal-to-noise ratio.
-
Fragment the purified mRNA to an average size of ~100 nucleotides using RNA fragmentation buffer.
-
Perform immunoprecipitation using an antibody that recognizes a6A. Commercial N6-isopentenyladenosine (i6A) antibodies can be used for this purpose due to the structural similarity between i6A and a6A.
-
Elute the a6A-containing RNA fragments from the antibody-bead complex.
Iodination Reaction
-
To the a6A-containing RNA fragments (or total mRNA if enrichment was skipped), add an iodine solution (e.g., I₂ in a suitable buffer). This reaction induces the cyclization of a6A to N1,N6-cyclized adenosine (cyc-A).
-
Incubate the reaction for a specific time at a controlled temperature. These conditions should be optimized to ensure efficient conversion while minimizing RNA degradation.
-
Quench the reaction and purify the iodinated RNA.
Library Preparation and Sequencing
-
Prepare a cDNA library from the iodinated RNA fragments using a strand-specific RNA-seq library preparation kit. During the reverse transcription step, the cyc-A will cause the reverse transcriptase to misincorporate bases (T, C, or G) opposite the modified site.
-
Perform high-throughput sequencing of the prepared library on an Illumina platform.
Bioinformatic Analysis
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to the reference genome or transcriptome using a splice-aware aligner (e.g., HISAT2).
-
Identify potential m6A sites by looking for single nucleotide polymorphisms (SNPs) or mutations at adenosine positions in the aligned reads. Custom scripts or existing variant calling pipelines can be adapted for this purpose.
-
Filter the identified sites based on mutation frequency. A site with a mutation frequency significantly higher in the treated sample compared to an untreated control (e.g., >5% in the treated group and <2.5% in the control) is considered a potential m6A site.
-
Annotate the identified m6A sites to genomic features (e.g., 5' UTR, CDS, 3' UTR) and perform further downstream analysis such as motif discovery.
Visualizations
Experimental Workflow
Caption: Experimental workflow of the m6A-label-seq protocol.
Chemical Signaling Pathway
Caption: Chemical transformations in m6A-label-seq.
References
- 1. Transcriptome-Wide Mapping of N⁶-Methyladenosine by m⁶A-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m6A-SAC-seq for quantitative whole transcriptome m6A profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A metabolic labeling method detects m6A transcriptome-wide at single base resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Enrichment of RNA Methyltransferase Targets with Allylic-SAM
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA methyltransferases and their targets is crucial for understanding gene regulation, cellular processes, and the development of novel therapeutics. S-Adenosylmethionine (SAM) is the universal methyl donor for these enzymes. Allylic-S-adenosylmethionine (Allylic-SAM) is a synthetic analog of SAM where the methyl group is replaced by an allyl group. This modification allows for the enzymatic transfer of the allyl group to RNA targets. The incorporated allyl group serves as a bioorthogonal handle for subsequent chemical ligation, enabling the enrichment and identification of RNA methyltransferase targets. This document provides detailed application notes and protocols for the use of this compound in enriching for these targets.
Principle of the Method
The enrichment strategy involves a two-step process:
-
Enzymatic Allylation: RNA methyltransferases utilize this compound as a cofactor to transfer an allyl group onto their specific RNA substrates. This can be achieved either in vitro using purified components or in vivo through metabolic labeling with an this compound precursor.
-
Bioorthogonal Ligation and Enrichment: The allylated RNA is then subjected to a highly specific chemical reaction, typically a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to attach a reporter molecule such as biotin. The biotinylated RNA can then be selectively captured and enriched using streptavidin-coated beads.
This chemo-enzymatic approach allows for the specific isolation of RNA molecules that are direct substrates of active methyltransferases.
Data Presentation
While the literature demonstrates the successful application of this compound for identifying RNA methyltransferase targets, comprehensive quantitative data comparing the enrichment efficiency across a wide range of targets is still emerging. The following table summarizes the types of quantitative data that have been reported, highlighting the methodologies used to assess labeling and enrichment.
| Parameter Measured | Method | Description | Reference |
| Labeling Efficiency | UHPLC-QQQ-MS/MS | Quantitation of an m6A-containing RNA probe after allylation. The ratio of the allylated product to the unmodified probe is determined. | [1] |
| Enzyme Activity | UHPLC-QQQ-MS/MS | Measurement of the m6A/G ratio in an enzyme-treated reaction to assess the consistency of methyltransferase activity with this compound over time and with varying enzyme concentrations. | [1] |
| Enrichment Fold-Change | RT-qPCR or Sequencing | Comparison of the abundance of known target RNAs in the enriched fraction versus the input fraction. For example, a >200-fold enrichment of known tRNA targets for DNMT2 and NSUN2 has been reported using a similar Aza-IP method. | [2] |
| Sequencing Read Counts | High-Throughput Sequencing | Analysis of sequencing data to identify and quantify the number of reads corresponding to specific RNA transcripts in the enriched sample. | [3][4] |
Experimental Protocols
Here, we provide detailed protocols for both in vivo metabolic labeling and in vitro chemo-enzymatic labeling and enrichment of RNA methyltransferase targets using this compound.
Protocol 1: In Vivo Metabolic Labeling of RNA with Se-allyl-L-selenohomocysteine
This protocol describes the metabolic labeling of cellular RNA by feeding cells with Se-allyl-L-selenohomocysteine, a cell-permeable precursor that is converted into this compound intracellularly.
Materials:
-
HeLa, HEK293T, or other suitable mammalian cells
-
DMEM/high-glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
Se-allyl-L-selenohomocysteine (synthesis described in referenced literature)
-
Sterile water
-
TRIzol reagent or other RNA extraction kit
-
Nuclease-free water
Procedure:
-
Cell Culture: Culture cells in DMEM/high-glucose medium supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C with 5% CO2 to approximately 80% confluency.
-
Metabolic Labeling: a. Prepare a stock solution of Se-allyl-L-selenohomocysteine in sterile water. b. Replace the normal culture medium with fresh medium containing Se-allyl-L-selenohomocysteine at a final concentration of 100-500 µM. c. Incubate the cells for 12-24 hours to allow for metabolic incorporation of the allyl group into newly synthesized RNA.
-
RNA Extraction: a. After incubation, wash the cells twice with cold PBS. b. Harvest the cells and extract total RNA using TRIzol reagent or a commercial RNA extraction kit according to the manufacturer's instructions. c. Resuspend the purified RNA in nuclease-free water.
-
RNA Quantification and Quality Control: a. Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). b. Assess RNA integrity by gel electrophoresis or using an Agilent Bioanalyzer.
Protocol 2: Chemo-enzymatic Labeling and Enrichment of Allylated RNA
This protocol details the biotinylation of allylated RNA via click chemistry followed by enrichment using streptavidin magnetic beads. This protocol can be applied to RNA obtained from both in vivo metabolic labeling and in vitro enzymatic reactions.
Materials:
-
Allylated RNA (from Protocol 1 or an in vitro reaction)
-
Biotin-azide
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Nuclease-free water
-
Streptavidin magnetic beads
-
Binding/Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA, 0.1% Tween-20)
-
Elution Buffer (e.g., formamide or a buffer containing biotin)
Procedure:
Part A: Biotinylation of Allylated RNA via Click Chemistry
-
Prepare Click Chemistry Reaction Mix:
-
In a nuclease-free microcentrifuge tube, combine the following in order:
-
Allylated RNA (1-10 µg)
-
Nuclease-free water to a final volume of 40 µL
-
Biotin-azide (1 mM final concentration)
-
CuSO4:THPTA (pre-mixed 1:5 molar ratio, 50 µM final concentration of CuSO4)
-
-
-
Initiate the Reaction:
-
Add freshly prepared sodium ascorbate solution (5 mM final concentration) to initiate the click reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
-
RNA Purification:
-
Purify the biotinylated RNA from the reaction mixture using an RNA cleanup kit or by ethanol precipitation.
-
Resuspend the purified biotinylated RNA in nuclease-free water.
-
Part B: Enrichment of Biotinylated RNA
-
Prepare Streptavidin Magnetic Beads: a. Resuspend the streptavidin magnetic beads in the vial. b. Transfer the desired amount of beads to a nuclease-free tube. c. Place the tube on a magnetic stand to pellet the beads and discard the supernatant. d. Wash the beads three times with Binding/Wash Buffer.
-
Binding of Biotinylated RNA to Beads: a. Resuspend the washed beads in Binding/Wash Buffer. b. Add the purified biotinylated RNA to the bead suspension. c. Incubate for 30 minutes at room temperature with gentle rotation to allow for binding.
-
Washing: a. Place the tube on the magnetic stand and discard the supernatant. b. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound RNA.
-
Elution: a. To elute the captured RNA, resuspend the beads in Elution Buffer. b. Incubate at 65°C for 10 minutes. c. Place the tube on the magnetic stand and transfer the supernatant containing the enriched RNA to a new tube. d. The enriched RNA is now ready for downstream applications such as RT-qPCR, library preparation for sequencing, or mass spectrometry analysis.
Visualizations
Caption: Experimental workflow for this compound based enrichment.
Caption: Metabolic conversion of precursor to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of direct targets and modified bases of RNA cytosine methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical biology and medicinal chemistry of RNA methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m6A-label-seq: A metabolic labeling protocol to detect transcriptome-wide mRNA N6-methyladenosine (m6A) at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Allylic-S-Adenosylmethionine (Allylic-SAM) for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethionine (SAM) is a universal methyl group donor in numerous biological reactions catalyzed by methyltransferases (MTases).[1][2][3] The substitution of the methyl group with other functional moieties, such as an allyl group, creates SAM analogs like Allylic-S-adenosylmethionine (Allylic-SAM). These analogs serve as powerful tools for biochemical and cellular studies.[3][4] this compound can be utilized by MTases to transfer an allyl group to various biomolecules, including DNA, RNA, and proteins. This allows for the introduction of a bioorthogonal handle that can be further modified, for instance, via click chemistry, for visualization, purification, and identification of MTase targets and their substrates. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound for laboratory use, along with methods for its purification and characterization.
Chemical Synthesis of this compound
The primary chemical synthesis route for this compound involves the direct S-alkylation of S-adenosyl-L-homocysteine (AdoHcy) with an allylating agent. This reaction is typically performed under acidic conditions to protect other nucleophilic groups within the AdoHcy molecule.
Experimental Protocol: Chemical Synthesis
Materials:
-
S-adenosyl-L-homocysteine (AdoHcy)
-
Allyl bromide or Allyl triflate
-
Formic acid
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Dissolution of AdoHcy: Dissolve S-adenosyl-L-homocysteine (AdoHcy) in formic acid.
-
Addition of Allylating Agent: Add a molar excess of the allylating agent (e.g., allyl bromide) to the AdoHcy solution.
-
Reaction Incubation: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quenching and Precipitation: After the reaction is complete, add the reaction mixture dropwise to a large volume of cold diethyl ether to precipitate the product.
-
Centrifugation: Centrifuge the suspension to pellet the crude this compound.
-
Washing: Wash the pellet several times with diethyl ether to remove unreacted starting materials and byproducts.
-
Drying: Dry the pellet under vacuum.
Purification and Characterization
The crude product is purified by RP-HPLC.
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient of mobile phase B (e.g., 0-50% over 30 minutes)
-
Detection: UV absorbance at 260 nm
Characterization:
-
Mass Spectrometry (MS): Confirm the identity of the product by electrospray ionization mass spectrometry (ESI-MS) to detect the expected molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can be used to confirm the structure and purity of the final product.
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a stereospecific route to the biologically active (S,S)-diastereomer of this compound, avoiding the formation of the inhibitory (R,S)-diastereomer often produced in chemical synthesis. This method utilizes promiscuous S-adenosylmethionine synthetases (MATs), which can accept methionine analogs as substrates.
Experimental Protocol: Enzymatic Synthesis
Materials:
-
S-allyl-L-homocysteine (SAHC) or L-methionine analog with an allyl group
-
Adenosine triphosphate (ATP)
-
Recombinant Methionine Adenosyltransferase (MAT) enzyme (e.g., from E. coli or human)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Inorganic pyrophosphatase (optional, to drive the reaction forward)
Procedure:
-
Reaction Setup: In a reaction vessel, combine Tris-HCl buffer, MgCl₂, KCl, ATP, and the S-allyl-L-homocysteine substrate.
-
Enzyme Addition: Initiate the reaction by adding the MAT enzyme and, if used, inorganic pyrophosphatase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific MAT enzyme used (e.g., 37°C for human MAT2A) for several hours.
-
Monitoring: Monitor the formation of this compound using RP-HPLC.
-
Termination: Terminate the reaction by adding a quenching solution (e.g., perchloric acid) or by heat inactivation, followed by centrifugation to remove precipitated protein.
Purification and Characterization
Purification and characterization are performed using the same HPLC and mass spectrometry methods described for the chemical synthesis protocol.
Quantitative Data Summary
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Reference |
| Starting Materials | S-adenosyl-L-homocysteine, Allyl bromide | S-allyl-L-homocysteine, ATP | |
| Key Enzyme | N/A | Methionine Adenosyltransferase (MAT) | |
| Typical Yield | Variable, can be low | Can be high with optimized conditions | |
| Stereoselectivity | Produces a mixture of (S,S) and (R,S) diastereomers | Produces the biologically active (S,S) diastereomer | |
| Purity after HPLC | >95% | >95% |
Stability and Storage
S-adenosylmethionine and its analogs are known to be unstable, particularly in aqueous solutions at neutral or alkaline pH.
-
Storage of Solid Compound: Store the lyophilized powder of this compound at -80°C.
-
Storage of Solutions: Prepare fresh solutions for each experiment. If short-term storage is necessary, store acidic aqueous solutions (pH 2.5-4.0) at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Application of this compound for biomolecule labeling.
References
- 1. Synthesis of S-Adenosyl-L-Methionine Analogs with Extended Transferable Groups for Methyltransferase-Directed Labeling of DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemoenzymatic synthesis and in situ application of S-adenosyl-L-methionine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of S-adenosyl-L-methionine analogs and their use for sequence-specific transalkylation of DNA by methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging Engineered Methyltransferases with Allylic-SAM Analogs for Targeted Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of biomolecules is a cornerstone of modern chemical biology and drug development. Engineered S-adenosyl-L-methionine (SAM)-dependent methyltransferases, when paired with synthetic SAM analogs such as Allylic-SAM, offer a powerful and precise method for labeling proteins, DNA, and RNA. This technology, often termed Bioorthogonal Profiling of Protein Methylation (BPPM), allows for the introduction of unique chemical handles onto target biomolecules, enabling their visualization, identification, and functional characterization.[1]
Wild-type methyltransferases are highly specific for their natural cofactor, SAM, transferring a methyl group to their substrates. Through rational design and protein engineering, the cofactor-binding pocket of a specific methyltransferase can be enlarged to accommodate bulkier SAM analogs, like those with allylic or propargylic chains, that are not efficiently utilized by native enzymes.[2] This "bump-and-hole" strategy ensures that the labeling is bioorthogonal; the engineered enzyme exclusively uses the synthetic analog to modify its specific substrates.[1][3]
These SAM analogs are designed with chemically tractable groups, such as terminal alkynes or azides. Once transferred to the target biomolecule by the engineered methyltransferase, these groups can be covalently linked to reporter tags (e.g., fluorophores, biotin) via highly efficient and specific "click chemistry" reactions.[1] This two-step approach provides a versatile platform for a wide range of applications, from identifying novel enzyme substrates to developing new diagnostic and therapeutic agents.
Core Concepts and Workflow
The fundamental principle involves a two-stage process: an enzymatic transfer of a functionalized group followed by a chemical ligation step.
dot
Caption: Overall strategy for biomolecule labeling.
This technology has significant implications for drug development, enabling the identification of novel drug targets by elucidating the substrate profiles of disease-relevant methyltransferases. Furthermore, the ability to site-specifically modify proteins can be harnessed to create antibody-drug conjugates or other targeted therapeutics.
Data Presentation: Kinetic Parameters of Engineered Methyltransferases
The efficiency of an engineered methyltransferase with a SAM analog is a critical parameter. The following table summarizes key kinetic data for several engineered methyltransferases, demonstrating their ability to utilize non-natural cofactors.
| Enzyme (Mutation) | Substrate | Cofactor | Km (μM) | kcat (min-1) | kcat/Km (M-1min-1) | Reference |
| PRMT1 (Y39F/M48G) | RGG Peptide | Pob-SAM | 63 | - | 1.4 x 103 | |
| Wild-type PRMT1 | RGG Peptide | SAM | 21 | - | 2.6 x 104 | |
| DNMT1 (engineered) | DNA | Ado-6-azide | - | 1.4 | - | |
| Wild-type DNMT1 | DNA | SAM | - | 3.0 | - | |
| G9a (Wild-type) | H31-20 Peptide | SAM | 1.8 | 0.53 | - |
Note: Pob-SAM (4-propargyloxy-but-2-enyl SAM) is a clickable SAM analog. Ado-6-azide is another extended SAM analog.
Experimental Protocols
Here we provide detailed protocols for both in vitro and live-cell labeling of proteins using an engineered methyltransferase and a clickable SAM analog (e.g., this compound with a terminal alkyne).
Protocol 1: In Vitro Protein Labeling
This protocol is designed for the labeling of a purified protein substrate with a purified engineered methyltransferase.
Materials:
-
Engineered methyltransferase (e.g., PRMT1 M48G)
-
Purified protein substrate
-
This compound (or other clickable SAM analog)
-
Reaction Buffer: 50 mM HEPES pH 8.0, 100 mM NaCl, 1 mM DTT
-
Azide-functionalized biotin or fluorophore
-
Click chemistry reagents (e.g., CuSO₄, THPTA, sodium ascorbate for CuAAC)
-
SDS-PAGE analysis reagents
-
Streptavidin beads (for biotinylated proteins)
Workflow Diagram:
dot
Caption: In vitro labeling and analysis workflow.
Procedure:
-
Enzymatic Labeling Reaction: a. In a microcentrifuge tube, combine the purified protein substrate (e.g., 5-10 µM final concentration) and the engineered methyltransferase (e.g., 0.5-1 µM final concentration) in the reaction buffer. b. Initiate the reaction by adding this compound to a final concentration of 100-500 µM. c. Incubate the reaction at 30°C for 1-4 hours.
-
Click Chemistry for Biotinylation/Fluorophore Conjugation: a. Prepare a stock solution of the azide-functionalized biotin or fluorophore (e.g., 10 mM in DMSO). b. Prepare fresh stock solutions for the CuAAC reaction: 50 mM CuSO₄, 250 mM THPTA, and 500 mM sodium ascorbate. c. To the enzymatic reaction mixture, add the azide-functionalized reporter to a final concentration of 100 µM. d. Add the CuAAC reagents in the following order, vortexing gently after each addition: CuSO₄:THPTA (pre-mixed 1:5) to a final copper concentration of 1 mM, followed by sodium ascorbate to a final concentration of 5 mM. e. Incubate the click chemistry reaction for 1 hour at room temperature, protected from light if a fluorophore is used.
-
Analysis and Detection: a. SDS-PAGE Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Analyze the labeled protein by in-gel fluorescence scanning (if a fluorescent azide was used) or by Western blot using a streptavidin-HRP conjugate (if a biotin-azide was used). b. Pulldown and Mass Spectrometry: For identification of the modification site, the biotinylated protein can be captured using streptavidin-coated magnetic beads. After washing, the protein can be digested on-bead (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS to identify the modified residue.
Protocol 2: Live-Cell Protein Labeling
This protocol describes the labeling of a target protein within living cells, a technique known as live-cell Bioorthogonal Profiling of Protein Methylation (lcBPPM).
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for:
-
The engineered methyltransferase of interest (e.g., PRMT1 M48G) fused to a tag (e.g., FLAG).
-
An engineered methionine adenosyltransferase (MAT) that can synthesize the SAM analog from a methionine analog (e.g., MAT2A I117A).
-
-
Methionine analog precursor to this compound (e.g., an allylic homocysteine).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Click chemistry reagents and reporters as in Protocol 1.
-
Streptavidin beads for enrichment.
Workflow Diagram:
dot
Caption: Live-cell labeling for substrate discovery.
Procedure:
-
Cell Culture and Transfection: a. Plate HEK293T cells and grow to 70-80% confluency. b. Co-transfect the cells with the expression plasmids for the engineered methyltransferase and the engineered MAT using a suitable transfection reagent.
-
Metabolic Labeling: a. 24 hours post-transfection, replace the culture medium with fresh medium containing the methionine analog precursor (e.g., 250-500 µM). b. Incubate the cells for 12-24 hours to allow for the synthesis of the this compound analog and subsequent labeling of the target proteins.
-
Cell Lysis: a. Wash the cells with ice-cold PBS and harvest by scraping. b. Lyse the cell pellet in ice-cold lysis buffer for 30 minutes on ice. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Click Chemistry and Enrichment: a. Perform the click chemistry reaction on the clarified cell lysate as described in Protocol 1, Step 2, to attach a biotin tag to the labeled proteins. b. Incubate the biotinylated lysate with streptavidin beads for 2-4 hours at 4°C with rotation to capture the labeled proteins. c. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Mass Spectrometry for Substrate Identification: a. Perform on-bead digestion of the captured proteins with trypsin. b. Analyze the resulting peptides by LC-MS/MS. c. Identify potential substrates by searching the MS/MS data against a protein database and comparing results to control experiments (e.g., cells not expressing the engineered methyltransferase or not fed the methionine analog).
Conclusion
The combination of engineered methyltransferases and this compound analogs provides a robust and versatile platform for the site-specific labeling of biomolecules. The protocols outlined here offer a starting point for researchers to apply this powerful technology to a wide range of biological questions, from fundamental studies of enzyme function to the discovery and development of novel therapeutics. The bioorthogonality of the system ensures high specificity, making it an invaluable tool in the complex environment of the cell.
References
- 1. S-adenosyl methionine is necessary for inhibition of the methyltransferase G9a by the lysine 9 to methionine mutation on histone H3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective chemical tracking of Dnmt1 catalytic activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling and Validation of Live-cell Protein Methylation with Engineered Enzymes and Methionine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Novel RNA Modifications with Allylic-SAM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic landscape of RNA modifications, collectively known as the epitranscriptome, plays a crucial role in regulating gene expression and cellular function. The ability to detect and map these modifications is paramount to understanding their biological significance and for the development of novel therapeutics. Allylic-S-adenosylmethionine (Allylic-SAM), a synthetic analog of the universal methyl donor S-adenosylmethionine (SAM), has emerged as a powerful chemical tool for the sensitive and specific detection of RNA modifications. This document provides detailed application notes and protocols for the use of this compound in the discovery and characterization of both known and potentially novel RNA modifications.
This compound is utilized by methyltransferase enzymes to transfer an allyl group, instead of a methyl group, onto RNA. This bioorthogonal handle can then be further derivatized, enabling the enrichment and identification of modified RNA species. A prominent application of this technology is m6A-SAC-seq (N6-methyladenosine Selective Allyl Chemical labeling and sequencing), a method for the transcriptome-wide mapping of N6-methyladenosine (m6A) at single-nucleotide resolution.[1][2][3]
Principle of this compound Based Detection
The core principle of this compound-based RNA modification detection lies in the enzymatic transfer of an allyl group to a target RNA molecule. This process is catalyzed by a methyltransferase enzyme that recognizes a specific RNA modification or sequence context. The installed allyl group serves as a bioorthogonal chemical reporter that can be exploited for downstream applications.
In the context of m6A detection using m6A-SAC-seq, the enzyme MjDim1, a dimethyltransferase, exhibits a preference for m6A over unmodified adenosine, catalyzing the transfer of the allyl group from this compound to the N6 position of adenosine.[2] Subsequent treatment with iodine induces a chemical transformation (cyclization) of the allylated adenosine. During reverse transcription, this modified base is read as a mutation, allowing for the precise identification of the original m6A site through next-generation sequencing.
This principle can be extended to the detection of novel RNA modifications by employing different methyltransferases with broader or uncharacterized substrate specificities. The promiscuity of certain methyltransferases allows them to accept this compound as a cofactor and transfer the allyl group to various RNA substrates, thereby enabling the discovery of new modification sites and types.[4]
Key Applications
-
Transcriptome-wide mapping of N6-methyladenosine (m6A) at single-nucleotide resolution (m6A-SAC-seq).
-
Identification of substrates for specific RNA methyltransferases.
-
Potential for the discovery of novel RNA modifications by screening different methyltransferases.
-
Quantitative analysis of RNA modification stoichiometry.
Experimental Workflow & Signaling Pathway
The general workflow for this compound-based RNA modification detection, exemplified by m6A-SAC-seq, involves several key steps from sample preparation to data analysis.
Caption: General workflow for this compound based RNA modification detection.
Data Presentation: Comparison of RNA Modification Detection Methods
The selection of an appropriate method for RNA modification analysis depends on various factors, including the required resolution, sensitivity, and the nature of the research question. The following table provides a comparative overview of m6A-SAC-seq with other common techniques for m6A detection.
| Feature | m6A-SAC-seq | MeRIP-seq | DART-seq | Nanopore Direct RNA Sequencing |
| Resolution | Single-nucleotide | ~100-200 nucleotides | Single-nucleotide | Single-nucleotide |
| Input RNA | As low as 2 ng of poly(A)+ RNA | Typically µg-scale of RNA | Low ng-scale | ~150 ng of mRNA |
| Quantitative | Yes, provides stoichiometry | Semi-quantitative | Yes | Yes, provides stoichiometry |
| Antibody Required | No | Yes | No | No |
| Principle | Enzymatic allylation and mutation-based detection | Antibody-based enrichment | APOBEC1-mediated deamination adjacent to m6A | Direct detection of electrical signal disruption |
| Identified Sites | High number (e.g., 31,233–129,263 in one study) | Variable, peak-based | Lower number compared to m6A-SAC-seq (e.g., 12,672 in one study) | Variable |
| Overlap with MeRIP-seq | High (~67-68% of peaks) | N/A | Lower (~38%) | Variable |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure described for the synthesis of this compound for m6A-SAC-seq.
Materials:
-
S-(5’-Adenosyl)-L-homocysteine
-
Acetic acid
-
Formic acid
-
Silver perchlorate (AgClO₄)
-
Allyl bromide
-
0.1% Trifluoroacetic acid (TFA) in nuclease-free water
-
Diethyl ether
-
Stir bar
-
Round bottom flask (50 mL)
-
Separation funnel (100 mL)
-
0.22 µm filter
-
HPLC system for purification
Procedure:
-
In a 50 mL round bottom flask, add 100 mg of S-(5’-Adenosyl)-L-homocysteine.
-
Add 1 mL of acetic acid and 1 mL of formic acid to the flask.
-
Add 52.0 mg of AgClO₄.
-
Add 2.125 mL of allyl bromide.
-
Add a stir bar and stir the reaction at 25°C for 8 hours.
-
Quench the reaction by adding 20 mL of 0.1% TFA. (Caution: Perform in a chemical fume hood with appropriate personal protective equipment).
-
Transfer the quenched reaction mixture to a 100 mL separation funnel.
-
Wash the reaction mixture by adding 10 mL of diethyl ether, shaking, and then collecting the lower aqueous phase. Repeat this wash step three times.
-
Filter the washed aqueous phase through a 0.22 µm filter.
-
Purify the this compound from the filtered solution using reverse-phase HPLC.
-
Determine the concentration of the purified this compound by measuring the absorbance at 260 nm (A₂₆₀). The molar extinction coefficient is 15.4 mM⁻¹cm⁻¹.
-
Lyophilize the purified this compound and store at -80°C. The lyophilized compound is stable for at least a year.
Protocol 2: m6A-SAC-seq Library Preparation
This protocol outlines the key steps for preparing a sequencing library for m6A-SAC-seq, starting from purified RNA.
Materials:
-
Purified poly(A)+ RNA or rRNA-depleted RNA
-
This compound (neutralized before use)
-
MjDim1 enzyme
-
RNA fragmentation buffer
-
Reverse transcriptase
-
Buffers and reagents for ligation, and PCR
-
Magnetic beads for purification steps
Procedure:
-
RNA Fragmentation: Fragment the input RNA to an average size of ~100-200 nucleotides using an appropriate fragmentation buffer and incubation at 94°C for a specified time.
-
Enzymatic Allylation: a. Prepare a reaction mix containing the fragmented RNA, MjDim1 enzyme, and neutralized this compound in the appropriate reaction buffer. b. Incubate the reaction to allow for the enzymatic transfer of the allyl group to m6A sites. c. A control reaction should be performed in parallel without the MjDim1 enzyme or this compound.
-
Chemical Treatment: a. Purify the allylated RNA. b. Treat the RNA with an iodine solution to induce cyclization of the N6-allyladenosine.
-
Reverse Transcription: a. Perform reverse transcription on the iodine-treated RNA using a reverse transcriptase that can read through the cyclized adduct, introducing mutations at these sites.
-
Library Construction: a. Ligate adapters to the cDNA fragments. b. Amplify the library using PCR with indexed primers. c. Purify the final library and assess its quality and concentration.
Bioinformatics Analysis Workflow
The analysis of m6A-SAC-seq data involves a series of computational steps to identify and quantify m6A sites from the sequencing reads.
Caption: Bioinformatics pipeline for m6A-SAC-seq data analysis.
Detecting Novel RNA Modifications
The methodology described for m6A can be adapted to discover novel RNA modifications. The key is to leverage the substrate promiscuity of various RNA methyltransferases. By systematically testing a panel of known or putative methyltransferases with this compound and a target RNA or transcriptome, it is possible to identify new enzymatic activities and their corresponding modification sites.
Conceptual Workflow for Novel Modification Discovery:
Caption: Workflow for discovering novel RNA modifications with this compound.
Conclusion
This compound provides a versatile and powerful platform for the investigation of the epitranscriptome. The detailed protocols and comparative data presented here for m6A-SAC-seq highlight its advantages in terms of sensitivity, resolution, and quantitative power. Furthermore, the potential to expand this methodology to the discovery of novel RNA modifications by exploring the substrate scope of various methyltransferases opens up exciting new avenues for research in RNA biology and drug development. As our understanding of the diverse landscape of RNA modifications grows, tools like this compound will be instrumental in deciphering their functional roles in health and disease.
References
- 1. Detection of m6A RNA modifications at single-nucleotide resolution using m6A-selective allyl chemical labeling and sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technology - M6A-SAC-SEQ: A Method For Assaying M6A Epigenetic Modifications Using NGS [uchicago.technologypublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Profiling Substrates of Protein Arginine N-Methyltransferase 3 with S-Adenosyl-L-methionine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Allylic-SAM Based Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-RNA interactions is crucial for understanding the intricate cellular processes that govern gene expression and regulation. A powerful technique to elucidate these interactions is the pull-down assay, which allows for the isolation and identification of proteins bound to a specific RNA molecule. This document provides detailed application notes and protocols for a specialized chemo-enzymatic pull-down assay utilizing an S-adenosylmethionine (SAM) analog, Allylic-SAM.
This compound serves as a cofactor for RNA methyltransferases, such as the METTL3-METTL14 complex, which is responsible for the N6-methyladenosine (m6A) modification of RNA.[1][2] By replacing the methyl group of SAM with an allyl group, researchers can enzymatically transfer this functional group onto target RNAs. The allyl group then serves as a bioorthogonal handle for the covalent attachment of a biotin molecule. This biotinylated RNA can then be used as a "bait" to capture interacting proteins from cell lysates using streptavidin-coated beads.[3][4] Subsequent analysis by mass spectrometry allows for the identification and quantification of the "prey" proteins, providing valuable insights into the protein-RNA interactome.
This approach is particularly useful for identifying the targets of specific RNA methyltransferases and for discovering proteins that recognize and bind to the resulting modified RNA, thereby playing a role in downstream signaling pathways.
Experimental Workflow
The overall workflow for an this compound based pull-down assay involves several key steps, from the synthesis of the this compound probe to the final analysis of the captured proteins.
Caption: A schematic of the this compound pull-down workflow.
Signaling Pathway of Interest: METTL3-METTL14 Dependent m6A Modification
The METTL3-METTL14 methyltransferase complex is a key "writer" of the m6A modification on mRNA, which plays a critical role in various cellular processes, including mRNA stability, splicing, and translation.[3] Dysregulation of this pathway has been implicated in several diseases, including cancer. The this compound pull-down assay can be employed to identify proteins that are recruited to or displaced from mRNAs upon m6A modification, thereby shedding light on the downstream effects of this epigenetic mark.
References
- 1. researchgate.net [researchgate.net]
- 2. N6-Allyladenosine: A New Small Molecule for RNA Labeling Identified by Mutation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MS Analysis of RNA Pull Down - CD Genomics [rna.cd-genomics.com]
Characterizing Radical SAM Enzyme Activity with Allylic-SAM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radical S-adenosyl-L-methionine (SAM) enzymes represent a vast and diverse superfamily, catalyzing a wide array of chemically challenging reactions essential for various biological processes, including cofactor biosynthesis, DNA repair, and natural product synthesis.[1][2][3] These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). This radical intermediate initiates catalysis by abstracting a hydrogen atom from a substrate.[4][5] Due to the transient nature of the 5'-dAdo• radical, its direct observation is challenging.
To overcome this limitation, the synthetic SAM analog, S-3',4'-anhydroadenosyl-L-methionine (Allylic-SAM or anSAM), has been developed as a powerful mechanistic probe. Upon reductive cleavage by a radical SAM enzyme, this compound forms a resonance-stabilized allylic radical (anhydroadenosyl radical, anAdo•), which is significantly more stable than the 5'-dAdo• radical. This increased stability allows the anAdo• radical to accumulate to concentrations that are readily detectable by spectroscopic techniques, most notably Electron Paramagnetic Resonance (EPR) spectroscopy.
These application notes provide detailed protocols for utilizing this compound to characterize the activity of radical SAM enzymes, with a focus on Lysine 2,3-aminomutase (LAM) as a model system. LAM is a well-characterized radical SAM enzyme that converts L-lysine to L-β-lysine and has been instrumental in elucidating the general mechanism of this enzyme superfamily.
Core Principles and Applications
The use of this compound allows researchers to:
-
Trap and directly observe a key radical intermediate: The stability of the anAdo• radical enables its detection by EPR spectroscopy, providing direct evidence for the radical-generating capability of the enzyme.
-
Investigate the enzyme's active site: Spectroscopic characterization of the anAdo• radical can provide insights into the environment of the enzyme's active site.
-
Compare the catalytic competence of a SAM analog: By comparing the enzyme's activity with SAM and this compound, researchers can assess the tolerance of the active site for cofactor modifications.
-
Screen for inhibitors: The assay system can be adapted for high-throughput screening of compound libraries to identify inhibitors of radical SAM enzymes, which are promising targets for novel therapeutics.
Experimental Protocols
Caution: Radical SAM enzymes and their [4Fe-4S] clusters are extremely sensitive to oxygen. All procedures involving the purified enzyme must be performed under strict anaerobic conditions (e.g., in an anaerobic chamber or glove box).
Protocol 1: Synthesis and Purification of this compound (S-3',4'-anhydroadenosyl-L-methionine)
Conceptual Synthesis Steps:
-
Synthesis of the Allylic Adenosine Precursor: This involves the chemical modification of adenosine to introduce the 3',4'-unsaturation.
-
Activation of the 5'-hydroxyl group: The 5'-hydroxyl of the modified adenosine is activated, for example, by conversion to a tosylate or mesylate.
-
Alkylation of L-homocysteine: The activated allylic adenosine is reacted with L-homocysteine to form the thioether linkage, yielding Allylic-S-adenosyl-L-homocysteine.
-
Purification of the Intermediate: The product from the previous step is purified using chromatographic techniques such as ion-exchange chromatography.
-
Enzymatic Adenosylation (if applicable): Alternatively, enzymatic synthesis using a promiscuous SAM synthetase (methionine adenosyltransferase) with the modified methionine analog can be employed.
-
Final Purification: The final this compound product is purified by HPLC.
Protocol 2: Purification of Lysine 2,3-Aminomutase (LAM)
This protocol is adapted from established procedures for the purification of His-tagged LAM from Clostridium subterminale expressed in E. coli.
Materials:
-
E. coli cell paste overexpressing His-tagged LAM
-
Lysis Buffer: 50 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, DNase I
-
Wash Buffer: 50 mM HEPES, pH 7.5, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM HEPES, pH 7.5, 300 mM NaCl, 250 mM imidazole
-
Storage Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10% (v/v) glycerol
-
Ni-NTA affinity chromatography column
Procedure:
-
Cell Lysis: Resuspend the cell paste in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the suspension to ensure complete lysis. Centrifuge at high speed to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer (without lysozyme and DNase I).
-
Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged LAM with Elution Buffer.
-
Buffer Exchange: Immediately exchange the eluted protein into Storage Buffer using a desalting column or dialysis.
-
Concentration and Storage: Concentrate the protein, flash-freeze in liquid nitrogen, and store at -80°C. All steps should be performed under anaerobic conditions.
Protocol 3: Radical SAM Enzyme Assay with this compound and EPR Detection
This protocol describes the generation and detection of the anAdo• radical using LAM as a model enzyme.
Materials:
-
Purified LAM
-
This compound
-
L-lysine
-
Pyridoxal 5'-phosphate (PLP)
-
Sodium dithionite (freshly prepared solution)
-
Anaerobic EPR tubes
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.6, 100 mM KCl
Procedure:
-
Reaction Setup (Anaerobic):
-
In an anaerobic chamber, prepare the reaction mixture in an EPR tube.
-
To the Reaction Buffer, add PLP to a final concentration of 100 µM.
-
Add purified LAM to a final concentration of 50-100 µM.
-
Add L-lysine to a final concentration of 20 mM.
-
Add this compound to a final concentration of 2-5 mM.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding a solution of sodium dithionite to a final concentration of 5-10 mM to reduce the [4Fe-4S] cluster.
-
Mix the contents of the EPR tube thoroughly.
-
-
Sample Freezing:
-
Immediately freeze the EPR tube in liquid nitrogen to trap the radical intermediates.
-
-
EPR Spectroscopy:
-
Acquire the EPR spectrum at cryogenic temperatures (e.g., 10-77 K).
-
Typical X-band EPR parameters for detecting the anAdo• radical are:
-
Microwave Frequency: ~9.4 GHz
-
Microwave Power: 0.1-1 mW (non-saturating conditions)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1-5 G
-
Temperature: 15 K
-
-
Data Presentation
The use of this compound allows for a quantitative comparison of the enzyme's catalytic efficiency with the natural cofactor.
| Cofactor | Enzyme | Substrate | Km (mM) | kcat (s-1) | Specific Activity (IU/mg) | Reference |
| SAM | Lysine 2,3-aminomutase | L-lysine | - | - | 35-40 | |
| This compound | Lysine 2,3-aminomutase | L-lysine | - | - | 0.10 ± 0.02 |
Visualizations
Radical Generation Pathway
Caption: General mechanism for radical generation by a radical SAM enzyme with SAM and this compound.
Experimental Workflow for Characterization
Caption: Experimental workflow for characterizing a radical SAM enzyme using this compound.
Conclusion
The use of this compound provides a powerful and indispensable tool for the detailed mechanistic investigation of radical SAM enzymes. By enabling the trapping and characterization of a key radical intermediate, this SAM analog allows researchers to gain unprecedented insights into the catalytic mechanisms of this important enzyme superfamily. The protocols and data presented herein serve as a guide for researchers in academia and industry to apply this methodology in their own studies, paving the way for a deeper understanding of these fascinating enzymes and the development of novel therapeutics targeting them.
References
- 1. EPR Characterization of the Radical SAM Enzyme HydG, Actinides, and Organic Radicals [escholarship.org]
- 2. Enzymatic Activation of Lysine 2,3-Aminomutase from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Mechanistic Studies of Radical SAM Enzymes: Pyruvate Formate-Lyase Activating Enzyme and Lysine 2,3-Aminomutase Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Radical SAM Enzymology: New Structures and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Allylic-SAM Concentration for In-Cell Labeling
Welcome to the technical support center for optimizing Allylic-SAM concentration in your in-cell labeling experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for in-cell labeling?
A1: this compound is an analog of S-adenosyl methionine (SAM), the universal methyl group donor in cells.[1] It is designed for the enrichment and detection of methyltransferase target sites.[1] In a process called methyltransferase-directed Transfer of Activated Groups (mTAG), cellular methyltransferases can recognize this compound and transfer the allyl group, instead of a methyl group, onto their target biomolecules (e.g., proteins, RNA).[2] This introduces a bioorthogonal allyl handle that can be subsequently detected or modified, for instance, through click chemistry.[3]
Q2: How is this compound introduced into cells?
A2: Due to the generally poor cell permeability of SAM and its analogs, direct addition of this compound to cell culture media may not be efficient.[4] A common and effective strategy is metabolic labeling, where a cell-permeable precursor, such as Se-allyl-L-selenohomocysteine, is supplied to the cells. The cellular machinery then converts this precursor into the corresponding allyl-functionalized SAM analog intracellularly.
Q3: What is a good starting concentration for an this compound precursor in cell culture?
A3: For metabolic labeling with an this compound precursor like Se-allyl-L-selenohomocysteine, a concentration of 1 mM in methionine-deficient media has been used successfully for labeling mRNA in cell lines such as HeLa, HEK293T, and mouse H2.35. However, the optimal concentration can be cell-type dependent and should be determined empirically for your specific system.
Q4: How long should I incubate my cells with the this compound precursor?
A4: Incubation times can vary depending on the cell type and the specific biological process being studied. For metabolic labeling of mRNA, an incubation period of 17 hours has been reported. For protein labeling, shorter incubation times may be sufficient. It is recommended to perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation time that provides the best balance between labeling efficiency and cell viability.
Q5: Is this compound toxic to cells?
A5: High concentrations of SAM analogs or their precursors can potentially be cytotoxic. For instance, S-Allyl-L-cysteine, a related compound, has shown to decrease cell viability in MCF-7 cells at concentrations ranging from 2.24 mM to 4.50 mM with incubation times from 2 to 24 hours. It is crucial to assess the cytotoxicity of the this compound precursor at various concentrations in your specific cell line using a cell viability assay.
Q6: How can I detect the allyl-labeled biomolecules?
A6: The allyl group is a bioorthogonal handle that can be detected through various chemical ligation reactions. A common method is the thiol-ene reaction or coupling with azide- or alkyne-functionalized probes via click chemistry, which can then be visualized by fluorescence microscopy or quantified by mass spectrometry.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Weak Labeling Signal | Inefficient uptake or conversion of the this compound precursor: The precursor may not be efficiently transported into the cells or converted to the active this compound analog. | - Increase the concentration of the precursor in a step-wise manner. - Increase the incubation time. - Ensure you are using methionine-deficient media to enhance the uptake and utilization of the analog. |
| Low methyltransferase activity: The target methyltransferase may have low expression or activity in your cell line. | - Overexpress the methyltransferase of interest if possible. - Choose a cell line known to have high activity of the target methyltransferase. | |
| Inefficient detection of the allyl group: The subsequent chemical reaction for detection may not be optimal. | - Optimize the conditions for the click chemistry or other ligation reactions (e.g., catalyst concentration, reaction time, temperature). - Ensure the purity and reactivity of your detection probes. | |
| High Background Signal | Non-specific binding of detection reagents: The fluorescent probe or antibody used for detection may be binding non-specifically to cellular components. | - Include appropriate blocking steps in your staining protocol. - Titrate the concentration of the detection reagent to find the optimal signal-to-noise ratio. - Include control experiments where the this compound precursor is omitted. |
| Autofluorescence of cells: Some cell types exhibit high intrinsic fluorescence. | - Use fluorophores with emission spectra in the far-red or near-infrared range to minimize interference from cellular autofluorescence. - Use appropriate background correction during image analysis. | |
| Significant Cell Death or Altered Morphology | Cytotoxicity of the this compound precursor: The concentration of the precursor may be too high, leading to cellular stress and death. | - Perform a dose-response experiment and determine the IC50 value using a cell viability assay (see Protocol 2). - Use the lowest effective concentration of the precursor that provides a detectable signal. - Reduce the incubation time. |
| Inconsistent Results Between Experiments | Variability in cell culture conditions: Differences in cell density, passage number, or growth phase can affect metabolic activity and labeling efficiency. | - Standardize your cell culture protocol, including seeding density and passage number. - Ensure cells are in the exponential growth phase during the experiment. |
| Degradation of this compound or its precursor: SAM analogs can be unstable. | - Prepare fresh solutions of the this compound precursor for each experiment. - Store stock solutions at the recommended temperature and protect from light if necessary. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for in-cell labeling using an this compound precursor, primarily adapted from studies on mRNA labeling. These values should be used as a starting point for optimization in your specific experimental system.
| Parameter | Cell Line(s) | Concentration | Incubation Time | Labeling Efficiency (a6A/A) | Reference |
| This compound Precursor (Se-allyl-L-selenohomocysteine) | HeLa, HEK293T, Mouse H2.35 | 1 mM | 17 hours | 0.005% - 0.015% |
The following table provides data on the cytotoxicity of a related compound, S-Allyl-L-cysteine, which can serve as an indicator for potential toxicity ranges to be tested for this compound precursors.
| Compound | Cell Line | Concentration | Incubation Time | Effect on Cell Viability | Reference |
| S-Allyl-L-cysteine | MCF-7 | 2.24 mM - 4.50 mM | 2 - 24 hours | Statistically significant decrease |
Experimental Protocols
Protocol 1: General Protocol for In-Cell Labeling with an this compound Precursor
This protocol is adapted from a method for metabolic labeling of mRNA and can be used as a starting point for protein labeling.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Methionine-deficient cell culture medium (e.g., RPMI 1640 without methionine)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
This compound precursor (e.g., Se-allyl-L-selenohomocysteine)
-
L-cysteine
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream detection (e.g., click chemistry reagents)
Procedure:
-
Cell Seeding: Seed cells in the desired culture plates and allow them to adhere and reach approximately 70-80% confluency.
-
Preparation of Media:
-
Pre-treatment Medium: Prepare methionine-deficient medium supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 1 mM L-cysteine.
-
Feeding Medium: Add the this compound precursor to the pre-treatment medium to the desired final concentration (e.g., starting with 1 mM).
-
-
Metabolic Labeling:
-
Aspirate the complete culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the pre-treatment medium and incubate for 30 minutes at 37°C.
-
Remove the pre-treatment medium and add the feeding medium.
-
Incubate for the desired time (e.g., 17 hours, or as determined by a time-course experiment).
-
-
Cell Lysis and Downstream Analysis:
-
After incubation, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Proceed with the detection of the allyl-labeled biomolecules using your chosen method (e.g., click chemistry followed by in-gel fluorescence or mass spectrometry).
-
Protocol 2: Determining Optimal this compound Precursor Concentration and Assessing Cytotoxicity
This protocol uses a resazurin-based assay to assess cell viability and determine the optimal, non-toxic concentration of the this compound precursor.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound precursor stock solution
-
Resazurin solution
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period. Include wells with medium only for background measurement.
-
Treatment:
-
Prepare a serial dilution of the this compound precursor in the complete culture medium. A suggested range is 0.1 µM to 5 mM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the precursor, e.g., DMSO).
-
Add the different concentrations of the precursor to the wells.
-
-
Incubation: Incubate the plate for the desired experimental time (e.g., 24 hours).
-
Cell Viability Assay:
-
Add resazurin solution to each well to a final concentration of 0.02 mg/mL.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the precursor concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
For subsequent labeling experiments, use concentrations well below the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m6A-label-seq: A metabolic labeling protocol to detect transcriptome-wide mRNA N6-methyladenosine (m6A) at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Common problems and solutions in Allylic-SAM click chemistry
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing the two-stage Allylic-SAM click chemistry workflow for bioconjugation. This process involves the enzymatic transfer of an allyl group from an S-adenosylmethionine (SAM) analog to a biomolecule, followed by a selective thiol-ene "click" reaction to conjugate a molecule of interest.
Troubleshooting Guide
This guide is divided into the two major stages of the experimental workflow: Enzymatic Allyl-Group Incorporation and the subsequent Thiol-Ene Click Reaction .
Part 1: Problems with Enzymatic Allyl Group Incorporation
The first critical step is the successful transfer of the allyl functional group from this compound to your target biomolecule (protein, RNA, etc.) using a methyltransferase (MTase) enzyme.
Q: Why is the incorporation of my allyl group inefficient or completely absent?
A: Low or no incorporation of the allyl moiety is a common issue that typically points to a problem with the enzyme, the this compound cofactor, or the reaction conditions.
-
Enzyme-Cofactor Compatibility: Native MTases are optimized for the natural SAM cofactor. The bulkier allyl group on the this compound analog may not fit well into the enzyme's active site, leading to poor acceptance or inhibition.[1] Consider using an engineered MTase with a mutated active site designed to accommodate larger SAM analogs.[1]
-
Cofactor Quality and Isomeric Purity: Chemical synthesis of SAM analogs can produce a mix of diastereomers (e.g., (S,S) and (R,S)). Often, only the (S,S) diastereomer is biologically active, while the (R,S) form can act as an inhibitor.[1] Ensure you are using a high-purity, active isomer of this compound.
-
Cofactor Instability: SAM analogs can be unstable. To overcome this, consider an in situ chemoenzymatic synthesis approach, which generates the active analog directly in the reaction mixture, mitigating stability and activity issues.[1]
-
Product Inhibition: In some cases, the newly allylated biomolecule may cause product inhibition, limiting the overall conversion.[1] Try adjusting the reaction time and reagent concentrations to find an optimal balance.
-
Enzyme Denaturation: Ensure your buffer conditions (pH, salt concentration) and temperature are optimal for your specific MTase to prevent denaturation and loss of activity.
Q: How can I confirm that the allyl group has been successfully transferred to my target?
A: Before proceeding to the click reaction, it is crucial to verify the success of the enzymatic step. The most direct method is mass spectrometry (MS). The addition of the allyl group will result in a predictable mass shift in your target biomolecule. Analyzing the reaction product by LC-MS can confirm the presence and extent of modification.
Part 2: Problems with the Thiol-Ene Click Reaction
Once the allyl group is installed, the second stage is its conjugation to a thiol-containing reporter molecule (e.g., fluorescent dye, biotin) via a radical-initiated thiol-ene reaction.
Q: My thiol-ene click reaction has a low yield or is not working. What should I check?
A: The thiol-ene reaction is generally robust but can fail due to issues with initiation, reaction conditions, or side reactions.
-
Radical Initiation: The reaction requires the generation of thiyl radicals, typically using a photoinitiator and UV light, or a thermal initiator.
-
Photoinitiator: Ensure your initiator is active and appropriate for your system. For aqueous solutions, a water-soluble initiator like VA044 is often used. Check that the wavelength and intensity of your UV source are correct for the initiator.
-
Initiator Concentration: Using too little initiator will result in inefficient radical generation, while too much can potentially damage the biomolecule.
-
-
Oxygen Inhibition: The radical intermediates in the reaction can be quenched by dissolved oxygen. While this is less of a concern in some protein systems, deoxygenating your reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) can significantly improve yields.
-
pH of the Reaction: The thiol-ene reaction is sensitive to pH. Optimal conditions for bioconjugation are typically in the mild acidic to neutral range (pH 4-7), where high conversions (>95-98%) have been demonstrated.
-
Side Reactions: Unwanted side reactions can consume reagents and lower the yield. Potential side reactions include thiol dimerization to form disulfides. Additionally, the resulting thioether product can sometimes be oxidized to a sulfoxide, which may be a concern for downstream applications.
Q: Can the thiol-ene reaction damage my protein or nucleic acid?
A: A key concern with radical-based chemistries is the potential for damage to the target biomolecule from UV light or reactive radical species. However, the thiol-ene reaction is considered highly biocompatible. Studies have shown that it is significantly less damaging to proteins than other photo-initiated polymerizations, with encapsulated proteins retaining nearly 100% of their bioactivity. To minimize risk, use the lowest effective initiator concentration and limit the UV exposure time.
Data and Optimization Parameters
Optimizing this two-stage process requires careful consideration of multiple parameters. The tables below summarize key variables for troubleshooting both the enzymatic and click chemistry steps.
Table 1: Summary of Optimization Parameters for Enzymatic Allyl Group Transfer
| Parameter | Common Problem | Recommended Solution / Optimization |
| Enzyme Choice | Low activity with this compound analog due to steric hindrance in the active site. | Use an engineered methyltransferase with a broader substrate specificity. |
| This compound Quality | Inhibition by inactive (R,S) diastereomer. | Use a diastereomerically pure (S,S) analog of this compound. |
| This compound Stability | Degradation of the cofactor before or during the reaction. | Use freshly prepared analog or an in situ enzymatic synthesis method to generate the cofactor during the reaction. |
| Reaction Buffer | Suboptimal pH or salt concentration leading to poor enzyme activity. | Optimize buffer conditions based on the specific requirements of your methyltransferase. |
| Product Inhibition | The allylated product inhibits further enzyme activity. | Monitor the reaction over time and consider stopping it before it plateaus. Adjust substrate-to-enzyme ratios. |
Table 2: Summary of Troubleshooting Parameters for the Thiol-Ene Click Reaction
| Parameter | Common Problem | Recommended Solution / Optimization |
| Radical Initiation | Incomplete reaction due to inefficient radical formation. | Select an appropriate initiator (e.g., water-soluble VA044 for aqueous systems). Optimize initiator concentration and UV light exposure (wavelength, intensity, time). |
| Oxygen Inhibition | Radical quenching by dissolved oxygen reduces reaction efficiency. | Degas the reaction solution with an inert gas (N₂ or Ar) prior to and during initiation. |
| Reaction pH | Non-optimal pH can lead to poor conversion rates. | Maintain a pH between 4 and 7 for optimal performance in most bioconjugation reactions. |
| Side Reactions | Formation of disulfide bonds or thioether oxidation. | Use an excess of the thiol reagent to favor the thiol-ene reaction over disulfide formation. Analyze product for potential oxidation if relevant. |
| Biomolecule Stability | Potential for damage from UV light or radicals. | Minimize UV exposure time and use the lowest effective initiator concentration. The thiol-ene reaction is inherently protective of protein bioactivity. |
Visualized Workflows and Logic
Experimental Workflow
The overall process can be visualized as a multi-step workflow from initial enzymatic labeling to the final analysis.
Caption: Overall workflow for this compound click chemistry.
Troubleshooting Logic
If you observe a poor final signal, this decision tree can help diagnose the root cause.
Caption: Decision tree for troubleshooting low signal output.
Experimental Protocols
General Protocol for Two-Step Allylation and Thiol-Ene Conjugation
This protocol provides a general framework. Concentrations, incubation times, and temperatures must be optimized for the specific methyltransferase and substrates being used.
Materials:
-
Methyltransferase (MTase) enzyme
-
This compound cofactor
-
Target biomolecule (protein, RNA, etc.) in a suitable buffer (e.g., PBS, HEPES; avoid amine-based buffers if copper contamination is a remote possibility for other applications)
-
Thiol-modified probe (e.g., thiol-PEG-fluorophore)
-
Water-soluble photoinitiator (e.g., VA044)
-
Degassing equipment (optional, but recommended)
-
UV lamp (e.g., 365 nm)
Procedure:
Part 1: Enzymatic Allylation
-
In a microcentrifuge tube, combine the target biomolecule, the MTase enzyme, and the this compound cofactor in the appropriate reaction buffer.
-
Incubate the reaction at the optimal temperature for the MTase (e.g., 37°C) for a predetermined time (e.g., 1-4 hours).
-
(Optional but Recommended) To remove the enzyme and excess cofactor, purify the allylated biomolecule using a suitable method (e.g., spin column chromatography, dialysis).
-
(Optional but Recommended) Confirm successful allylation by mass spectrometry.
Part 2: Thiol-Ene Click Reaction 5. To the solution containing the purified allylated biomolecule, add the thiol-modified probe and the photoinitiator. 6. (Optional) Degas the solution by bubbling with nitrogen or argon for 5-10 minutes to remove dissolved oxygen. 7. Place the tube under a UV lamp to initiate the reaction. Expose for a minimal time required for the reaction to proceed to completion (e.g., 5-30 minutes), which should be determined empirically. 8. After the reaction is complete, the final conjugated product can be purified from excess thiol probe and initiator byproducts using chromatography (e.g., SEC, affinity purification). 9. Analyze the final product using methods such as SDS-PAGE with fluorescence imaging, mass spectrometry, or functional assays.
Frequently Asked Questions (FAQs)
Q: What is the main advantage of this compound click chemistry over other labeling methods? A: The key advantage is its enzymatic specificity. A specific methyltransferase enzyme is used to install the allyl "handle" onto its target substrate. This provides a high degree of precision, allowing you to label only a specific protein or nucleic acid within a complex mixture. The subsequent thiol-ene click reaction is bio-orthogonal, meaning it is highly selective and does not react with other functional groups found in biological systems.
Q: Is the thiol-ene reaction truly a "click" reaction? A: Yes, the radical-mediated thiol-ene reaction is considered a click reaction because it exhibits the key characteristics defined by Sharpless: it is high-yielding, generates minimal and benign byproducts, is stereospecific (anti-Markovnikov addition), and proceeds rapidly under mild, often aqueous, conditions.
Q: Can I use a different click reaction with the allyl group? A: While the thiol-ene reaction is the most common and well-characterized partner for an alkene like the allyl group, other reactions are possible but may be less efficient or require different catalysts. The thiol-ene reaction's catalyst-free (metal-free) initiation and biocompatibility make it ideal for these applications.
Q: My this compound analog is unstable. What can I do? A: The inherent instability of SAM and its analogs is a known challenge. It is best to store them properly (e.g., at -80°C in acidic buffer) and use them shortly after preparation. For maximum activity, consider a chemoenzymatic approach where an enzyme synthesizes the this compound in situ from more stable precursors immediately before or during the labeling reaction.
References
Allylic-SAM stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Allylic-S-Adenosylmethionine (Allylic-SAM) and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its stability compare to S-Adenosylmethionine (SAM)?
A1: this compound is an analog of S-Adenosylmethionine (SAM) designed for the enzymatic transfer of an allyl group to a substrate. While specific stability data for every this compound analog is unique to its structure, its core stability profile is comparable to that of SAM. Like SAM, this compound is susceptible to degradation, particularly in aqueous solutions at neutral or alkaline pH.[1][2] The primary degradation pathways for SAM, which are also relevant for its allylic analogs, include intramolecular cyclization to form a homoserine lactone and depurination.[3][4]
Q2: What are the optimal storage conditions for solid this compound?
A2: For long-term stability, solid (lyophilized) this compound should be stored at -80°C.[5] Under these conditions, the compound is expected to be stable for at least one year. For shorter periods, storage at -20°C is also acceptable. It is crucial to minimize exposure to moisture.
Q3: How should I store this compound in solution?
A3: Aqueous solutions of SAM and its analogs are significantly less stable than the solid form. If you must store this compound in solution, it is recommended to prepare aliquots in a slightly acidic buffer (e.g., 20 mM HCl) and store them at -80°C. Avoid repeated freeze-thaw cycles. For immediate use in experiments, it is best to prepare fresh solutions. Storing aqueous solutions at -20°C may allow for use up to one month, though stability should be verified for your specific analog and application.
Q4: What factors can accelerate the degradation of this compound during my experiments?
A4: Several factors can compromise the stability of this compound in your experimental setup:
-
pH: Neutral to alkaline pH (pH ≥ 7.5) significantly accelerates degradation.
-
Temperature: Elevated temperatures will increase the rate of degradation. For instance, SAM is unstable at 37°C.
-
Aqueous Buffers: The presence of water facilitates hydrolytic degradation pathways.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product formation in my enzymatic reaction. | Degradation of this compound: The cofactor may have degraded due to improper storage or handling. | 1. Prepare fresh this compound solution immediately before setting up the reaction. 2. Verify the storage conditions of your solid this compound (should be at -80°C). 3. Consider running the reaction at a lower pH if compatible with your enzyme's activity. |
| Inconsistent results between experiments. | Variable activity of this compound: This could be due to repeated freeze-thaw cycles of a stock solution or degradation over time. | 1. Aliquot your this compound stock solution upon preparation to minimize freeze-thaw cycles. 2. Use a fresh aliquot for each experiment. 3. If possible, quantify the concentration of active this compound before use. |
| Appearance of unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS). | Presence of degradation products: Degradation of this compound can lead to the formation of byproducts such as S-adenosylhomocysteine (SAH) and 5'-methylthioadenosine (MTA) analogs. | 1. Analyze a sample of your this compound stock to check for the presence of degradation products. 2. If degradation is significant, discard the stock and prepare a fresh one from solid material. |
Data on SAM and Analog Stability
The following table summarizes stability data for S-Adenosylmethionine (SAM), which can serve as a proxy for understanding the stability of this compound.
| Compound | Condition | Observation | Reference |
| SAM | pH 7.5, 37°C | Unstable | |
| SAM | pH 8 | Half-life of approximately 16 hours | |
| SAM | In solution (unspecified pH and temp) | Readily decomposes into S-adenosylhomocysteine and 5'-methylthioadenosine | |
| SAM | Aqueous solution | Storing for more than one day is not recommended | |
| SAM | In 20 mM HCl | Minimized decomposition for longer storage | |
| SAM | Lyophilized at -80°C | Stable for at least one year | |
| SAM | Lyophilized with trehalose at 37°C | 65% of SAM detected after 50 days | |
| SAM in liver tissue | Stored at 4°C for 5 min | SAM/SAH ratio dropped by 34% | |
| SAM in liver tissue | Stored at 25°C for 2 min | SAM/SAH ratio dropped by 48% | |
| SAM in liver tissue | Stored at -80°C for 2 months | SAM/SAH ratio decreased by 40% |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol provides a general framework for evaluating the stability of an this compound analog under specific experimental conditions.
-
Preparation of this compound Stock Solution:
-
Dissolve the lyophilized this compound in the desired buffer (e.g., slightly acidic buffer or the reaction buffer for your experiment) to a known concentration.
-
Prepare aliquots of this stock solution in microcentrifuge tubes.
-
-
Incubation:
-
Incubate the aliquots at different temperatures relevant to your experimental conditions (e.g., 4°C, room temperature, 37°C).
-
Set up a time course for analysis (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, take an aliquot and immediately stop the degradation by flash-freezing in liquid nitrogen or by adding a quenching solution (e.g., strong acid).
-
Analyze the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining this compound and identify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of intact this compound versus time for each temperature.
-
Calculate the degradation rate and half-life of your this compound analog under the tested conditions.
-
Visualizations
Caption: Factors influencing the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 3. Proline-Stabilized SAM Analogs for Sequence-Specific Biomolecule Labeling - www.max-planck-innovation.com [max-planck-innovation.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Strategies to reduce background signal in Allylic-SAM pull-downs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background signal in your Allylic-SAM pull-down experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background signal in this compound pull-down assays?
High background in pull-down assays typically originates from non-specific binding of proteins or other cellular components to the assay beads or the antibody.[1][2][3] The primary sources include:
-
Non-specific binding to beads: Proteins, lipids, and nucleic acids can adhere directly to the agarose or magnetic beads.[1]
-
Non-specific binding to the antibody: Cellular proteins can bind non-specifically to the immunoglobulin, particularly if too much antibody is used.[1]
-
Contaminating proteins: Highly abundant cellular proteins can be difficult to wash away and may be non-specifically co-eluted with your target protein.
-
Incomplete washing: Insufficient or inefficient washing steps can leave behind non-specifically bound proteins.
-
Improper cell lysis: Harsh lysis conditions can denature proteins and expose hydrophobic regions that promote non-specific binding. Conversely, incomplete lysis can release substances that interfere with the assay.
Q2: How can I identify the source of the high background in my experiment?
Proper controls are crucial for diagnosing the source of high background. Key controls to include are:
-
Beads-only control: Incubate your cell lysate with the beads in the absence of the "bait" molecule (the this compound probe). This will identify proteins that are binding non-specifically to the beads themselves.
-
Isotype control (if applicable): If you are using an antibody to capture the this compound probe complex, an isotype control antibody of the same class and from the same species, but not specific to your target, can help determine if the background is due to non-specific binding to the antibody.
Troubleshooting Guide
High background can obscure the identification of true binding partners. The following sections provide strategies to mitigate this issue.
Optimizing Washing Steps
Insufficient washing is a frequent cause of high background. The goal is to remove non-specifically bound proteins without disrupting the specific interaction of interest.
Recommended Wash Buffer Modifications:
| Component | Concentration Range | Purpose | Considerations |
| Salt (e.g., NaCl) | 150 mM - 1 M | Reduces ionic and electrostatic interactions. | High concentrations may disrupt weaker specific protein-protein interactions. |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.1% - 1.0% | Reduces non-specific hydrophobic interactions. | High concentrations can potentially disrupt specific interactions. |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | 1 - 2 mM | Can reduce non-specific interactions mediated by disulfide bridges. | May affect proteins whose structure or interaction depends on disulfide bonds. |
Experimental Protocol: Optimizing Wash Buffer Conditions
-
Prepare a set of wash buffers with varying concentrations of salt and detergent as outlined in the table above.
-
Perform your standard this compound pull-down up to the wash steps.
-
Divide the beads into equal aliquots.
-
Wash each aliquot with a different wash buffer. Perform 3-5 washes for each condition.
-
Elute the proteins from each aliquot.
-
Analyze the eluates by SDS-PAGE and Western blotting or mass spectrometry to identify the condition that provides the best signal-to-noise ratio.
Diagram: Wash Optimization Workflow
Caption: Workflow for optimizing wash buffer stringency.
Pre-Clearing Lysate and Blocking Beads
Pre-clearing the lysate and blocking the beads are proactive steps to reduce non-specific binding before the pull-down.
-
Pre-clearing: This involves incubating the cell lysate with beads alone before adding your "bait." This removes proteins that would non-specifically bind to the beads.
-
Blocking: Before adding the lysate, the beads are incubated with a blocking agent, such as Bovine Serum Albumin (BSA), to saturate non-specific binding sites on the bead surface.
Experimental Protocol: Pre-Clearing and Blocking
-
Resuspend beads in a suitable buffer.
-
Add a blocking agent (e.g., 1-5% BSA in PBS) and incubate for 1 hour at 4°C with gentle rotation.
-
Wash the beads 2-3 times with your lysis buffer to remove excess blocking agent.
-
Prepare your cell lysate.
-
(Optional Pre-clearing Step) Add a separate aliquot of washed, un-blocked beads to your lysate and incubate for 1 hour at 4°C.
-
Centrifuge the lysate to pellet the pre-clearing beads and transfer the supernatant to a new tube.
-
Proceed with your this compound pull-down by adding the pre-cleared lysate to your blocked beads.
Diagram: Background Reduction Strategies
Caption: Comparison of standard vs. improved pull-down protocols.
Antibody and Lysate Concentration
-
Antibody Titration: Using an excessive amount of antibody can increase non-specific binding. It is recommended to perform a titration experiment to determine the optimal antibody concentration that efficiently pulls down your target without significantly increasing the background.
-
Lysate Concentration: Too much protein in the lysate can overwhelm the system and lead to higher non-specific binding. If you observe high background, try reducing the total amount of lysate used in the pull-down.
Recommended Starting Concentrations:
| Component | Recommended Range |
| Antibody | 1 - 5 µg per pull-down |
| Cell Lysate | 100 - 500 µg total protein |
Note: These are starting recommendations and may require further optimization for your specific system.
By systematically addressing these potential sources of background signal, you can significantly improve the quality and reliability of your this compound pull-down results.
References
Technical Support Center: Optimizing Methyltransferase Assays with Allylic-SAM
Welcome to the technical support center for optimizing buffer conditions in methyltransferase (MTase) assays using Allylic-S-adenosyl-L-methionine (Allylic-SAM). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in methyltransferase assays?
This compound is an analog of the universal methyl donor S-adenosyl-L-methionine (SAM).[1][2][3] Instead of a methyl group, it possesses an allylic group that can be enzymatically transferred by methyltransferases to their substrates (e.g., DNA, RNA, proteins).[4] This allows for the introduction of a bio-orthogonal handle that can be subsequently labeled through click chemistry, enabling the detection and enrichment of methyltransferase target sites.[4]
Q2: What are the key buffer components to consider when optimizing my assay?
The optimal buffer composition is critical for enzyme activity and stability. Key components to consider include:
-
Buffering Agent and pH: The pH of the reaction buffer can significantly influence the catalytic activity of the methyltransferase. Most MTases have an optimal pH range between 7.5 and 8.5. It is recommended to screen a range of pH values to determine the optimum for your specific enzyme.
-
Salt Concentration: Salts like NaCl or KCl are often included to maintain ionic strength and protein solubility. However, high salt concentrations can be inhibitory. It's advisable to test a range of salt concentrations (e.g., 25-150 mM).
-
Detergents: Non-ionic detergents like Triton X-100 or Tween-20 can be included at low concentrations (e.g., 0.01-0.1%) to prevent aggregation of the enzyme or substrate.
-
Reducing Agents: While some enzymes require reducing agents like DTT or β-mercaptoethanol for activity, these can interfere with certain assay detection methods and may impact the stability of this compound. Their inclusion should be carefully evaluated.
-
Divalent Cations: Some methyltransferases require divalent cations like Mg²⁺ for their activity. Conversely, chelating agents like EDTA can inhibit these enzymes by sequestering essential metal ions.
Q3: How stable is this compound in typical assay buffers?
Like SAM, this compound can be unstable, particularly at alkaline pH and elevated temperatures. This instability can lead to a decrease in the effective cofactor concentration over the course of the assay, potentially affecting the reaction rate. It is recommended to prepare fresh solutions of this compound and minimize the time it spends in the assay buffer before initiating the reaction. Proline-stabilized SAM analogs have been developed to overcome some of these stability issues.
Troubleshooting Guide
This guide addresses common problems encountered during methyltransferase assays with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Enzyme Activity | Suboptimal Buffer Conditions: Incorrect pH or salt concentration. | Systematically screen a range of pH values (e.g., 6.5-9.0) and salt concentrations (e.g., 0-200 mM NaCl/KCl) to find the optimal conditions for your enzyme. |
| Enzyme Instability/Inactivity: The enzyme may have lost activity due to improper storage or handling. | Verify the activity of your enzyme using a known positive control substrate and standard SAM. Ensure proper storage conditions as per the manufacturer's instructions. | |
| This compound Degradation: The cofactor may have degraded due to prolonged incubation or harsh buffer conditions. | Prepare fresh this compound solutions for each experiment. Minimize pre-incubation times in the assay buffer. | |
| Presence of Inhibitors: Your buffer may contain inhibitory components like high concentrations of reducing agents or chelators. | Test the assay in the absence of potentially inhibitory components. If a reducing agent is necessary for enzyme stability, consider using a more stable one like TCEP. | |
| High Background Signal | Non-Enzymatic Substrate Modification: The substrate may be non-enzymatically modified by components in the reaction mixture. | Run a no-enzyme control reaction to assess the level of non-enzymatic background signal. |
| Assay Reagent Interference: Components of your buffer or the this compound itself may interfere with your detection method (e.g., fluorescence). | Test for interference by running control reactions without the enzyme or substrate. Consult the assay kit manufacturer's guidelines for compatible buffer components. | |
| Contaminating Enzyme Activity: The enzyme preparation may be contaminated with other enzymes that can modify the substrate. | Use a highly purified enzyme preparation. | |
| Poor Reproducibility | Inconsistent Reagent Preparation: Variability in the preparation of buffers and reagent solutions. | Prepare large batches of buffer and other reagents to be used across multiple experiments. Ensure accurate pipetting. |
| Variable Incubation Times or Temperatures: Inconsistent reaction conditions can lead to variable results. | Use a temperature-controlled incubator or water bath for the reaction. Ensure precise timing of all incubation steps. | |
| This compound Instability: Degradation of this compound over time can lead to inconsistent results. | Use freshly prepared this compound for each set of experiments. |
Experimental Protocols & Data Presentation
Protocol: Systematic Buffer Optimization
This protocol outlines a method for systematically optimizing the pH and salt concentration for your methyltransferase assay with this compound.
-
Prepare a series of buffers: Prepare a set of buffers (e.g., 100 mM Tris-HCl) with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Prepare salt stock solutions: Prepare a high-concentration stock solution of NaCl or KCl (e.g., 2 M).
-
Set up reactions: In a multi-well plate, set up reactions containing a constant concentration of your methyltransferase, substrate, and this compound.
-
Vary pH and salt: In the first dimension of the plate, add the different pH buffers. In the second dimension, add varying final concentrations of salt (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
Initiate and incubate: Initiate the reaction and incubate at the optimal temperature for a fixed period.
-
Detect and analyze: Stop the reaction and measure the product formation using your chosen detection method.
-
Plot the results: Plot the enzyme activity as a function of pH and salt concentration to identify the optimal conditions.
Representative Data: Buffer Optimization for a Hypothetical MTase
The following table summarizes the results of a buffer optimization experiment for a hypothetical protein methyltransferase.
| Buffer Component | Condition | Relative Activity (%) |
| pH | 6.5 | 45 |
| 7.0 | 70 | |
| 7.5 | 95 | |
| 8.0 | 100 | |
| 8.5 | 80 | |
| 9.0 | 55 | |
| NaCl Concentration (mM) | 0 | 60 |
| 25 | 85 | |
| 50 | 100 | |
| 100 | 90 | |
| 150 | 70 | |
| 200 | 50 |
Visualizations
Workflow for Buffer Optimization
Caption: A workflow diagram for systematic buffer optimization.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting low enzyme activity.
References
Technical Support Center: m6A-label-seq using Allylic-SAM
Welcome to the technical support center for m6A-label-seq utilizing Allylic-SAM and related methodologies. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully perform their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the underlying principle of m6A-label-seq using an allylic SAM analog?
A1: m6A-label-seq is a metabolic labeling technique designed to map N6-methyladenosine (m6A) modifications across the transcriptome at single-base resolution.[1][2] The method involves introducing a methionine analog, such as Se-allyl-L-selenohomocysteine, into cells.[2][3] This analog is converted intracellularly into an S-adenosyl-L-methionine (SAM) analog, S-adenosyl-L-selenohomocysteine (this compound or SeAM). Cellular methyltransferases then utilize this analog to transfer an allyl group instead of a methyl group onto adenosine residues at m6A sites, resulting in the formation of N6-allyladenosine (a6A).[1] The incorporated a6A can then be subjected to a chemical reaction, such as iodination, which induces cyclization to N1,N6-cyclized adenosine (cyc-A). This modified base causes misincorporations during reverse transcription, allowing for the precise identification of the original m6A site through high-throughput sequencing.
Q2: I am observing a low yield and multiple peaks in the HPLC purification of my synthesized this compound. What could be the cause and how can I fix it?
A2: This issue commonly arises from the degradation of the crude this compound product. To mitigate this, it is critical to lyophilize the this compound immediately after synthesis. When purifying via HPLC, use LC-MS to correctly identify the peak corresponding to the this compound product.
Potential Solutions:
-
Immediate Lyophilization: Freeze-dry the crude product without delay to prevent degradation.
-
Proper Storage: Store the lyophilized product at -80°C.
-
Confirm Peak Identity: Use mass spectrometry to confirm the molecular weight of the compound in the collected HPLC fractions.
Q3: My RNA labeling efficiency is very low. What are the potential reasons and how can I improve it?
A3: Low labeling efficiency in m6A-label-seq experiments can be attributed to several factors. The in vivo metabolic labeling approach has inherent limitations on the RNA labeling yield.
Troubleshooting Steps:
-
Optimize Precursor Concentration: The concentration of the methionine analog (e.g., Se-allyl-L-selenohomocysteine) fed to the cells is crucial. A concentration of 1 mM has been used successfully to achieve a6A/A levels of 0.005%–0.015% in various cell lines. You may need to optimize this concentration for your specific cell type.
-
Cell Health and Metabolism: Ensure that the cells are healthy and metabolically active during the labeling period, as this can impact the uptake and conversion of the methionine analog.
-
Incubation Time: The duration of cell exposure to the analog can be optimized.
-
For in vitro labeling (m6A-SAC-seq):
-
Enzyme Activity: Verify the activity of the methyltransferase (e.g., MjDim1). The enzyme should be stored properly, and its activity can be checked using a synthetic RNA probe.
-
Cofactor Neutralization: this compound is often dissolved in an acidic solution (e.g., 0.1% TFA) for stability and needs to be neutralized right before use in the labeling reaction.
-
Q4: I am seeing high background signal or non-specific mutations in my sequencing data. What are the possible causes?
A4: High background can obscure the true m6A signals. The source of this noise can be from the experimental procedure or the data analysis pipeline.
Potential Causes and Solutions:
-
Incomplete Chemical Treatment: Ensure the iodination step is carried out under optimal conditions to specifically modify a6A without damaging other bases.
-
Reverse Transcriptase Errors: Some reverse transcriptases have higher error rates. Use a high-fidelity enzyme for cDNA synthesis.
-
Data Analysis Thresholds: The parameters used for calling mutations are critical. Adjust the thresholds for background mutation rate, p-value, minimum mutation rate difference, and sequencing coverage to better suit your dataset. For example, typical starting thresholds could be a maximum background mutation rate of 0.05, a p-value of 0.05, a minimum mutation rate difference of 0.1, and a coverage of 10.
-
Control Samples: It is essential to have a control sample that has not been metabolically labeled. This allows for the subtraction of background mutations that are not dependent on the a6A modification.
Quantitative Data Summary
The following table summarizes key quantitative parameters from published m6A-label-seq and related protocols.
| Parameter | m6A-label-seq (in vivo) | m6A-SAC-seq (in vitro) | Reference |
| Input RNA Amount | 5 µg of mRNA fragments | ~30 ng of total RNA | , |
| Precursor Concentration | 1 mM Se-allyl-L-selenohomocysteine | N/A | |
| a6A/A Labeling Level | 0.005% - 0.015% | N/A | |
| IP Enrichment Fold | 10-25x | N/A | |
| Sequencing Depth | >100 million reads (human) | Not Specified | |
| This compound Concentration | N/A | 20 mM stock, diluted for use |
Experimental Workflow & Protocols
Overall Workflow of m6A-label-seq
The general workflow for identifying m6A sites using allylic SAM analogs involves several key stages, from sample preparation to data analysis.
Caption: Experimental workflow for m6A-label-seq.
Detailed Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of the this compound cofactor. CRITICAL: Perform these steps in a chemical fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup:
-
In a 50 mL round-bottom flask, add 100 mg of S-(5'-Adenosyl)-L-homocysteine.
-
Add 1 mL of acetic acid and 1 mL of formic acid.
-
Add 52.0 mg of AgClO₄.
-
Add 2.125 mL of allyl bromide.
-
Add a stir bar and stir the mixture at 25°C for 8 hours.
-
-
Quenching and Extraction:
-
Quench the reaction by adding 20 mL of 0.1% Trifluoroacetic acid (TFA).
-
Wash the aqueous phase twice with 20 mL of diethyl ether each time.
-
Transfer the washed aqueous phase to a 50 mL syringe fitted with a 0.22 µm filter and filter the solution.
-
Transfer the filtered solution to a new 50 mL round-bottom flask.
-
-
Evaporation and Lyophilization:
-
Evaporate residual ether using a rotary evaporator. CRITICAL: Do not use a heated water bath as it can cause product decomposition. Chill the solution at 4°C.
-
Add 0.1% of the filtrate's volume of TFA.
-
Aliquot the solution into 1.5 mL tubes, snap-freeze, and lyophilize immediately.
-
-
Purification:
-
Reconstitute the lyophilized crude product in 0.1% TFA.
-
Purify the solution using a C18 reversed-phase HPLC column. A typical gradient is 5% of Phase B (0.1% TFA in acetonitrile) in Phase A (0.1% TFA in deionized water) over 30 minutes.
-
Determine the concentration of the purified this compound by measuring absorbance at 260 nm.
-
Signaling Pathways and Logical Relationships
The diagram below illustrates the logical flow of identifying m6A sites based on the mutation signature introduced by the m6A-label-seq method.
Caption: Logic for m6A site identification via induced mutation.
References
- 1. researchgate.net [researchgate.net]
- 2. A metabolic labeling method detects m6A transcriptome-wide at single base resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m6A-label-seq: A metabolic labeling protocol to detect transcriptome-wide mRNA N6-methyladenosine (m6A) at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
Challenges and solutions in the chemical synthesis of Allylic-SAM
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the chemical synthesis of Allylic-S-adenosyl-L-methionine (Allylic-SAM).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chemical synthesis of this compound?
A1: The most prevalent method is the direct S-alkylation of S-adenosyl-L-homocysteine (AdoHcy) with an allylating agent, such as allyl bromide. This reaction is typically performed under acidic conditions to protect the nucleophilic amino and carboxyl groups of the AdoHcy backbone from undergoing side reactions.
Q2: Why is the synthesis of this compound challenging?
A2: The primary challenges in the synthesis of this compound include:
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Formation of Diastereomers: The reaction creates a chiral sulfonium center, resulting in a mixture of the biologically active (S,S)-Allylic-SAM and the inactive (R,S)-Allylic-SAM diastereomers.
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Product Instability: this compound, like other SAM analogs, is inherently unstable and can degrade, particularly at neutral or alkaline pH and at temperatures above freezing.
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Low Yields: The S-alkylation reaction can be inefficient, often resulting in low yields of the desired product.
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Purification Difficulties: Separating the desired this compound from the starting material (AdoHcy), which is a potent inhibitor of many methyltransferases, and from the unwanted diastereomer requires careful chromatographic techniques.
Q3: How can I improve the stability of my synthesized this compound?
A3: To enhance the stability of this compound, it is crucial to:
-
Maintain a low temperature, ideally storing the compound at -20°C or -80°C.
-
Keep the compound in an acidic buffer, typically around pH 3-4.[1]
-
Avoid repeated freeze-thaw cycles.
Q4: What is the significance of the diastereomeric ratio in this compound synthesis?
A4: Only the (S,S)-diastereomer of this compound is biologically active as a cofactor for most methyltransferases. The (R,S)-diastereomer is typically inactive and its presence can complicate kinetic and binding studies. Therefore, obtaining a high proportion of the (S,S)-isomer or effectively separating the two is crucial for reliable experimental results. Chemical synthesis often results in a nearly racemic mixture of the two diastereomers.[2]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Product Yield | Incomplete reaction; Degradation of starting material or product; Ineffective allylating agent. | - Ensure the freshness and purity of the allylating agent.- Increase the molar excess of the allylating agent.- Optimize reaction time and temperature; monitor reaction progress by HPLC.- Maintain strictly acidic conditions throughout the reaction. |
| Presence of Multiple Products in HPLC/MS | Side reactions (e.g., alkylation at other nucleophilic sites); Degradation of the product. | - Confirm the use of acidic conditions to protect the amino and carboxyl groups.- Analyze degradation products to identify the cause (see degradation pathway diagram below).- Purify the desired product immediately after synthesis using HPLC. |
| Poor Separation of Diastereomers | Inappropriate HPLC column or mobile phase. | - Utilize a C18 reverse-phase HPLC column.- Employ a mobile phase with a suitable pH to achieve baseline separation (see experimental protocols).- Optimize the gradient and flow rate for better resolution. |
| Product Degrades Rapidly After Purification | Storage at inappropriate pH or temperature. | - Immediately after purification, lyophilize the product or store it in an acidic buffer (pH 3-4) at -20°C or lower.[1] |
| Biological Assay Inactivity | High proportion of the inactive (R,S)-diastereomer; Presence of inhibitory AdoHcy. | - Purify the (S,S)-diastereomer by HPLC.- Ensure complete removal of AdoHcy during purification, as it is a potent inhibitor of methyltransferases. |
Quantitative Data Summary
Table 1: Stability of S-adenosyl-L-methionine (SAM) Analogs
| Condition | Parameter | Value | Reference |
| pH 8.0, 37°C | Half-life of SAM | ~16 hours | [3] |
| pH 3.0, -20°C | Storage Stability | Stable for at least one month | [1] |
Table 2: Typical Diastereomeric Ratio in Chemical Synthesis of SAM Analogs
| Synthesis Method | Diastereomer Ratio ((R,S) : (S,S)) | Reference |
| Chemical Synthesis ([11C]SAM) | 53 : 47 |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of this compound
This protocol is a generalized procedure based on the S-alkylation of AdoHcy.
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Dissolve AdoHcy: Dissolve S-adenosyl-L-homocysteine (AdoHcy) in an acidic aqueous solution (e.g., formic acid or acetic acid).
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Add Allylating Agent: Add a molar excess of allyl bromide to the solution.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by HPLC.
-
Quenching: Once the reaction is complete, quench any remaining allyl bromide.
-
Purification: Immediately purify the crude product by reverse-phase HPLC.
Protocol 2: HPLC Purification and Diastereomer Separation of this compound
This protocol is adapted from methods used for separating SAM diastereomers and can be optimized for this compound.
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Column: C18 reverse-phase column.
-
Mobile Phase A: 50 mM ammonium formate buffer, pH 4.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient of Mobile Phase B into Mobile Phase A to first separate this compound from AdoHcy and other impurities, followed by fine-tuning for diastereomer separation. Isocratic elution at a specific acetonitrile concentration might be necessary for optimal diastereomer resolution.
-
Detection: UV absorbance at 260 nm.
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Temperature: Maintain the column and samples at a low temperature (e.g., 4°C) to minimize degradation.
Visualizations
References
- 1. HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated One-pot Radiosynthesis of [11C]S-adenosyl Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties [frontiersin.org]
Technical Support Center: Allylic-S-Adenosylmethionine (Allylic-SAM)
Welcome to the technical support center for Allylic-S-adenosylmethionine (Allylic-SAM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) will help you prevent its degradation and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: Allylic-S-adenosylmethionine (this compound) is an analog of S-adenosylmethionine (SAM), a universal methyl donor in biological systems. This compound is specifically designed for the enrichment and detection of methyltransferase target sites in RNA.[1][2][3]
Q2: What are the primary causes of this compound degradation?
A2: Like its parent compound SAM, this compound is susceptible to degradation through several pathways. The main causes are:
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Intramolecular Cyclization: The molecule can cyclize to form 5'-deoxy-5'-methylthioadenosine (MTA) and homoserine lactone.[4][5] This is a major degradation pathway for SAM and its analogs.
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Depurination: The bond between the adenine base and the ribose sugar can break, leading to the loss of adenine.
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pH and Temperature Sensitivity: SAM and its analogs are known to be unstable in solutions with a neutral to alkaline pH and at elevated temperatures. For instance, SAM degrades rapidly at pH 7.5.
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Hydrolysis of the Allyl Group: While specific data on this compound is limited, similar analogs like propargyl-SAM are known to have low stability due to the rapid hydrolysis of their reactive groups under physiological conditions.
Q3: How should I properly store this compound to minimize degradation?
A3: Proper storage is critical for maintaining the integrity of this compound. Please adhere to the following guidelines:
-
Solid Form: Store at -20°C in a sealed container, protected from moisture and light.
-
In Solvent: Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Ensure the container is sealed and protected from moisture and light.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no signal in my methyltransferase assay. | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions of this compound from solid material. 2. Ensure that stock solutions have been stored correctly at -80°C in single-use aliquots. 3. Avoid repeated freeze-thaw cycles of your stock solution. |
| Degradation of this compound during the experiment. | 1. Prepare reaction mixtures on ice to minimize degradation before starting the reaction. 2. Minimize the incubation time at higher temperatures (e.g., 37°C) as much as the experimental protocol allows. 3. Check the pH of your reaction buffer; slightly acidic conditions may improve stability compared to neutral or alkaline buffers. | |
| High background signal or non-specific labeling. | Spontaneous degradation of this compound leading to reactive byproducts. | 1. Use freshly prepared this compound for your experiments. 2. Run a negative control reaction without the methyltransferase enzyme to assess the level of non-enzymatic labeling. |
| Inconsistent results between experiments. | Variable quality of this compound. | 1. Always handle the solid this compound and its solutions with care, protecting them from light and moisture. 2. Use a consistent source and lot of this compound for a series of related experiments. 3. When preparing a new stock solution, perform a quality control check if possible. |
Experimental Protocols
General Protocol for Handling this compound in a Methyltransferase Assay
This protocol provides a general framework. Optimal conditions, especially enzyme and substrate concentrations, should be determined empirically for each specific methyltransferase.
-
Preparation of Buffers and Reagents:
-
Prepare all buffers and solutions and bring them to the appropriate temperature. Keep reagents on ice unless otherwise specified.
-
-
Preparation of this compound Stock Solution:
-
Briefly centrifuge the vial of solid this compound to ensure the powder is at the bottom.
-
Prepare a stock solution (e.g., 10 mM) by dissolving the this compound in an appropriate solvent as recommended by the supplier (often slightly acidic water or buffer).
-
Immediately aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Reaction Setup (on ice):
-
In a pre-chilled microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Nuclease-free water
-
Reaction Buffer (ensure the final pH is optimal for your enzyme and consider the stability of this compound)
-
Methyltransferase Substrate (e.g., RNA)
-
Methyltransferase Enzyme
-
-
Gently mix the components.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the required volume of the this compound stock solution to the reaction mixture.
-
Mix gently but thoroughly.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for your methyltransferase (e.g., 30°C or 37°C) for the desired amount of time. Keep in mind that prolonged incubation at higher temperatures can lead to this compound degradation.
-
-
Termination of the Reaction:
-
Stop the reaction by using a method appropriate for your downstream application (e.g., heat inactivation, addition of EDTA, or immediate purification of the product).
-
-
Analysis:
-
Proceed with your downstream analysis, such as click chemistry-based detection of the transferred allyl group.
-
Visualizations
Caption: Major degradation pathways for the core structure of SAM analogs like this compound.
Caption: A logical workflow for troubleshooting experiments with this compound that yield low signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Frontiers | Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties [frontiersin.org]
- 5. Synthesis and characterisation of a new class of stable S-adenosyl-L-methionine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with non-specific binding in Allylic-SAM enrichment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in Allylic-SAM enrichment experiments.
Troubleshooting Guide: Dealing with High Non-Specific Binding
High background or the presence of numerous non-target proteins in your final eluate are common indicators of non-specific binding. This guide provides a systematic approach to diagnosing and mitigating these issues.
Issue 1: High Background Signal Across All Samples
Q: I am observing a high background signal in my negative control lanes (e.g., beads only, no lysate) and experimental samples. What are the likely causes and how can I fix this?
A: A uniformly high background often points to issues with the enrichment workflow itself, from bead preparation to the wash and elution steps. The primary causes are often related to hydrophobic and ionic interactions between proteins and the affinity resin or the chemical probe itself.
Troubleshooting Workflow for High Background
Caption: A stepwise workflow for troubleshooting high background in this compound enrichment.
Solutions:
-
Optimize Blocking: Insufficient blocking of the affinity beads is a primary cause of non-specific binding. Ensure you are using an appropriate blocking agent.[1]
-
Protocol 1: Optimizing Blocking Conditions provides a detailed method for testing different blocking agents.
-
-
Increase Wash Stringency: Your wash buffers may not be stringent enough to remove weakly interacting, non-specific proteins.
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Increase Salt Concentration: Higher salt concentrations (e.g., 150 mM to 500 mM NaCl) can disrupt ionic interactions.[2]
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Add Detergents: Low concentrations of non-ionic detergents can help disrupt hydrophobic interactions.[1][3]
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Increase Wash Steps/Volume: Increasing the number and volume of wash steps can improve the removal of non-specific binders.
-
-
Modify Lysis and Binding Buffers: The composition of your initial buffer can significantly influence what binds to the beads.
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Adjust pH: The pH of your buffer can affect the charge of proteins, influencing their non-specific binding.[2] Consider the isoelectric point of your target proteins when adjusting the pH.
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Include Additives: Adding agents like BSA or non-fat dry milk to your lysis buffer can help saturate non-specific binding sites on the beads and within the lysate.
-
Issue 2: Presence of Known Contaminants in Mass Spectrometry Data
Q: My mass spectrometry results show high abundance of common contaminants like keratin and polymer peaks. How can I minimize this?
A: Contamination from external sources is a frequent issue in sensitive proteomics experiments.
Solutions:
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Minimize Keratin Contamination: Keratin is a very common contaminant from skin and hair.
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Always wear gloves and a lab coat.
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Work in a clean environment, such as a laminar flow hood.
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Use dedicated, clean reagents and labware for your mass spectrometry samples.
-
-
Avoid Polymer Contamination: Polyethylene glycol (PEG) and other polymers from detergents (e.g., Triton X-100, Tween) and plasticware can interfere with mass spectrometry analysis.
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Use detergents that are compatible with mass spectrometry, such as SDS or acid-labile surfactants. If you must use detergents like Tween-20 in your washes, ensure they are thoroughly removed before mass spectrometry.
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Use high-quality, virgin plasticware to minimize leaching of polymers.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of non-specific binding in this compound enrichment?
A1: Non-specific binding in this context arises from several interactions:
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Hydrophobic Interactions: The allyl group on the SAM analog and the linker used for bead conjugation can be hydrophobic, leading to interactions with hydrophobic regions of proteins.
-
Ionic Interactions: Charged residues on proteins can interact with the affinity matrix or the charged portions of the this compound molecule.
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Binding to the SAM Scaffold: Proteins that naturally bind S-adenosylmethionine (SAM) or its product S-adenosylhomocysteine (SAH), even if they are not the intended methyltransferase targets, may be enriched.
Q2: What are the best blocking agents to use for this compound enrichment?
A2: The choice of blocking agent can be critical. Commonly used and effective blocking agents include:
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Bovine Serum Albumin (BSA): A widely used protein blocking agent that can effectively block non-specific protein-binding sites.
-
Casein or Non-Fat Dry Milk: A cost-effective alternative to BSA, particularly useful for blocking hydrophobic surfaces.
-
Normal Serum: Using serum from the same species as your secondary antibody (if applicable in downstream applications) can help reduce background.
Q3: How do I choose the right detergent and concentration for my wash buffers?
A3: Non-ionic detergents are generally preferred for reducing non-specific binding without disrupting specific interactions.
-
Tween-20 or Triton X-100: These are commonly used to disrupt hydrophobic interactions. Start with a low concentration (e.g., 0.05% v/v) and optimize.
-
SDS: A stronger, ionic detergent that can be used in more stringent washes, but be cautious as it can also disrupt specific binding. It is crucial to perform a titration to find the optimal concentration that reduces background without affecting the yield of your target protein.
Q4: Can the linker between the this compound and the bead contribute to non-specific binding?
A4: Yes, the linker can be a significant source of non-specific binding. Long, hydrophobic linkers can interact with a variety of proteins. If you suspect the linker is the issue, consider using a probe with a more hydrophilic linker, such as one containing PEG moieties.
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol allows for the systematic evaluation of different blocking agents to minimize non-specific binding.
Methodology:
-
Prepare Bead Aliquots: Aliquot your this compound-conjugated beads into several microcentrifuge tubes.
-
Prepare Blocking Buffers: Prepare a set of blocking buffers with different agents. See the table below for examples.
-
Blocking Step: Resuspend the bead aliquots in the different blocking buffers and incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash: Wash the beads three times with your standard wash buffer.
-
Incubation with Lysate: Incubate the blocked beads with your cell lysate according to your standard protocol. Include a "no lysate" control for each blocking condition.
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Washing and Elution: Perform your standard wash and elution protocol.
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Analysis: Analyze the eluates by SDS-PAGE and silver staining or by mass spectrometry to compare the background levels between the different blocking conditions.
Table 1: Example Blocking Buffer Compositions
| Blocking Agent | Concentration | Buffer Base |
| BSA | 1%, 3%, 5% (w/v) | PBST or TBST |
| Non-Fat Dry Milk | 5% (w/v) | TBST |
| Casein | 1% (w/v) | TBST |
| Normal Goat Serum | 5% (v/v) | PBST |
Protocol 2: Optimizing Wash Buffer Stringency
This protocol helps determine the optimal salt and detergent concentrations for your wash steps.
Methodology:
-
Perform Enrichment: Carry out your standard this compound enrichment protocol up to the wash steps.
-
Aliquot Beads: After the lysate incubation and initial wash, aliquot the beads into separate tubes.
-
Prepare Wash Buffers: Prepare a series of wash buffers with varying concentrations of NaCl and a non-ionic detergent (e.g., Tween-20). See the table below for a suggested matrix.
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Wash: Wash each aliquot of beads with its corresponding wash buffer. Perform at least three washes.
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Elution and Analysis: Elute the bound proteins and analyze the results by SDS-PAGE, Western blot for a known interactor, or mass spectrometry to assess the trade-off between background reduction and specific protein retention.
Table 2: Wash Buffer Optimization Matrix
| Wash Buffer ID | NaCl Concentration | Tween-20 Concentration |
| WB-1 (Control) | 150 mM | 0.05% |
| WB-2 | 300 mM | 0.05% |
| WB-3 | 500 mM | 0.05% |
| WB-4 | 150 mM | 0.1% |
| WB-5 | 300 mM | 0.1% |
| WB-6 | 500 mM | 0.1% |
Visualizations
Caption: Interactions in this compound enrichment.
Caption: A generalized workflow for this compound enrichment with key optimization points.
References
Technical Support Center: Analysis of Synthesized Allylic-SAM (S-Allyl-L-cysteine sulfoxide)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the purity of synthesized S-Allyl-L-cysteine sulfoxide (Allylic-SAM or Alliin).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of synthesized this compound?
A1: The primary analytical methods for determining the purity of synthesized this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is commonly used for quantitative analysis, while LC-MS provides higher sensitivity and specificity for both identification and quantification. NMR is an excellent tool for structural confirmation and can be used for quantitative purposes (qNMR).
Q2: What are the potential impurities in synthesized this compound?
A2: For chemically synthesized this compound, potential impurities can include unreacted starting materials such as L-cysteine and allyl bromide, as well as oxidation byproducts and diastereomeric impurities[1]. In purified extracts from natural sources, related substances can include other amino acids like proline, asparagine, glutamine, and arginine, and isomers such as isoalliin and cycloalliin[2].
Q3: How should I prepare my synthesized this compound sample for analysis?
A3: The sample preparation depends on the analytical technique.
-
For HPLC and LC-MS: Accurately weigh a portion of your synthesized compound and dissolve it in the mobile phase or a suitable solvent system (e.g., a methanol/water mixture)[3][4]. It is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC/LC-MS system[3].
-
For NMR: Dissolve the sample in a deuterated solvent, such as deuterium oxide (D₂O), as this compound is water-soluble.
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of synthesized this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the different analytical techniques used to assess this compound purity.
| Parameter | HPLC-UV | LC-MS/MS | ¹H NMR | ¹³C NMR |
| Instrumentation | HPLC with UV Detector | LC coupled to a Tandem Mass Spectrometer | NMR Spectrometer | NMR Spectrometer |
| Typical Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) | C18 reversed-phase | Not Applicable | Not Applicable |
| Mobile Phase | Isocratic mixture of methanol and water (e.g., 50:50 v/v) | Gradient elution with water and acetonitrile, often with formic acid | Deuterium Oxide (D₂O) | Deuterium Oxide (D₂O) |
| Detection | UV at 210-240 nm | Multiple Reaction Monitoring (MRM) | Chemical Shift (ppm) | Chemical Shift (ppm) |
| Retention Time | ~2-6 minutes (method dependent) | Method dependent | Not Applicable | Not Applicable |
| m/z of [M+H]⁺ | Not Applicable | 178.1 | Not Applicable | Not Applicable |
| Key ¹H Signals (ppm) | Not Applicable | Not Applicable | Allyl group protons (~5.2-6.0 ppm) | Not Applicable |
| Key ¹³C Signals (ppm) | Not Applicable | Not Applicable | Not Applicable | Allyl group carbons (~117-133 ppm) |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for the quantitative analysis of this compound.
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
HPLC grade methanol and water
-
Acetonitrile (optional, for cleaning)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector, pump, and autosampler
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: 50:50 (v/v) Methanol:Water
-
Flow Rate: 0.9 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
4. Standard Preparation:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 100 µg/mL.
5. Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
6. Analysis:
-
Inject the standards and the sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve and calculate the purity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method is for the identification and sensitive quantification of this compound and its potential impurities.
1. Materials and Reagents:
-
This compound reference standard
-
LC-MS grade water, methanol, and acetonitrile
-
LC-MS grade formic acid
2. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column
3. LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from impurities (e.g., start with a low percentage of B and increase over time).
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5-10 µL
4. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (m/z): 178.1 ([M+H]⁺)
-
Product Ions: Monitor characteristic fragment ions for quantification (e.g., m/z 88.08 has been reported as a fragment).
-
Optimize collision energy and other MS parameters for the specific instrument.
5. Analysis:
-
Analyze a reference standard to confirm the retention time and fragmentation pattern.
-
Analyze the synthesized sample to identify and quantify this compound and any impurities based on their mass-to-charge ratios and fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural confirmation of synthesized this compound.
1. Materials and Reagents:
-
Deuterium oxide (D₂O)
-
NMR tubes
2. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
3. Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of D₂O in an NMR tube.
4. NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Key signals to look for in the ¹H NMR spectrum are the characteristic protons of the allyl group, typically found between 5.2 and 6.0 ppm.
-
In the ¹³C NMR spectrum, the carbons of the allyl group will appear in the alkene region (around 117-133 ppm).
5. Data Analysis:
-
Compare the obtained spectra with known spectra of this compound or with predicted chemical shifts to confirm the structure.
-
The presence of unexpected signals may indicate impurities.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| HPLC: No peak or very small peak for this compound | - Injection issue (air bubble in syringe, incorrect injection volume). - Compound degradation. - Incorrect mobile phase composition. | - Purge the injector and ensure proper sample uptake. - Prepare fresh sample and standards. - Verify the mobile phase composition and prepare it fresh. |
| HPLC: Broad or tailing peaks | - Column contamination or degradation. - Inappropriate mobile phase pH. - Sample overload. | - Wash the column with a strong solvent (e.g., acetonitrile). If the problem persists, replace the column. - Adjust the pH of the mobile phase. - Dilute the sample and reinject. |
| HPLC: Shifting retention times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column aging. | - Prepare mobile phase accurately and consistently. - Use a column oven to maintain a constant temperature. - Equilibrate the column for a sufficient time before analysis. If the shift is significant and persistent, the column may need replacement. |
| LC-MS: Low signal intensity | - Poor ionization. - Contaminated ion source. - Incorrect MS parameters. | - Adjust the mobile phase pH with formic acid to enhance protonation in positive ion mode. - Clean the ion source according to the manufacturer's instructions. - Optimize MS parameters (e.g., capillary voltage, gas flow, temperature) using a reference standard. |
| LC-MS: Presence of unexpected masses | - Impurities in the synthesized product. - Contamination from solvents or vials. | - Analyze the fragmentation patterns to identify potential impurities. - Run a blank injection (mobile phase only) to check for system contamination. |
| NMR: Unidentified peaks in the spectrum | - Presence of impurities. - Residual solvent from synthesis. | - Compare the spectrum with that of a pure reference standard. - Identify characteristic peaks of common solvents used in the synthesis. |
References
Troubleshooting unexpected results in radical SAM enzyme assays with Allylic-SAM
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering unexpected results in radical SAM enzyme assays, with a specific focus on the use of the S-Adenosyl-L-methionine (SAM) analog, Allylic-SAM (S-3',4'-anhydroadenosyl-L-methionine or anSAM).
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address common issues.
Frequently Asked Questions
Q1: What is the primary application of this compound in radical SAM enzyme assays?
A1: this compound is a SAM analog used to generate a stabilized allylic version of the 5′-deoxyadenosyl radical (anAdo•) upon reductive cleavage by a radical SAM enzyme.[1][2][3][4][5] The native 5′-deoxyadenosyl radical (5'-dAdo•) generated from SAM is highly reactive and transient, making it difficult to detect and characterize spectroscopically. The increased stability of the anAdo• radical allows it to accumulate to observable quantities, facilitating mechanistic studies, particularly through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.
Q2: My enzyme is active with SAM but shows very low or no activity with this compound. What could be the reason?
A2: This is an expected observation. The allylic radical generated from this compound is significantly more stable than the 5'-dAdo• radical from SAM. This increased stability leads to a slower rate of reaction with the substrate. For example, Lysine 2,3-aminomutase (LAM) shows a specific activity of 0.10 ± 0.02 IU/mg with this compound, compared to 35–40 IU/mg with natural SAM. Therefore, you should expect a much lower turnover rate. Ensure your assay is sensitive enough and has a sufficiently long incubation time to detect the product.
Q3: I am observing unexpected products when using this compound. Why is this happening?
A3: The reactive radical generated from this compound can sometimes participate in off-target or alternative reactions, especially depending on the specific enzyme and the presence or absence of the primary substrate. For instance, the class C radical SAM methyltransferase NosN was found to produce two different sets of products from this compound depending on whether its methyl acceptor substrate was present. In the absence of the primary substrate, the highly reactive radical may react with other components in the assay mixture or even with another molecule of this compound or its derivatives.
Troubleshooting Specific Issues
Problem 1: No SAM cleavage product (5'-deoxyadenosine or its allylic analog) is detected by HPLC.
-
Possible Cause 1: Inactive Enzyme due to [4Fe-4S] Cluster Loss.
-
Solution: Radical SAM enzymes are highly sensitive to oxygen, which can degrade the essential [4Fe-4S] cluster. All purification and assay steps must be performed under strict anaerobic conditions (e.g., in an anaerobic chamber). If cluster loss is suspected, it can be reconstituted. The protein's UV-visible spectrum can be used to assess cluster integrity, which typically shows a characteristic absorbance around 410 nm for the [4Fe-4S]2+ state.
-
-
Possible Cause 2: Inadequate Reducing System.
-
Solution: Radical SAM catalysis requires the [4Fe-4S] cluster to be in its reduced, catalytically active [4Fe-4S]+ state. This is achieved in vitro using strong reducing agents like sodium dithionite or a photoreduction system (e.g., 5-deazariboflavin). Ensure your reducing agent is fresh and added at an appropriate concentration (e.g., 5-10 mM dithionite).
-
-
Possible Cause 3: Degradation of this compound.
-
Solution: SAM and its analogs are chemically unstable and can degrade. Store this compound stocks at -80°C and handle them on ice. Prepare fresh dilutions in appropriate buffers for your experiments. Avoid repeated freeze-thaw cycles.
-
Problem 2: The EPR signal for the allylic radical is weak or absent.
-
Possible Cause 1: Insufficient Enzyme Concentration or Turnover.
-
Solution: To observe the stabilized allylic radical, a sufficient concentration needs to build up. This requires a sufficiently high concentration of active enzyme and enough time for the reaction to proceed. The reaction can be freeze-quenched at various time points to trap the radical intermediate for EPR analysis.
-
-
Possible Cause 2: Oxygen Contamination.
-
Solution: Oxygen will rapidly quench radical species. Ensure that all buffers and reagents are thoroughly degassed and that the experiment is conducted under strictly anaerobic conditions.
-
Problem 3: Assay results are not reproducible.
-
Possible Cause 1: Inconsistent Anaerobic Technique.
-
Solution: Minor variations in oxygen exposure can lead to significant differences in enzyme activity. Standardize your anaerobic procedures for all purification and assay steps.
-
-
Possible Cause 2: Variable [4Fe-4S] Cluster Occupancy.
-
Solution: The iron-sulfur cluster content of your enzyme preparation may vary between batches. It is crucial to characterize each enzyme preparation for its iron and sulfide content to ensure consistency.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to troubleshooting radical SAM enzyme assays.
| Parameter | Value/Range | Enzyme Example | Significance | Reference |
| [4Fe-4S] Cluster Absorbance | ~410 nm | Yeast Dph1-Dph2 | Indicates presence of the [4Fe-4S]2+ cluster. A decrease upon reduction signifies a healthy cluster. | |
| [4Fe-4S]2+/+ Reduction Potential | -400 to -600 mV | General | Shows the need for a strong reducing agent like dithionite to achieve the active [4Fe-4S]+ state. | |
| Activity with this compound vs. SAM | ~0.25% (0.1 IU/mg vs. 35-40 IU/mg) | Lysine 2,3-aminomutase | Demonstrates the significantly slower reaction rate when using the stabilizing analog. |
Experimental Protocols
Protocol 1: Anaerobic Purification of a His-tagged Radical SAM Enzyme
This protocol provides a general framework. Specific buffer compositions and steps may need optimization for your enzyme.
-
Preparation: All buffers and solutions must be thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. All subsequent steps are to be performed in an anaerobic chamber.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse cells using a sonicator or cell disruptor.
-
Clarification: Centrifuge the lysate at high speed (e.g., >20,000 x g) for 30 minutes to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with several column volumes of wash buffer (lysis buffer with an increased imidazole concentration, e.g., 20-40 mM).
-
Elution: Elute the protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange/Desalting: Immediately exchange the eluted protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column.
-
Concentration and Storage: Concentrate the protein to the desired concentration. Flash-freeze aliquots in liquid nitrogen and store at -80°C.
Protocol 2: In Vitro Radical SAM Enzyme Activity Assay using HPLC
This assay measures the cleavage of SAM or this compound to 5'-deoxyadenosine (or its allylic analog).
-
Reaction Setup (Anaerobic):
-
In an anaerobic chamber, prepare a reaction mixture in a final volume of 50-100 µL.
-
Components:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Substrate (if required for activity)
-
Radical SAM Enzyme (e.g., 5-10 µM)
-
SAM or this compound (e.g., 200 µM)
-
DTT (e.g., 5 mM)
-
-
Initiate the reaction by adding a fresh solution of sodium dithionite (e.g., 5 mM final concentration).
-
-
Incubation: Incubate at the enzyme's optimal temperature for a set time (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA) or perchloric acid.
-
Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in an aqueous buffer like ammonium acetate) to separate SAM, methionine, and 5'-deoxyadenosine.
-
Detect the compounds by their UV absorbance (typically at 260 nm).
-
Quantify the product peak by comparing its area to a standard curve of authentic 5'-deoxyadenosine.
-
Visualizations
Caption: General mechanism of a radical SAM enzyme using this compound.
Caption: A logical workflow for troubleshooting unexpected assay results.
References
- 1. Mechanistic Studies of Radical SAM Enzymes: Pyruvate Formate-Lyase Activating Enzyme and Lysine 2,3-Aminomutase Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Radical SAM Enzymes: Surprises along the Path to Understanding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Why Nature Uses Radical SAM Enzymes so Widely: Electron Nuclear Double Resonance Studies of Lysine 2,3-Aminomutase Show the 5′-dAdo• “Free Radical” Is Never Free - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Advantages of Allylic-SAM for Precise Methyltransferase Research
In the intricate world of cellular regulation, post-translational and post-transcriptional modifications play a pivotal role. Among these, methylation, orchestrated by methyltransferase (MTase) enzymes using S-adenosylmethionine (SAM) as the primary methyl donor, is fundamental to a vast array of biological processes, including gene expression and protein function. To dissect these complex pathways, researchers have developed "clickable" SAM analogs, which introduce a bioorthogonal handle onto target molecules, enabling their visualization and identification. Among these, Allylic-SAM (S-allyl-L-homocysteine) has emerged as a powerful tool. This guide provides a comprehensive comparison of this compound with other clickable SAM analogs, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their investigations.
Performance Comparison: this compound vs. Other Clickable SAM Analogs
The choice of a clickable SAM analog is critical and depends on factors such as its efficiency of incorporation by methyltransferases, stability, cell permeability, and potential cytotoxicity. While direct comparative studies are limited, the available data suggests distinct advantages for different analogs depending on the application.
| Feature | This compound | Propargylic-SAM | Azido-SAM |
| Reactive Handle | Allyl | Alkyne | Azide |
| Click Chemistry Compatibility | Thiol-ene reaction, Iodination-based mutation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Primary Application | RNA m6A sequencing (m6A-SAC-seq)[1][2][3][4] | General MTase substrate labeling (proteins, DNA, RNA)[5] | General MTase substrate labeling |
| Cell Permeability | Generally poor, often requires enzymatic synthesis in situ or cell permeabilization techniques | Generally poor, often requires enzymatic synthesis in situ or cell permeabilization techniques | Generally poor, often requires enzymatic synthesis in situ or cell permeabilization techniques |
| Stability | Generally stable for enzymatic reactions. | Can be unstable, especially at physiological pH. Selenium-based propargylic analogs (ProSeAM) show enhanced stability and reactivity. | Generally stable. |
| Cytotoxicity | No specific cytotoxicity data available, but SAM itself is generally considered non-toxic at physiological concentrations. | Cytotoxicity can be a concern, particularly with the copper catalyst used in CuAAC. | Generally considered biocompatible, especially when used in copper-free click chemistry. |
| Reported Labeling Efficiency | Enables quantitative, base-resolution mapping of m6A in the transcriptome. | Variable, dependent on the specific methyltransferase and substrate. | Efficient for in vitro labeling. |
Key Advantages of this compound
This compound, in conjunction with specific enzymatic and chemical steps, offers a unique advantage for the study of N6-methyladenosine (m6A) on RNA. The m6A-SAC-seq (m6A-selective allyl chemical labeling and sequencing) method leverages the allyl group for subsequent chemical modification that induces mutations during reverse transcription, allowing for the precise identification of m6A sites at single-nucleotide resolution. This level of precision is often challenging to achieve with other clickable analogs that rely on enrichment or antibody-based methods.
Experimental Protocols
Protocol 1: Comparative Metabolic Labeling of RNA using Clickable SAM Analogs
This protocol outlines a general strategy to compare the labeling efficiency of this compound, Propargylic-SAM, and Azido-SAM in cultured cells.
1. Cell Culture and Metabolic Labeling: a. Culture mammalian cells (e.g., HEK293T) to 70-80% confluency in a 6-well plate. b. Prepare labeling media by supplementing methionine-free DMEM with 10% dialyzed FBS and one of the following:
- 200 µM Allyl-L-selenohomocysteine (precursor for this compound)
- 200 µM Propargyl-L-selenohomocysteine (precursor for Propargylic-SAM)
- 200 µM Azido-L-homocysteine (precursor for Azido-SAM) c. Remove the growth medium, wash cells once with PBS, and add the labeling medium. d. Incubate cells for 12-24 hours at 37°C in a 5% CO2 incubator.
2. RNA Isolation: a. After incubation, wash the cells twice with cold PBS. b. Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol). c. Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent.
3. Click Chemistry Reaction:
For Propargylic-SAM labeled RNA (CuAAC): a. In a 1.5 mL tube, combine:
- 1-5 µg of propargylated RNA
- 1 µL of 10 mM Azide-fluorophore (e.g., Azide-Cy5)
- 1 µL of 50 mM CuSO4
- 1 µL of 50 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- 1 µL of 100 mM sodium ascorbate (freshly prepared)
- Nuclease-free water to a final volume of 20 µL. b. Incubate at room temperature for 30-60 minutes.
For Azido-SAM labeled RNA (SPAAC): a. In a 1.5 mL tube, combine:
- 1-5 µg of azido-labeled RNA
- 1 µL of 1 mM DBCO-fluorophore (e.g., DBCO-Cy3)
- Nuclease-free water to a final volume of 20 µL. b. Incubate at 37°C for 1-2 hours.
4. Analysis of Labeling Efficiency: a. Purify the labeled RNA using an RNA cleanup kit or ethanol precipitation. b. Run the labeled RNA on a denaturing polyacrylamide gel. c. Visualize the fluorescence signal using a gel imager. d. Quantify the fluorescence intensity and normalize it to the amount of RNA loaded (e.g., by staining with a nucleic acid stain like SYBR Gold) to compare the labeling efficiency of the different analogs.
Protocol 2: m6A-SAC-seq using this compound
This is a summarized protocol based on the published m6A-SAC-seq method.
1. Allyl-Labeling of m6A: a. Fragment total RNA to ~100 nucleotides. b. Set up the labeling reaction with fragmented RNA, MjDim1 methyltransferase, and this compound as the cofactor. c. Incubate to allow the selective transfer of the allyl group to m6A residues.
2. Iodination and Cyclization: a. Treat the allyl-labeled RNA with an iodine solution. This induces cyclization of the N6-allyladenosine.
3. Reverse Transcription and Library Preparation: a. Perform reverse transcription on the treated RNA. The cyclized adenosine will cause misincorporation by the reverse transcriptase. b. Prepare a sequencing library from the resulting cDNA.
4. Sequencing and Data Analysis: a. Sequence the library on a high-throughput sequencing platform. b. Align the sequencing reads to the reference transcriptome and identify mutation sites corresponding to the original m6A locations.
Visualizing the Molecular Machinery
To better understand the context in which these clickable SAM analogs operate, the following diagrams illustrate the m6A RNA methylation pathway and a typical experimental workflow.
Caption: The m6A RNA methylation pathway is a dynamic process regulated by "writer," "eraser," and "reader" proteins.
Caption: A generalized experimental workflow for metabolic labeling of RNA using clickable SAM analogs.
Conclusion
This compound presents a significant advancement in the field of epitranscriptomics, particularly for the high-resolution mapping of m6A modifications in RNA. Its application in the m6A-SAC-seq method provides researchers with an unparalleled tool for quantitative, base-specific analysis of this critical RNA modification. While other clickable SAM analogs, such as those bearing propargyl or azido groups, offer broader applicability for labeling various methyltransferase substrates, the choice of analog should be carefully considered based on the specific research question, the target biomolecule, and the desired downstream analysis. The information and protocols provided in this guide aim to equip researchers with the necessary knowledge to make an informed decision and to effectively utilize these powerful chemical biology tools in their quest to unravel the complexities of cellular methylation.
References
- 1. Technology - M6A-SAC-SEQ: A Method For Assaying M6A Epigenetic Modifications Using NGS [uchicago.technologypublisher.com]
- 2. m6A-SAC-seq for quantitative whole transcriptome m6A profiling | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 4. rna-seqblog.com [rna-seqblog.com]
- 5. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Validating Allylic-SAM Identified Methylation Sites by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of protein methylation sites are critical for understanding cellular signaling, disease progression, and for the development of targeted therapeutics. The advent of Allylic-S-adenosylmethionine (Allylic-SAM) analogs, utilized in the Bioorthogonal Profiling of Protein Methylation (BPPM) technology, has provided a powerful tool for labeling and identifying the substrates of specific methyltransferases. This guide provides an objective comparison of the BPPM method with established techniques for methylation site validation by mass spectrometry, supported by available experimental data and detailed protocols.
Comparison of Methylation Enrichment and Validation Strategies
The BPPM method offers the significant advantage of being activity-based, labeling only the direct substrates of an engineered methyltransferase, thereby reducing background and increasing specificity. In contrast, IAP relies on antibodies that recognize specific methylation marks (e.g., mono-, di-, or trimethylated lysine/arginine), which can be highly effective but may suffer from antibody cross-reactivity and may not distinguish between substrates of different methyltransferases. Heavy methyl SILAC provides a quantitative in vivo labeling approach but identifies all methylated sites, not just those targeted by a specific enzyme.
To illustrate how quantitative comparisons of methylation enrichment techniques are performed, the following table summarizes data from a study comparing IAP and high pH SCX for the enrichment of methyl peptides. This provides a framework for how a similar comparison involving the BPPM method could be structured.
Table 1: Comparison of Immunoaffinity Purification (IAP) and Strong Cation Exchange (SCX) for Methyl Peptide Enrichment
| Feature | Immunoaffinity Purification (IAP) | High pH Strong Cation Exchange (SCX) |
| Total Methylation Sites Identified | 1,154 | 893 |
| Unique Methyl Peptides Identified | High | High |
| Overlap of Identified Peptides | Low (demonstrating orthogonality) | Low (demonstrating orthogonality) |
| Enrichment Principle | Antibody-based recognition of methyl marks | Physicochemical separation based on charge |
| Quantitative Reproducibility | High | High |
| Primary Target | Specific methyl-arginine or -lysine forms | Broad range of methylated peptides |
| Reference | Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets[1] | Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets[1] |
Note: This table is based on a study comparing IAP and SCX, not BPPM. It is presented here as an example of a quantitative comparison.
Experimental Protocols
Protocol 1: Bioorthogonal Profiling of Protein Methylation (BPPM) using this compound and Mass Spectrometry
This protocol describes the live-cell BPPM (lcBPPM) technique to label and identify substrates of a specific protein methyltransferase (PMT).
1. Cell Culture and Transfection:
-
Culture cells of interest to ~70-80% confluency.
-
Transfect cells with a plasmid encoding the engineered PMT capable of utilizing the this compound analog. A control transfection with a catalytically inactive PMT mutant should be performed in parallel.
2. Metabolic Labeling:
-
Replace the culture medium with methionine-free medium supplemented with an allylic methionine analog (e.g., Hey-Met).
-
Incubate the cells for 12-16 hours to allow for the metabolic conversion of the methionine analog to the corresponding this compound and subsequent labeling of PMT substrates.
3. Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
4. Click Chemistry Labeling:
-
To the cleared lysate, add a biotin-azide or fluorescent-azide probe, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction to allow for the bioorthogonal click reaction between the allylic group on the labeled proteins and the azide probe.
5. Enrichment of Labeled Proteins:
-
For biotin-labeled proteins, add streptavidin-coated magnetic beads to the lysate and incubate to capture the labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
6. Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
Desalt the resulting peptides using a C18 StageTip or equivalent.
7. LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
8. Data Analysis:
-
Search the acquired MS/MS data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify the proteins that are significantly enriched in the active PMT sample compared to the inactive control.
Protocol 2: Immunoaffinity Purification (IAP) of Methylated Peptides
1. Protein Extraction and Digestion:
-
Lyse cells or tissues in a urea-based buffer and quantify the protein concentration.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
2. Immunoaffinity Purification:
-
Conjugate methylation-specific antibodies (e.g., anti-monomethyl-arginine, anti-dimethyl-lysine) to protein A/G agarose beads.
-
Incubate the tryptic peptides with the antibody-conjugated beads to enrich for methylated peptides.
-
Wash the beads to remove non-specifically bound peptides.
-
Elute the enriched methylated peptides using a low pH buffer (e.g., 0.15% TFA).
3. LC-MS/MS Analysis and Data Analysis:
-
Analyze the enriched peptides by LC-MS/MS and process the data as described in Protocol 1.
Visualizing the Workflow
Caption: Workflow for Bioorthogonal Profiling of Protein Methylation (BPPM).
Caption: Workflow for Immunoaffinity Purification (IAP) of Methylated Peptides.
Conclusion
The this compound based BPPM method represents a significant advancement in the specific and sensitive identification of methyltransferase substrates. Its activity-based nature provides a distinct advantage over traditional affinity-based methods by directly linking a methylation event to a specific enzyme. While direct quantitative comparisons with other methods are still emerging in the literature, the high specificity of the BPPM approach makes it an invaluable tool for dissecting complex methylation signaling pathways. For comprehensive methylome analysis, a combination of orthogonal approaches, such as BPPM for specificity and IAP or heavy methyl SILAC for broader coverage and quantification, may provide the most complete picture of the protein methylation landscape. Researchers should carefully consider the specific biological question being addressed when choosing the most appropriate method or combination of methods for their studies.
References
Confirming RNA Modifications: A Guide to Orthogonal Validation of Allylic-SAM Findings
For researchers, scientists, and drug development professionals, the accurate detection of RNA modifications is paramount. While innovative techniques like Allylic-SAM offer powerful tools for identifying these modifications, orthogonal validation is crucial to ensure the veracity of the findings. This guide provides a comprehensive comparison of methods to confirm RNA modifications discovered using this compound, complete with experimental data and detailed protocols.
This compound, an S-adenosyl methionine (SAM) analog, enables the enzymatic transfer of an allyl group to RNA, marking sites of methyltransferase activity for subsequent enrichment and detection.[1][2] One prominent application is in m6A-SAC-seq, a technique that allows for transcriptome-wide mapping of N6-methyladenosine (m6A) at single-nucleotide resolution.[3][4] However, as with many high-throughput sequencing-based methods, the potential for false positives necessitates confirmation through independent methodologies.[5]
The Gold Standard: Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the detection and quantification of RNA modifications. Its high sensitivity and accuracy allow for the direct measurement of modified nucleosides, providing unambiguous confirmation of their presence.
Key Advantages of LC-MS/MS:
-
Direct Detection: Unlike sequencing methods that rely on indirect signatures, mass spectrometry directly identifies modifications based on their unique mass-to-charge ratio.
-
High Specificity and Sensitivity: LC-MS/MS can detect and quantify a wide array of modifications, even at very low abundances.
-
Quantitative Analysis: It provides precise quantification of modification stoichiometry.
Comparison of this compound with Mass Spectrometry
| Feature | This compound (m6A-SAC-seq) | Mass Spectrometry (LC-MS/MS) |
| Principle | Enzymatic allylation, chemical derivatization, and mutation-based sequencing | Separation of digested nucleosides by liquid chromatography and identification by mass |
| Resolution | Single-nucleotide | Nucleoside level (for quantification) or within short oligonucleotides (for mapping) |
| Throughput | High (Transcriptome-wide) | Lower (Targeted analysis) |
| Directness of Detection | Indirect (relies on reverse transcription signatures) | Direct |
| Confirmation Role | Primary screening/discovery | Gold-standard validation |
Experimental Protocol: LC-MS/MS Analysis of RNA Modifications
-
RNA Isolation and Digestion: Isolate total RNA or mRNA from the sample of interest. Digest the RNA to its constituent nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).
-
Chromatographic Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Analysis: Introduce the separated nucleosides into a tandem mass spectrometer. The instrument will measure the mass-to-charge ratio of the parent ions and their fragmentation patterns.
-
Data Analysis: Identify and quantify modified nucleosides by comparing their retention times and mass spectra to those of known standards.
Sequencing-Based Orthogonal Methods
While this compound itself is a sequencing-based method, other sequencing approaches with different underlying principles can serve as valuable orthogonal validation tools.
Direct RNA Sequencing (Nanopore)
Direct RNA sequencing, pioneered by Oxford Nanopore Technologies, allows for the sequencing of native RNA molecules without the need for reverse transcription or amplification. This technology detects modifications by analyzing disruptions in the ionic current as the RNA strand passes through a nanopore.
Key Advantages of Direct RNA Sequencing:
-
Direct Detection of Modifications: Preserves the original RNA modifications for direct analysis.
-
Long Reads: Enables the analysis of modification patterns across entire transcripts.
-
Single-Molecule Resolution: Can detect modifications at the level of individual RNA molecules.
Chemical and Enzymatic Sequencing Approaches
Several methods leverage chemical treatments or specific enzymes to induce detectable changes at modification sites during reverse transcription.
-
AlkAniline-Seq: This method relies on chemical treatment to induce cleavage at specific modification sites (e.g., m7G, m3C), which are then detected as stops during reverse transcription.
-
Enzyme-Based Methods: Certain enzymes are sensitive to specific modifications. For example, RNase H can be used to detect 2'-O-methylated nucleotides as it will not cleave at these modified sites.
Comparison of Sequencing-Based Validation Methods
| Method | Principle | Advantages | Limitations |
| Direct RNA Sequencing | Detects changes in ionic current caused by modified bases in a nanopore. | Direct detection, long reads, single-molecule resolution. | Accuracy can be lower than other methods, requires specific bioinformatic tools. |
| AlkAniline-Seq | Chemical cleavage at modified sites leading to reverse transcription stops. | High signal-to-noise ratio, applicable to the full transcriptome. | Limited to specific types of modifications. |
| Enzyme-Based Methods | Use of modification-sensitive enzymes to induce cleavage or stops. | High specificity for the target modification. | Each method is specific to one or a few modifications. |
Experimental Protocol: A General Workflow for Sequencing-Based Validation
-
RNA Preparation: Isolate the RNA of interest.
-
Treatment (if applicable): For methods like AlkAniline-Seq, treat the RNA with the appropriate chemicals.
-
Reverse Transcription: Perform reverse transcription. The conditions (e.g., dNTP concentration) may be varied to enhance the detection of certain modifications.
-
Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA and perform high-throughput sequencing.
-
Data Analysis: Analyze the sequencing data for signatures of modifications, such as reverse transcription stops or an increased frequency of misincorporations at specific sites.
Classical Biochemical Methods
Though lower in throughput, traditional biochemical techniques offer straightforward and cost-effective means of validation.
-
Thin-Layer Chromatography (TLC): This technique separates radiolabeled nucleotides from a digested RNA sample in two dimensions, allowing for the identification of modified nucleotides based on their position relative to the four canonical bases.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify modified nucleosides from an RNA digest, often with UV detection.
Comparison of Classical Methods
| Method | Principle | Advantages | Limitations |
| Thin-Layer Chromatography | 2D separation of radiolabeled nucleotides on a plate. | Simple, inexpensive. | Requires radioactive labeling, lower resolution, not quantitative. |
| High-Performance Liquid Chromatography | Separation of nucleosides by column chromatography with UV detection. | Quantitative, reproducible. | Less sensitive than mass spectrometry, requires standards for each modification. |
Workflow for Orthogonal Validation of this compound Findings
Caption: Workflow for the orthogonal validation of RNA modifications identified by this compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general principles behind this compound-based detection and the workflow for a key orthogonal method, mass spectrometry.
Caption: General mechanism of this compound based RNA modification detection.
Caption: Experimental workflow for RNA modification analysis by LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N6-Allyladenosine: A New Small Molecule for RNA Labeling Identified by Mutation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of m6A RNA modifications at single-nucleotide resolution using m6A-selective allyl chemical labeling and sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Allylic-SAM data with sequencing-based approaches
A Comparative Guide: Allylic-SAM and Sequencing-Based Approaches for Characterizing Molecular Interactions
For researchers and professionals in drug development, understanding the intricate interactions between proteins and nucleic acids is paramount for elucidating disease mechanisms and identifying novel therapeutic targets. While a variety of techniques exist, this guide provides a comparative overview of two distinct methodologies: this compound-based approaches and sequencing-based methods like Chromatin Immunoprecipitation Sequencing (ChIP-seq).
It is important to note at the outset that these techniques are designed to answer different biological questions. This compound is a chemical tool used to identify the targets of methyltransferases on RNA, whereas sequencing-based approaches like ChIP-seq are employed to map protein-DNA interactions across the genome.[1][2] This guide will, therefore, compare their respective applications, methodologies, and performance, providing a clear framework for selecting the appropriate technique for your research needs.
Data Presentation: A Comparative Overview
The following tables summarize the key features and performance metrics of this compound-based RNA analysis and ChIP-seq for protein-DNA interaction studies.
Table 1: General Comparison of Methodologies
| Feature | This compound based RNA Analysis | Sequencing-Based (ChIP-seq) Protein-DNA Analysis |
| Primary Target | RNA | DNA |
| Biological Question | Identifies RNA substrates of specific methyltransferases. | Maps genome-wide binding sites of a specific protein (e.g., transcription factor).[1] |
| Principle | Enzymatic transfer of a modified methyl group (allylic group) from an SAM analog to RNA, followed by enrichment and identification.[2] | Immunoprecipitation of a target protein crosslinked to DNA, followed by sequencing of the associated DNA fragments.[3] |
| Output | Identification of specific methylated RNA molecules. | Genome-wide map of protein binding sites (peaks). |
| Resolution | Can identify specific modified nucleotides. | Typically ~50-150 bp resolution, with variants like ChIP-exo offering near single-nucleotide resolution. |
Table 2: Performance Metrics
| Metric | This compound based RNA Analysis (Representative) | ChIP-seq (Representative) |
| Sensitivity | Dependent on enzyme kinetics and substrate abundance. | Can detect binding events from a small number of cells; sensitivity is influenced by antibody quality and sequencing depth. |
| Specificity | High for the target methyltransferase. | Dependent on antibody specificity; can be affected by off-target binding. |
| Signal-to-Noise | Generally high due to specific chemical tagging. | Variable; influenced by factors like chromatin accessibility and non-specific antibody binding. |
| Reproducibility | High, contingent on consistent enzymatic reactions. | Good, but can be influenced by experimental variability between replicates. |
Experimental Protocols
This compound Based RNA Methylation Analysis
This protocol provides a generalized workflow for using this compound to identify RNA substrates of a methyltransferase of interest.
-
In Vitro Methylation Reaction:
-
Incubate the purified methyltransferase enzyme with the this compound analog and a pool of total RNA or a specific RNA library.
-
The reaction buffer should be optimized for the specific enzyme, typically containing a buffer (e.g., Tris-HCl), salt (e.g., KCl), and a reducing agent (e.g., DTT).
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
-
RNA Purification:
-
Purify the RNA from the reaction mixture to remove the enzyme, unreacted this compound, and other buffer components. Standard RNA purification methods, such as phenol-chloroform extraction or column-based kits, can be used.
-
-
Click Chemistry-based Biotinylation:
-
The allylic group on the modified RNA is then tagged with biotin using a copper-catalyzed azide-alkyne cycloaddition (Click) reaction.
-
The reaction typically includes the biotin-azide conjugate, a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).
-
-
Enrichment of Modified RNA:
-
The biotinylated RNA is enriched from the total RNA pool using streptavidin-coated magnetic beads.
-
The beads are washed extensively to remove non-specifically bound RNA.
-
-
Identification of RNA:
-
The enriched RNA is eluted from the beads.
-
The identity of the RNA can be determined by downstream applications such as RT-qPCR for specific targets or RNA sequencing for a global analysis.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol outlines the major steps in a typical ChIP-seq experiment to map protein-DNA interactions.
-
Crosslinking and Cell Lysis:
-
Cells are treated with a crosslinking agent, typically formaldehyde, to covalently link proteins to DNA.
-
The crosslinking is quenched, and the cells are harvested and lysed to release the chromatin.
-
-
Chromatin Fragmentation:
-
The chromatin is fragmented into smaller, manageable sizes (typically 200-600 bp) using either sonication or enzymatic digestion (e.g., with micrococcal nuclease).
-
-
Immunoprecipitation:
-
The fragmented chromatin is incubated with an antibody specific to the protein of interest.
-
The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
-
Washing and Elution:
-
The beads are washed multiple times to remove non-specifically bound chromatin.
-
The protein-DNA complexes are then eluted from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
The crosslinks are reversed by heating, and the proteins are degraded using proteinase K.
-
The DNA is then purified using standard DNA purification methods.
-
-
Library Preparation and Sequencing:
-
The purified DNA fragments are prepared for sequencing by adding sequencing adapters.
-
The library is then sequenced using a high-throughput sequencing platform.
-
-
Data Analysis:
-
The sequencing reads are aligned to a reference genome.
-
Peak calling algorithms are used to identify regions of the genome that are enriched for sequencing reads, representing the protein's binding sites.
-
Visualization of Workflows
The following diagrams illustrate the distinct experimental workflows for this compound-based RNA analysis and ChIP-seq.
Caption: Workflow for this compound based RNA methylation analysis.
Caption: Workflow for ChIP-seq analysis of protein-DNA interactions.
References
Unmasking Methylation: A Guide to the Biochemical Validation of Novel Methyltransferase Substrates Identified by Allylic-SAM
For researchers, scientists, and drug development professionals, the identification and validation of novel methyltransferase substrates is a critical step in understanding cellular regulation and developing targeted therapeutics. The use of S-adenosyl-L-methionine (SAM) analogues, such as Allylic-SAM, has emerged as a powerful chemical biology tool for labeling and identifying these substrates.[1][2] This guide provides a comprehensive comparison of this compound-based methods with alternative approaches and details the essential biochemical assays required for robust validation, complete with experimental protocols and supporting data.
Comparing Methodologies for Methyltransferase Substrate Identification
The discovery of new substrates for methyltransferases is paramount to elucidating their biological functions. While traditional methods have laid the groundwork, newer techniques utilizing SAM analogues offer distinct advantages. Below is a comparison of key methodologies.
| Feature | This compound & Engineered MTases | Bioinformatic Prediction | In Vitro Screening (e.g., Peptide Arrays) | Covalent Cross-linking Methods |
| Principle | An engineered methyltransferase (MTase) transfers a modified allyl group from an this compound cofactor to its substrate, enabling subsequent detection.[1][3] | Computational algorithms predict potential substrates based on sequence motifs, structural homology, or protein-protein interaction networks.[4] | A purified MTase is incubated with a library of potential substrates (e.g., peptides or proteins) to identify those that are methylated. | Exploits the formation of a covalent intermediate between the MTase and its substrate to enable cross-linking and subsequent identification. |
| Primary Output | Identification of direct substrates of a specific MTase in a complex biological sample. | A list of candidate substrates requiring extensive experimental validation. | A list of potential in vitro substrates, which may not be relevant in a cellular context. | Identification of substrates that form a covalent intermediate with the enzyme. |
| Advantages | High specificity for a target MTase; enables in-cell labeling; allows for the identification of substrates in a native context. | High-throughput; cost-effective; can generate a broad list of potential candidates. | Can screen a large number of potential substrates simultaneously; provides direct evidence of enzymatic activity. | High cross-linking efficiency for applicable enzyme families; can identify substrates with high confidence. |
| Limitations | Requires engineering of the MTase of interest; synthesis of SAM analogues can be complex. | High false-positive rate; predictions require extensive experimental validation; may miss substrates that lack known recognition motifs. | May identify non-physiological substrates; does not provide information about in-cell methylation. | Only applicable to MTase families that form a covalent intermediate; may not capture all substrates. |
| Typical Workflow | 1. Engineer MTase to accept this compound. 2. Introduce engineered MTase and this compound into cells or lysate. 3. Detect and identify allylated substrates via click chemistry and mass spectrometry. | 1. Define search parameters and databases. 2. Run predictive algorithms. 3. Prioritize candidates for experimental validation. | 1. Purify MTase of interest. 2. Incubate MTase with substrate library and radiolabeled or modified SAM. 3. Detect and quantify substrate methylation. | 1. Incubate MTase with substrate pool. 2. Induce covalent intermediate formation. 3. Isolate and identify cross-linked enzyme-substrate complexes. |
Experimental Workflow for Substrate Identification using this compound
The general workflow for identifying novel methyltransferase substrates using an engineered enzyme and an this compound analog involves several key steps, from enzyme engineering to substrate identification.
Biochemical Validation of Identified Substrates
Once a putative substrate has been identified, rigorous biochemical validation is essential to confirm that it is a bona fide substrate of the methyltransferase . A variety of in vitro assays can be employed for this purpose.
| Assay Type | Principle | Detection Method | Throughput | Key Considerations |
| Radioactive Filter Binding Assay | Measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine into the substrate. | Scintillation Counting | Low to Medium | High sensitivity; requires handling of radioactive materials. |
| Antibody-Based Assays (ELISA, Western Blot) | Utilizes antibodies specific to the methylated form of the substrate to detect the modification. | Colorimetric, Chemiluminescent, or Fluorescent | Medium | Dependent on the availability and specificity of high-quality antibodies. |
| Fluorescence-Based Assays | Coupled enzyme assays that produce a fluorescent signal proportional to the amount of S-adenosylhomocysteine (SAH) generated. | Fluorescence Plate Reader | High | Continuous assay format; can be sensitive to interfering compounds. |
| Luminescence-Based Assays (e.g., MTase-Glo™) | A coupled-enzyme reaction where the generation of SAH leads to the production of light. | Luminometer | High | High sensitivity and broad dynamic range; generally low false-positive rates. |
| Mass Spectrometry | Directly measures the mass shift of the substrate upon methylation. | LC-MS/MS | Low | Provides definitive evidence of methylation and can identify the specific site of modification. |
Experimental Protocol: In Vitro Validation using a Luminescence-Based Assay (MTase-Glo™)
This protocol outlines a general procedure for validating a putative protein substrate using the MTase-Glo™ Methyltransferase Assay, which quantifies the amount of SAH produced in the methylation reaction.
Materials:
-
Purified recombinant methyltransferase
-
Purified putative substrate protein
-
S-adenosyl-L-methionine (SAM)
-
MTase-Glo™ Reagent and Detection Solution (Promega)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Enzyme Titration (Optimal Concentration Determination):
-
Perform a serial dilution of the methyltransferase in reaction buffer.
-
Incubate the diluted enzyme with a fixed, saturating concentration of the substrate and SAM (e.g., 10 µM).
-
Follow the MTase-Glo™ protocol to measure SAH production.
-
Determine the enzyme concentration that yields a robust signal within the linear range of the assay.
-
-
Substrate Validation Reaction:
-
Prepare a reaction mixture containing the reaction buffer, the optimal concentration of the methyltransferase, and the putative substrate protein. Prepare a negative control reaction lacking the substrate.
-
Initiate the reaction by adding SAM to a final concentration that is at or near the Km for the enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 60 minutes).
-
-
SAH Detection:
-
Stop the methylation reaction and initiate the detection reaction by adding the MTase-Glo™ Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow for the conversion of SAH to ATP.
-
Add the MTase-Glo™ Detection Solution to each well. This initiates a luciferase reaction that produces a luminescent signal proportional to the ATP (and thus SAH) concentration.
-
Incubate for another 15-30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background luminescence from the "no substrate" control.
-
A significantly higher luminescent signal in the presence of the putative substrate compared to the negative control validates it as a substrate for the methyltransferase.
-
For quantitative analysis, generate an SAH standard curve to convert the luminescent signal into the concentration of SAH produced.
-
Logical Framework for Substrate Validation
A logical and stepwise approach is crucial for the conclusive validation of a novel methyltransferase substrate. This involves progressing from initial identification to rigorous in vitro and in vivo confirmation.
References
- 1. Labeling Substrates of Protein Arginine Methyltransferase with Engineered Enzymes and Matched S-Adenosyl-L-methionine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Bioinformatic Identification of Novel Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to S-Adenosylmethionine (SAM) Analogs for In Vivo Labeling
For Researchers, Scientists, and Drug Development Professionals
The ability to track and identify the targets of methyltransferases in a living system is crucial for understanding their roles in health and disease. S-adenosylmethionine (SAM), the universal methyl donor, can be engineered into a variety of analogs that enable the labeling and identification of proteins, DNA, and RNA modified by these enzymes. This guide provides a comparative analysis of different SAM analogs for in vivo labeling, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable tool for your research needs.
Key Considerations for In Vivo SAM Analog Selection
Effective in vivo labeling using SAM analogs hinges on a delicate balance of several factors. The ideal analog should be:
-
Cell-permeable: Able to cross the cell membrane to reach its target methyltransferase.
-
Stable: Resistant to degradation in the cellular environment to ensure a sufficient window for labeling.
-
Bioorthogonal: Possess a functional group that is inert to biological reactions but can be specifically and efficiently reacted with a reporter molecule (e.g., via click chemistry).
-
A good substrate for the target methyltransferase: Recognized and utilized by the enzyme of interest.
-
Specific: Minimally utilized by non-target endogenous methyltransferases to reduce background labeling.
-
Non-toxic: Exert minimal perturbation to the biological system under investigation.
This guide explores various classes of SAM analogs, each with unique properties that address these considerations to varying degrees.
Comparison of SAM Analogs for In Vivo Labeling
The following tables summarize the key features and performance metrics of different categories of SAM analogs.
Table 1: Bioorthogonal SAM Analogs with Modified Transferable Groups
| Analog Type | Structure of Transferred Group | Key Features | Advantages | Disadvantages | Representative Analogs |
| Alkynyl Analogs | Propargyl, Pentynyl | Contains a terminal alkyne for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. | Small, minimally perturbing transferable group. Well-established click chemistry for detection. | Can be unstable in physiological conditions. May require engineered methyltransferases for efficient use with some enzymes.[1] | Propargyl-SAM, (E)-pent-2-en-4-ynyl SAM |
| Azido Analogs | Azidobutyl | Contains a terminal azide for click chemistry. | Bioorthogonal handle for specific ligation. | Can be larger than alkynyl groups, potentially affecting enzyme recognition. | Azidobutyl-SAM |
| Keto Analogs | Keto | Contains a ketone group for reaction with hydroxylamines. | Provides an alternative bioorthogonal reaction. | The ketone group is larger than an alkyne, which can reduce enzymatic activity. | Keto-SAM |
| Allyl Analogs | Allyl | Contains an alkene group for photo-click chemistry or other ligation methods. | Can be used by some native methyltransferases. | Less commonly used than alkynyl and azido analogs. | Allyl-SAM |
Table 2: Stabilized SAM Analogs
| Analog Type | Structural Modification | Key Features | Advantages | Disadvantages |
| Proline-Based Analogs | Replacement of the homocysteine side chain with a proline residue. | Prevents intramolecular cyclization, a major degradation pathway.[2][3] | Up to 100-fold enhanced chemical and thermal stability compared to native SAM.[2][3] Compatible with a variety of methyltransferases. | May still have limitations in cell permeability. |
| Selenium-Based Analogs | Replacement of the sulfur atom with a selenium atom. | The Se-C bond is weaker than the S-C bond, making it a more reactive methyl/alkyl donor. | Increased stability of some analogs (e.g., propargyl-SeAM) compared to their sulfur counterparts. Can enhance compatibility with certain methyltransferases. | Synthesis can be more challenging. Potential for altered biological activity due to the presence of selenium. |
Strategies for Enhancing In Vivo Labeling Specificity and Efficiency
Due to the inherent challenges of cell permeability and specificity, several advanced strategies have been developed to improve the performance of SAM analogs in vivo.
The "Bump-and-Hole" Strategy
This approach involves engineering both the SAM analog and the target methyltransferase to create a specific interacting pair. A bulky "bump" is added to the SAM analog, which prevents it from binding to wild-type methyltransferases. A corresponding "hole" is created in the active site of the target methyltransferase by mutating a bulky amino acid residue to a smaller one. This engineered enzyme can now accommodate the "bumped" analog, leading to highly specific labeling of its substrates.
Caption: The "Bump-and-Hole" strategy for specific enzyme-cofactor pairing.
In Situ Synthesis of SAM Analogs
To overcome the poor cell permeability of many SAM analogs, they can be synthesized directly within the cell. This is typically achieved by introducing a cell-permeable methionine analog and an engineered methionine adenosyltransferase (MAT) that can convert the analog into the corresponding SAM analog inside the cell.
References
- 1. Intrinsic catalytic properties of histone H3 lysine-9 methyltransferases preserve monomethylation levels under low S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling and Validation of Live-cell Protein Methylation with Engineered Enzymes and Methionine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis and in situ application of S-adenosyl-L-methionine analogs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Transcriptome: A Comparative Guide to Allylic-SAM and Alternative RNA Modification Mapping Technologies
For researchers, scientists, and drug development professionals delving into the intricate world of the epitranscriptome, the precise mapping of RNA modifications is paramount. Among the most abundant and studied modifications is N6-methyladenosine (m6A), which plays a critical role in regulating mRNA stability, splicing, and translation. The development of single-nucleotide resolution mapping techniques has been a significant leap forward in understanding the functional consequences of m6A. One such chemo-enzymatic method, m6A-selective allyl chemical labeling and sequencing (m6A-SAC-seq), utilizes an allylic analogue of S-adenosyl-L-methionine (Allylic-SAM) to achieve this feat. However, like any technology, it is not without its limitations. This guide provides a comprehensive comparison of m6A-SAC-seq with two prominent alternative methods, GLORI and eTAM-seq, offering insights into their respective strengths and weaknesses to aid in the selection of the most appropriate technique for your research needs.
The Landscape of Single-Nucleotide m6A Mapping
The ability to pinpoint m6A modifications at a single-nucleotide resolution is crucial for deciphering their regulatory roles. Traditional antibody-based methods like MeRIP-seq provide valuable information on m6A-enriched regions but lack the precision to identify the exact modified base. To address this, several advanced techniques have emerged, each with a unique approach to marking and identifying m6A.
m6A-SAC-seq , a chemo-enzymatic approach, employs a mutant dimethyltransferase, MjDim1, which preferentially transfers an allyl group from this compound to m6A over unmodified adenosine. This allylated m6A is then chemically treated to induce a mutation during reverse transcription, allowing for its identification through next-generation sequencing.[1][2]
GLORI (glyoxal and nitrite-mediated deamination of unmethylated adenosines) is a chemical-based method. It relies on the selective deamination of unmethylated adenosines to inosines by glyoxal and nitrite, while m6A residues remain protected. During reverse transcription and sequencing, inosines are read as guanosines, thus the remaining adenosines pinpoint the locations of m6A.[3][4]
eTAM-seq (evolved TadA-assisted N6-methyladenosine sequencing) is an enzyme-based method that utilizes a hyperactive variant of the E. coli tRNA adenosine deaminase (TadA). This enzyme efficiently deaminates unmethylated adenosines to inosines, which are subsequently read as guanosines. Similar to GLORI, the unmodified adenosines that persist after treatment represent the m6A sites.[5]
At a Glance: Comparing Key Performance Metrics
To facilitate a clear comparison, the following table summarizes the key quantitative performance metrics of m6A-SAC-seq, GLORI, and eTAM-seq based on available literature.
| Feature | m6A-SAC-seq (this compound based) | GLORI | eTAM-seq |
| Principle | Chemo-enzymatic labeling and mutation induction | Chemical deamination of unmodified adenosine | Enzymatic deamination of unmodified adenosine |
| Resolution | Single-nucleotide | Single-nucleotide | Single-nucleotide |
| Input RNA Requirement | As low as ~2-30 ng of poly(A) or rRNA-depleted RNA | ~100 ng of mRNA, with newer versions compatible with RNA from ~500-10,000 cells | As low as 10 ng of total RNA (~500 cells) |
| Sensitivity | High, capable of identifying 30,000–130,000 m6A sites | High, capable of identifying ~80,000 m6A sites with 50 Gb of sequencing data | High, can detect m6A from as few as 10 cells |
| Specificity/Selectivity | ~100-fold selectivity for m6A over unmodified adenosine | High, based on chemical reactivity differences | High, enzyme-driven specificity |
| Quantitative Accuracy | Provides stoichiometric information with spike-in calibration | Provides absolute quantification of m6A levels | Provides stoichiometric information |
| Sequence Bias | Significant bias towards GAC motifs over AAC motifs | No reported sequence motif bias | No reported sequence motif bias |
| Workflow Complexity | Requires synthesis of this compound and purification of MjDim1 enzyme | Multi-step chemical treatment | Requires expression and purification of the TadA enzyme variant |
Delving Deeper: Limitations of this compound in Transcriptome-wide Studies
The primary limitation of the this compound based m6A-SAC-seq method is its inherent sequence motif preference . The MjDim1 enzyme exhibits a significant bias towards the GAC motif over the less frequent AAC motif. This bias can lead to an underrepresentation or complete omission of m6A sites within AAC contexts, potentially skewing the overall understanding of the m6A landscape and its regulatory functions. Researchers relying solely on this method may miss critical m6A-dependent regulatory events that occur within these less-favored sequence contexts.
Furthermore, the quantification of m6A stoichiometry in m6A-SAC-seq relies on a standard curve generated from spike-in RNA controls. While this allows for quantitative measurements, its accuracy is dependent on the performance of the spike-ins and may not perfectly reflect the efficiency of the labeling and mutation induction across all endogenous RNA contexts.
Visualizing the Workflows
To better understand the practical differences between these methods, the following diagrams illustrate their experimental workflows.
References
- 1. Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative profiling of m6A at single base resolution across the life cycle of rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLORI-seq Services - CD Genomics [cd-genomics.com]
- 4. GLORI for absolute quantification of transcriptome-wide m6A at single-base resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
A Head-to-Head Comparison of Allylic-SAM and Other Metabolic Labeling Reagents for RNA Analysis
For researchers, scientists, and drug development professionals engaged in the study of RNA methylation and modification, the choice of metabolic labeling reagent is a critical determinant of experimental success. This guide provides a comprehensive, data-driven comparison of Allylic-S-adenosyl-L-methionine (Allylic-SAM) with other commonly used metabolic labeling reagents, focusing on their performance in labeling efficiency, impact on cell viability, and the quality of downstream analysis.
Metabolic labeling is a powerful technique for studying dynamic cellular processes by introducing bioorthogonal tags into nascent biomolecules. In the context of RNA methylation, analogs of the universal methyl donor S-adenosyl-L-methionine (SAM) are employed to introduce functionalities like allyl or propargyl groups into newly transcribed RNA. These chemical handles enable subsequent detection and enrichment through highly specific "click chemistry" reactions. This guide will delve into a head-to-head comparison of this compound and its counterparts, providing the necessary data and protocols to make an informed decision for your research needs.
Performance Comparison of Metabolic Labeling Reagents
The ideal metabolic labeling reagent should exhibit high labeling efficiency, minimal cytotoxicity, and result in a high signal-to-noise ratio in downstream applications. The following tables summarize the available quantitative data for this compound and other key SAM analogs.
| Reagent | Functional Group | Labeling Efficiency | Cell Viability | Signal-to-Noise Ratio | Key Advantages | Key Disadvantages |
| This compound | Allyl | Data not available in direct comparative studies. The precursor Se-allyl-L-selenohomocysteine is effectively metabolized.[1] | Data not available. | Can be improved with specific antibody enrichment for the allyl-modified nucleoside (a⁶A).[1] | Enables specific detection of methyltransferase targets.[2] | Lack of direct comparative performance data. |
| Propargyl-SAM | Propargyl | Efficient transfer to DNA by some methyltransferases.[3] | Precursor (PSH) shows dose-dependent cytotoxicity. High cell viability (81%) at optimal labeling concentration (2.5 mM in HeLa cells). | Data not available. | Widely used for click chemistry. | Sulfur-based propargyl-SAM is unstable at physiological pH.[4] |
| Propargyl-SeSAM (ProSeAM) | Propargyl (Selenium) | Broad compatibility with native methyltransferases. | Data not available. | Higher stability leads to potentially better signal. | Significantly more stable than sulfur-based propargyl-SAM. | Requires synthesis of the selenium analog. |
| Azido-SAM | Azide | Efficiently used by engineered methyltransferases. | Data not available. | Data not available. | Enables copper-free click chemistry. | May require engineered enzymes for efficient use. |
Table 1: Quantitative Comparison of SAM Analog Performance. This table provides a summary of the performance characteristics of different SAM analogs used for metabolic labeling. Data for direct head-to-head comparisons are limited in the current literature.
Cytotoxicity of SAM Analog Precursors
Maintaining cell health is paramount during metabolic labeling experiments to ensure that the observed biological effects are not artifacts of toxicity. The following table presents cytotoxicity data for the precursor of a propargyl-containing SAM analog.
| Precursor Compound | Cell Line | Concentration | Cell Viability (%) |
| Propargyl-selenohomocysteine (PSH) | HeLa | 2.5 mM | 81% |
| Propargyl-selenohomocysteine (PSH) | HEK293T | 1.0 mM | ~90% |
| Propargyl-selenohomocysteine (PSH) | HEK293T | 2.5 mM | ~75% |
| Propargyl-selenohomocysteine (PSH) | HEK293T | 5.0 mM | ~50% |
Table 2: Cytotoxicity of Propargyl-selenohomocysteine (PSH). Data from a study optimizing PSH concentration for metabolic labeling. Cell viability was assessed using an MTT assay after 16 hours of incubation.
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable results. Below are protocols for metabolic labeling of RNA using an allyl-group donor and a general cell viability assay.
Protocol 1: Metabolic Labeling of Cellular RNA with Se-allyl-L-selenohomocysteine
This protocol describes the metabolic labeling of mammalian cells to introduce N⁶-allyladenosine (a⁶A) into newly synthesized RNA.
Materials:
-
HeLa, HEK293T, or other suitable mammalian cell line
-
DMEM/high-glucose medium supplemented with 10% FBS and 1% Penicillin/Streptomycin
-
Se-allyl-L-selenohomocysteine (dissolved in sterile water to a final concentration of 50 mM)
-
Nuclease-free water
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in nuclease-free water)
Procedure:
-
Cell Culture and Labeling: a. Culture cells to approximately 80% confluency in DMEM/high-glucose medium. b. Add Se-allyl-L-selenohomocysteine to the culture medium to a final concentration of 1 mM. c. Incubate the cells for 16 hours at 37°C with 5% CO₂.
-
Total RNA Isolation: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Lyse the cells directly in the culture dish by adding 1 mL of TRIzol reagent per 10 cm² of culture surface area. c. Transfer the cell lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature. d. Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes. e. Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. f. Transfer the upper aqueous phase to a new tube. g. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Incubate at room temperature for 10 minutes. h. Centrifuge at 12,000 x g for 10 minutes at 4°C. i. Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. j. Centrifuge at 7,500 x g for 5 minutes at 4°C. k. Discard the supernatant and air-dry the RNA pellet for 5-10 minutes. l. Resuspend the RNA pellet in nuclease-free water.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a general method for assessing cell viability after treatment with metabolic labeling reagents.
Materials:
-
Cells cultured in a 96-well plate
-
Metabolic labeling reagent of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a desired density and allow them to attach overnight. b. Treat the cells with various concentrations of the metabolic labeling reagent for the desired labeling period (e.g., 16 hours). Include untreated control wells.
-
MTT Incubation: a. After the treatment period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Mix gently by pipetting up and down. d. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability: a. Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
Visualizing the Concepts
To better understand the processes involved in metabolic labeling and subsequent analysis, the following diagrams illustrate the key workflows and pathways.
Caption: Experimental workflow for metabolic labeling of RNA using SAM analogs.
Caption: S-adenosyl-L-methionine (SAM) metabolic pathway and the incorporation of SAM analogs.
Conclusion
The selection of a metabolic labeling reagent is a multifaceted decision that depends on the specific experimental goals, the biological system under investigation, and the available resources. While propargyl-based SAM analogs are more established and have some quantitative data available regarding their performance and cytotoxicity, their stability, particularly the sulfur-containing variants, can be a concern. This compound presents a viable alternative, especially for targeted studies of methyltransferases, though more direct comparative data is needed to fully assess its labeling efficiency and cytotoxicity against other reagents. The selenium-containing analogs, such as ProSeAM, offer enhanced stability, which is a significant advantage for ensuring robust and reproducible labeling.
Researchers should carefully consider the trade-offs between the established use of propargyl analogs and the potential benefits of more stable or specific reagents like ProSeAM and this compound. The protocols and data presented in this guide provide a foundation for making an evidence-based choice and for designing rigorous and reliable metabolic labeling experiments to advance our understanding of RNA biology.
References
- 1. m6A-label-seq: A metabolic labeling protocol to detect transcriptome-wide mRNA N6-methyladenosine (m6A) at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Se-Adenosyl-L-selenomethionine Cofactor Analogue as a Reporter of Protein Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Protein-RNA Interactions: A Comparative Guide to Validation Techniques
For researchers, scientists, and drug development professionals, the initial identification of a protein-RNA interaction, perhaps through a high-throughput method like Allylic-SAM labeling, is a critical first step. However, rigorous validation is paramount to ensure the biological significance of these findings. This guide provides a comparative overview of key experimental techniques used to confirm and characterize protein-RNA interactions, offering insights into their principles, quantitative outputs, and detailed protocols.
The following sections will delve into a side-by-side comparison of popular validation methods: enhanced Cross-Linking and Immunoprecipitation (eCLIP), RNA Immunoprecipitation (RIP), RNA Pull-down, RNA Electrophoretic Mobility Shift Assay (EMSA), and Surface Plasmon Resonance (SPR). We will use the well-characterized interaction between the RNA-binding protein LIN28 and the let-7 family of microRNAs as a case study to illustrate the application and data generated by these techniques.
Comparative Analysis of Validation Techniques
To aid in the selection of the most appropriate validation strategy, the following table summarizes the key characteristics of each method.
| Technique | Principle | Interaction Type | Quantitative Metrics | Resolution | Throughput | Strengths | Limitations |
| eCLIP | UV cross-linking of protein-RNA complexes in vivo, followed by immunoprecipitation, and high-throughput sequencing of the RNA fragments.[1] | Direct | Fold enrichment over input, Read density at binding sites.[2][3] | High (single nucleotide)[1] | High | In vivo context, high resolution, transcriptome-wide specificity.[1] | Technically demanding, potential for UV cross-linking bias. |
| RIP-seq | Immunoprecipitation of an RNA-binding protein of interest from cell lysate, followed by sequencing of the co-precipitated RNA. | Direct and Indirect | Fold enrichment over IgG control. | Low (gene level) | High | Relatively simple, captures native RNP complexes. | Does not distinguish between direct and indirect interactions, lower resolution. |
| RNA Pull-down | In vitro binding of a biotinylated RNA probe to proteins in a cell lysate, followed by affinity purification and identification of bound proteins by Western blot or mass spectrometry. | Direct and Indirect | Relative protein abundance (Western blot), SILAC ratios (mass spectrometry). | N/A | Low to Medium | Simple, allows for identification of unknown binding partners. | In vitro, may not reflect cellular conditions, potential for non-specific binding. |
| RNA EMSA | In vitro incubation of a labeled RNA probe with a protein of interest, followed by separation of the protein-RNA complex from free RNA by native gel electrophoresis. | Direct | Dissociation constant (Kd). | N/A | Low | Provides quantitative binding affinity, simple and direct. | In vitro, not suitable for high-throughput screening, requires purified components. |
| SPR | Immobilization of one binding partner (e.g., RNA) on a sensor chip and flowing the other partner (e.g., protein) over the surface to measure changes in refractive index upon binding in real-time. | Direct | Association rate (ka), Dissociation rate (kd), Dissociation constant (Kd). | N/A | Medium | Real-time kinetics, label-free, precise affinity determination. | Requires specialized equipment, potential for artifacts from immobilization. |
Experimental Workflows and Signaling Pathways
To visualize the procedural flow of each validation technique, the following diagrams have been generated using Graphviz.
Case Study: LIN28 and let-7 microRNA Interaction
The interaction between the RNA-binding protein LIN28 and the let-7 family of microRNAs is a well-established regulatory mechanism crucial for development and implicated in cancer. LIN28 binds to the terminal loop of let-7 precursors (pre-let-7), inhibiting their processing into mature microRNAs. This interaction has been validated and characterized using multiple techniques, providing a valuable case study for comparing their outputs.
Quantitative Data Comparison
| Technique | LIN28/let-7 Interaction Finding | Quantitative Value | Reference |
| eCLIP | LIN28B eCLIP data shows that let-7 precursors containing both a CSD and a ZKD binding motif exhibit significantly higher uridylation levels, indicating more efficient processing inhibition. | P-value = 6.3e-5 (ANOVA) for higher uridylation of CSD+ precursors. | --INVALID-LINK-- |
| RIP-qPCR | RIP followed by qPCR can be used to validate the enrichment of specific let-7 family members in LIN28 immunoprecipitates. | Fold enrichment of specific let-7 precursors over IgG control. | --INVALID-LINK-- |
| EMSA | EMSA was used to determine the binding affinity of Lin28 to different fragments of preE-let-7d. | Kd ranges: 0.2–1.5μM for high-affinity fragments, >15μM for low-affinity fragments. | --INVALID-LINK-- |
| SPR | SPR can be used to determine the precise binding kinetics and affinity of the LIN28 protein with let-7 RNA. | ka, kd, and Kd values (e.g., Kd in the nanomolar range has been reported for similar protein-RNA interactions). | --INVALID-LINK-- |
Detailed Experimental Protocols
Enhanced Cross-Linking and Immunoprecipitation (eCLIP)
-
In vivo UV Cross-linking: Expose cultured cells to 254 nm UV light to covalently cross-link proteins to interacting RNA.
-
Cell Lysis and RNase Digestion: Lyse the cells and perform a limited digestion with RNase I to fragment the RNA.
-
Immunoprecipitation: Incubate the lysate with an antibody specific to the target protein (e.g., LIN28) coupled to magnetic beads.
-
RNA-Protein Complex Purification: Stringently wash the beads to remove non-specifically bound molecules.
-
RNA Ligation and Reverse Transcription: Ligate a 3' RNA adapter to the RNA fragments and perform reverse transcription.
-
Sequencing and Data Analysis: Sequence the resulting cDNA library and analyze the data to identify enriched RNA sequences corresponding to the protein's binding sites.
RNA Immunoprecipitation (RIP-seq)
-
Cell Lysis: Prepare a cell lysate under non-denaturing conditions to preserve native ribonucleoprotein (RNP) complexes.
-
Immunoprecipitation: Incubate the lysate with an antibody against the protein of interest (or an IgG control) coupled to magnetic beads.
-
RNA-Protein Complex Purification: Wash the beads to remove unbound material.
-
RNA Extraction: Elute the RNP complexes and purify the associated RNA.
-
Reverse Transcription and Sequencing: Convert the RNA to cDNA and perform high-throughput sequencing to identify the enriched transcripts.
RNA Pull-down Assay
-
Biotinylated RNA Probe Synthesis: Synthesize a biotinylated RNA probe corresponding to the target RNA sequence (e.g., a let-7 precursor).
-
Incubation with Cell Lysate: Incubate the biotinylated RNA probe with a cell lysate containing the protein of interest.
-
Streptavidin Bead Capture: Add streptavidin-coated magnetic beads to the mixture to capture the biotinylated RNA and any bound proteins.
-
Wash and Elute Proteins: Wash the beads to remove non-specific binders and then elute the bound proteins.
-
Protein Detection: Analyze the eluted proteins by Western blotting using an antibody against the protein of interest or by mass spectrometry for unbiased identification of binding partners.
RNA Electrophoretic Mobility Shift Assay (EMSA)
-
Labeled RNA Probe Preparation: Prepare a labeled RNA probe, typically with a radioactive isotope (32P) or a fluorescent tag.
-
Incubation with Purified Protein: Incubate the labeled RNA probe with varying concentrations of the purified protein of interest.
-
Native Gel Electrophoresis: Separate the reaction mixtures on a non-denaturing polyacrylamide gel.
-
Detection of Shifted Band: Visualize the labeled RNA. A "shifted" band that migrates slower than the free probe indicates the formation of a protein-RNA complex. The dissociation constant (Kd) can be calculated from the band intensities at different protein concentrations.
Surface Plasmon Resonance (SPR)
-
Immobilize Ligand on Chip: Covalently attach one of the binding partners (e.g., biotinylated let-7 RNA) to a streptavidin-coated sensor chip.
-
Flow Analyte: Inject a series of concentrations of the other binding partner (e.g., purified LIN28 protein) over the sensor surface.
-
Real-time Detection of Binding: Monitor the change in the refractive index at the sensor surface in real-time as the analyte binds to and dissociates from the immobilized ligand.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
References
Assessing the Quantitative Accuracy of Allylic-SAM Based Methods for Methyltransferase Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of methyltransferase (MT) activity is paramount for understanding disease mechanisms and for the discovery of novel therapeutics. S-adenosyl-L-methionine (SAM) and its analogs are central to these investigations. This guide provides a comprehensive comparison of allylic and propargyl-SAM based methods with other established techniques for the quantitative analysis of MT activity, supported by available experimental data and detailed protocols.
Introduction to SAM Analog-Based Methyltransferase Assays
Methyltransferases are a critical class of enzymes that catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to various substrates, including proteins, DNA, and RNA. The development of SAM analogs has revolutionized the study of these enzymes. Allylic-SAM and propargyl-SAM are two such analogs that introduce a reactive handle (an allyl or propargyl group, respectively) onto the substrate. This handle can then be detected, often through "click chemistry," enabling the quantification of MT activity. A notable advancement in this area is the use of Propargylic Se-adenosyl-L-selenomethionine (ProSeAM), a more stable version of propargyl-SAM, which enhances its utility in quantitative assays.[1][2][3]
Quantitative Performance of Allylic/Propargyl-SAM Based Methods
Direct, comprehensive data on the quantitative accuracy of this compound based methods, including parameters like Limit of Detection (LOD) and Limit of Quantification (LOQ), is not extensively available in the reviewed literature. However, the robustness of assays utilizing SAM analogs has been demonstrated in high-throughput screening (HTS) applications. For instance, a fluorogenic assay designed to screen SAM analogs, including allylic- and propargyl-SAM, reported excellent Z' values (a measure of assay robustness in HTS) ranging from 0.83 to 0.95 for eight different human protein methyltransferases (PMTs).[4] This indicates a stable and reliable assay format suitable for large-scale screening.
The selenium-based analog, ProSeAM, has shown promise for more quantitative applications due to its increased stability over its sulfur-based counterpart, which is prone to rapid decomposition at physiological pH.[2] Kinetic studies on the protein lysine methyltransferase GLP1 revealed that ProSeAM has an apparent kcat of 0.375 min⁻¹ and a Km of 45.4 µM. While these values are 5- to 15-fold different from the native SAM, they are sufficient for effective substrate labeling and quantification.
Comparison with Alternative Methyltransferase Assays
Several alternative methods are widely used for the quantitative analysis of methyltransferase activity. These can be broadly categorized into radiometric assays and non-radioactive, SAH-detection assays.
| Method | Principle | Advantages | Disadvantages | Quantitative Parameters |
| Allylic/Propargyl-SAM (Click Chemistry) | Enzymatic transfer of an allyl or propargyl group to a substrate, followed by biotinylation via click chemistry and detection (e.g., with streptavidin-HRP). | Non-radioactive, high-throughput potential, allows for enrichment of modified substrates. | Instability of some analogs (e.g., propargyl-SAM), potential for steric hindrance affecting enzyme kinetics, limited direct quantitative accuracy data. | Z' values of 0.83-0.95 reported for a fluorogenic HTS assay. Kinetic parameters for ProSeAM with GLP1 are available (kcat = 0.375 min⁻¹, Km = 45.4 µM). |
| Radiometric Assays (e.g., HotSpot Platform) | Transfer of a radiolabeled methyl group (e.g., from [³H]-SAM) to a substrate, followed by quantification of incorporated radioactivity. | High sensitivity, considered a "gold standard", applicable to any MT and substrate without modification. | Use of radioactive materials, requires specialized equipment and handling, lower throughput. | Can determine enzyme kinetics (Km and Vmax). For example, the SUV39H2 reaction was shown to be linear for up to 60 minutes at most SAM concentrations. |
| SAH Detection Assays (e.g., SAM510, AptaFluor) | Detection of the universal MT reaction product, S-adenosyl-L-homocysteine (SAH), through coupled enzymatic reactions leading to a colorimetric, fluorescent, or luminescent signal. | Non-radioactive, continuous or endpoint assays, amenable to HTS, universal for all SAM-dependent MTs. | Indirect detection, potential for interference from library compounds with coupling enzymes. | SAM510: Detection range of 0.013–0.133 µmol/min/mL. AptaFluor: Robust detection of SAH below 10 nM with Z' > 0.7. |
Experimental Protocols
General Workflow for a Propargyl-SAM Based Click Chemistry Assay
This protocol outlines the key steps for a quantitative methyltransferase assay using a propargyl-SAM analog and subsequent detection via click chemistry.
Detailed Steps:
-
Enzymatic Reaction:
-
Set up the methyltransferase reaction in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Include the methyltransferase of interest, the specific substrate (e.g., a histone peptide), and the propargyl-SAM analog (e.g., ProSeAM at a concentration of 100 µM).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period to allow for substrate propargylation.
-
-
Click Chemistry Ligation:
-
To the reaction mixture, add the click chemistry reagents: biotin-azide, a copper (I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate to allow the cycloaddition reaction to proceed, which attaches the biotin tag to the propargylated substrate.
-
-
Detection and Quantification:
-
Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotinylated substrate.
-
Wash the plate thoroughly to remove unreacted components.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the captured biotinylated substrate.
-
After another wash step, add an HRP substrate (e.g., TMB) and measure the resulting colorimetric or fluorescent signal using a plate reader. The signal intensity is proportional to the amount of modified substrate.
-
Protocol for a Continuous, SAH-Detection Assay (e.g., SAM510)
This protocol is based on a commercially available kit that provides a continuous, enzyme-coupled assay.
Detailed Steps:
-
Reagent Preparation: Prepare the assay buffer and other kit components according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the methyltransferase, the substrate, and initiate the reaction by adding SAM.
-
Continuous Monitoring: Immediately place the plate in a microplate reader set to the appropriate wavelength (e.g., 510 nm) and temperature (e.g., 37°C).
-
Data Acquisition: Measure the absorbance at regular intervals to monitor the rate of the reaction in real-time. The rate of increase in absorbance is proportional to the methyltransferase activity.
Conclusion and Recommendations
Allylic and propargyl-SAM based methods, particularly with the more stable ProSeAM analog, offer a powerful, non-radioactive approach for studying methyltransferase activity. They are especially well-suited for high-throughput screening applications to identify potential MT inhibitors.
However, for precise quantitative analysis and determination of detailed enzyme kinetics, established methods like radiometric assays or highly sensitive, continuous SAH-detection assays may be more appropriate at present, primarily due to the greater availability of validation data and a more direct measurement of enzyme activity.
The choice of assay will ultimately depend on the specific research question, the required throughput, and the available instrumentation. For researchers focused on inhibitor screening and substrate identification, the click chemistry-based methods using SAM analogs are an excellent choice. For those requiring high-precision kinetic data, radiometric or well-validated SAH-detection assays are recommended. As research in the field of SAM analogs continues, it is anticipated that more direct quantitative data for allylic and propargyl-SAM based methods will become available, further solidifying their position in the toolkit for methyltransferase research.
References
- 1. researchgate.net [researchgate.net]
- 2. Se-Adenosyl-L-selenomethionine Cofactor Analogue as a Reporter of Protein Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formulating Fluorogenic Assay to Evaluate S-adenosyl-L-methionine Analogues as Protein Methyltransferase Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
Literature review comparing different RNA methylation mapping techniques
The landscape of epitranscriptomics is rapidly evolving, with RNA modifications such as N6-methyladenosine (m6A) gaining significant attention for their roles in regulating gene expression and cellular processes. The ability to accurately map these modifications across the transcriptome is crucial for researchers in basic science and drug development. This guide provides a comprehensive comparison of key RNA methylation mapping techniques, offering insights into their underlying principles, performance metrics, and experimental protocols to aid researchers in selecting the most suitable method for their studies.
Quantitative Performance of RNA Methylation Mapping Techniques
The choice of an RNA methylation mapping technique often depends on a balance between resolution, sensitivity, specificity, and the amount of starting material required. The following table summarizes these quantitative parameters for four major techniques: MeRIP-seq, miCLIP-seq, Nanopore Direct RNA Sequencing, and SMRT-seq.
| Technique | Principle | Resolution | Typical Input RNA Amount | Advantages | Disadvantages |
| MeRIP-seq | Antibody-based enrichment of methylated RNA fragments followed by high-throughput sequencing.[1][2][3] | ~100-200 nucleotides[3] | 500 ng - 300 µg of total RNA[4] | Established and widely used, relatively fast and cost-effective. | Indirect detection, potential antibody bias, lower resolution. |
| miCLIP-seq | UV cross-linking of m6A-specific antibodies to RNA, enabling precise identification of modification sites through induced mutations or truncations during reverse transcription. | Single-nucleotide | High-input requirement | High resolution, provides information on the precise location of the modification. | Technically challenging, potential for UV-induced artifacts. |
| Nanopore Direct RNA Sequencing | Direct sequencing of native RNA molecules through a nanopore. Methylated bases cause characteristic changes in the ionic current. | Single-nucleotide | 800 ng of poly(A) RNA | Direct detection without amplification bias, provides long reads, and can identify multiple modifications simultaneously. | Higher error rates compared to short-read sequencing, data analysis can be complex. |
| SMRT-seq | Single-Molecule Real-Time sequencing that observes the kinetics of a polymerase as it synthesizes a complementary strand. Methylated bases cause pauses that can be detected. | Single-nucleotide | Varies depending on the platform | Direct detection, long reads. | Lower throughput compared to other methods, data analysis can be challenging. |
Experimental Workflows and Methodologies
Understanding the experimental workflow is essential for successful implementation and interpretation of results. Below are diagrams and detailed protocols for the key techniques.
General Workflow for RNA Methylation Mapping
The following diagram illustrates a generalized workflow applicable to many RNA methylation mapping experiments, from sample preparation to data analysis.
References
Unlocking Biological Insights: Case Studies Validate the Power of Allylic-SAM
New York, NY – November 28, 2025 – The study of S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTases), a crucial class of enzymes involved in a vast array of cellular processes, has been significantly advanced by the development of SAM analogs. Among these, allylic-SAM has emerged as a powerful tool, enabling researchers to probe enzymatic mechanisms and label biological molecules with unprecedented specificity. This guide delves into key case studies that underscore the biological significance of this compound, offering a comparative analysis against traditional methods and providing the detailed experimental frameworks necessary for its application.
Methyltransferases play a pivotal role in regulating gene expression, protein function, and metabolic pathways by catalyzing the transfer of a methyl group from SAM to various substrates, including DNA, RNA, proteins, and small molecules.[1] The inherent reactivity and structural similarity of this compound to its natural counterpart allow it to be utilized by these enzymes, facilitating the transfer of an allyl group instead of a methyl group. This seemingly simple substitution opens up a world of experimental possibilities, from elucidating complex enzymatic reactions to the site-specific labeling and detection of biomolecules.
Case Study 1: Probing the Mechanism of a Radical SAM Methyltransferase
A landmark study investigating the class C radical SAM methyltransferase NosN has provided profound insights into its catalytic mechanism through the use of an allyl analogue of SAM.[2] NosN is unusual in that it binds two SAM molecules in its active site—one to generate a reactive 5'-deoxyadenosyl radical and the second as a methyl donor.[2]
The study revealed that NosN efficiently cleaves this compound, and the resulting radical can be trapped by the olefin moieties of this compound or its derivative, 5'-allylthioadenosine (ATA).[2] This observation provided direct evidence for the binding of two SAM (or this compound) molecules in the active site. Furthermore, the researchers found that NosN produced different sets of products depending on the presence or absence of the methyl acceptor substrate, suggesting a substrate-triggered production of ATA from this compound.[3] These findings support a model where 5'-methylthioadenosine is the direct methyl donor in the NosN reaction and highlight the potential of using SAM analogs to modulate and study radical SAM enzymes.
Logical Relationship of NosN Catalysis with this compound
Caption: Proposed catalytic cycle of the radical SAM methyltransferase NosN with this compound.
Case Study 2: High-Resolution Mapping of RNA Modifications
The dynamic landscape of RNA modifications, collectively known as the epitranscriptome, plays a critical role in regulating RNA metabolism and function. N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA. Traditional methods for m6A mapping have limitations in resolution and quantification. The development of m6A-selective allyl chemical labeling and sequencing (m6A-SAC-seq) utilizing this compound has revolutionized the field, enabling transcriptome-wide mapping of m6A at single-nucleotide resolution.
In this innovative approach, a specific methyltransferase, MjDim1, utilizes this compound as a cofactor to transfer an allyl group to existing m6A sites in RNA, converting them to N6-allyl-N6-methyladenosine (a6m6A). This chemically labeled site can then be further modified to induce mutations during reverse transcription, allowing for precise identification of the original m6A position through sequencing. This method has been successfully applied to identify thousands of m6A sites in human and mouse cells, offering unprecedented insights into the location and stoichiometry of this critical RNA modification.
Performance Comparison: MjDim1 with this compound
The efficiency of the enzymatic allyl transfer is a critical factor for the success of the m6A-SAC-seq method. Kinetic studies of the MjDim1-catalyzed reaction provide quantitative validation of this compound's utility.
| Substrate | Enzyme | K_M (µM) | k_cat (min⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |
| m⁶A-containing RNA probe | MjDim1 | 1.1 ± 0.2 | 0.45 ± 0.02 | 6,800 |
| Unmodified RNA probe | MjDim1 | - | - | No detectable activity |
Table 1: Steady-state kinetic parameters of MjDim1-catalyzed allyl transfer to an m⁶A-containing RNA probe using this compound as a cofactor. Data are represented as mean ± s.e.m. for two biological replicates × two technical replicates.
The data clearly demonstrates that MjDim1 exhibits robust catalytic activity with this compound in the presence of its target m6A-modified RNA, while showing no detectable activity on unmodified RNA. This high specificity is fundamental to the accuracy of the m6A-SAC-seq method.
Experimental Workflow for m6A-SAC-seq
Caption: A simplified workflow for m6A-SAC-seq, a method for transcriptome-wide m6A mapping.
Experimental Protocols
The successful application of this compound in these case studies relies on well-defined experimental protocols. Below are generalized methodologies for the key experiments cited.
Synthesis of this compound
A detailed protocol for the synthesis of this compound is crucial for its application. The following is a summary of the key steps:
-
Reaction Setup: S-(5'-Adenosyl)-L-homocysteine is dissolved in a mixture of acetic acid and formic acid.
-
Addition of Reagents: Silver perchlorate (AgClO₄) and allyl bromide are added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature for several hours.
-
Quenching: The reaction is quenched by the addition of trifluoroacetic acid (TFA).
-
Purification: The crude product is washed with diethyl ether and then purified by high-performance liquid chromatography (HPLC).
-
Lyophilization: The purified this compound is lyophilized to obtain a stable powder.
General Protocol for Methyltransferase Assays with this compound
This protocol can be adapted for various methyltransferases to assess their activity with this compound.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the purified methyltransferase, the substrate (e.g., RNA, protein, or small molecule), and this compound.
-
Initiation of Reaction: The reaction is initiated by the addition of one of the key components (e.g., the enzyme or this compound).
-
Incubation: The reaction mixture is incubated at the optimal temperature for the specific enzyme.
-
Quenching: The reaction is stopped at various time points by adding a quenching solution (e.g., EDTA or by heat inactivation).
-
Analysis: The reaction products are analyzed by appropriate methods, such as HPLC, mass spectrometry, or gel electrophoresis, to determine the extent of allyl group transfer.
Conclusion
The case studies presented here provide compelling evidence for the biological significance of this compound as a versatile tool in chemical biology and drug discovery. Its ability to act as a surrogate for natural SAM in methyltransferase-catalyzed reactions has enabled researchers to dissect complex enzymatic mechanisms and to develop powerful new methods for the site-specific labeling and detection of biomolecules. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to harness the potential of this compound in their own investigations, paving the way for new discoveries and therapeutic innovations.
References
- 1. Studies on the kinetic mechanism of S-adenosylmethionine: protein O-methyltransferase of calf thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding the Chemistry of the Class C Radical SAM Methyltransferase NosN by Using an Allyl Analogue of SAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Allylic-SAM: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. This document provides essential, step-by-step guidance on the proper disposal procedures for Allylic-S-adenosylmethionine (Allylic-SAM), a key reagent in RNA research.
For researchers, scientists, and drug development professionals, adherence to correct disposal protocols for chemical waste is a critical component of laboratory best practices. This guide outlines the necessary procedures for the safe handling and disposal of this compound, its contaminated consumables, and associated waste streams.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, safety glasses, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C17H24N6O5S | [1][2] |
| Molecular Weight | 424.47 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Storage (Solid) | -20°C, sealed, away from moisture and light | |
| Storage (In solvent) | -80°C for up to 6 months; -20°C for up to 1 month |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound and materials contaminated with it is through a licensed professional waste disposal service. The primary method of disposal is typically incineration.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and other solid materials (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste.
2. Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "Allylic-S-adenosylmethionine," the approximate concentration and quantity, and the date of accumulation.
3. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
4. Disposal Request:
-
Once the waste container is full or has reached the institutional time limit for storage, contact your institution's EHS department to arrange for a hazardous waste pickup.
Experimental Protocols Cited
This guidance is based on standard laboratory hazardous waste management principles and information derived from safety data sheets for S-adenosylmethionine (SAM) analogs. No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The primary guidance is to adhere to local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your institution's Environmental Health and Safety (EHS) department for detailed guidance and to ensure compliance with all applicable regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
